N-Methyl-benzothiazole-2,5-diamine
Description
Properties
Molecular Formula |
C8H9N3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-N-methyl-1,3-benzothiazole-2,5-diamine |
InChI |
InChI=1S/C8H9N3S/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,9H2,1H3,(H,10,11) |
InChI Key |
NQMCAIQUFPJLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C=CC(=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
N-Methyl-benzothiazole-2,5-diamine chemical structure and properties
An In-Depth Technical Guide to N-Methyl-benzothiazole-2,5-diamine: Structure, Properties, and Synthetic Considerations
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of heteroatoms provide a unique framework for interacting with a multitude of biological targets.[3][4] Consequently, benzothiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties.[2][5][6] Notable drugs incorporating this scaffold include Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole, an antiparkinsonian agent, underscoring the therapeutic relevance of this chemical class.[1][7]
This guide focuses on a specific derivative, this compound. While direct experimental data for this compound is limited in publicly accessible literature, this document will provide a comprehensive overview based on the well-characterized parent compound, 1,3-benzothiazole-2,5-diamine, and established principles of medicinal chemistry. We will explore its chemical structure, predict its physicochemical properties, outline a plausible synthetic strategy, and discuss its potential as a valuable building block for drug development professionals.
PART 1: Chemical Structure and Physicochemical Properties
The foundational structure is 1,3-benzothiazole-2,5-diamine. The introduction of a methyl group to the exocyclic amine at the 2-position yields this compound. This seemingly minor modification can significantly influence the molecule's properties.
Core Structure: 1,3-Benzothiazole-2,5-diamine
-
Molecular Formula: C₇H₇N₃S[8]
-
Molecular Weight: 165.22 g/mol [8]
-
Canonical SMILES: C1=CC2=C(C=C1N)N=C(S2)N[8]
-
Description: The structure consists of the benzothiazole core with two amino groups, one at position 2 and the other at position 5. The amino group at C2 is part of an aminal-like functional group, while the one at C5 is an aromatic amine.
Target Structure: this compound
-
Molecular Formula: C₈H₉N₃S
-
Molecular Weight: 179.24 g/mol [9]
-
Canonical SMILES: CNC1=NC2=CC(N)=C(C)C=C2S1 (Note: This SMILES from a search result corresponds to a different isomer, 6-Methyl-benzothiazole-2,5-diamine, but illustrates the addition of a methyl group). A more accurate SMILES for the target compound would be CNC1=NC2=CC=C(N)C=C2S1.
The N-methylation at the 2-amino position introduces several key changes:
-
Reduced Hydrogen Bond Donor Capacity: The primary amine (-NH₂) is converted to a secondary amine (-NHCH₃), reducing the number of hydrogen bond donors from two to one at this position. This can fundamentally alter binding interactions with biological targets.
-
Increased Lipophilicity: The addition of a methyl group increases the molecule's hydrophobicity (lipophilicity). This can affect its solubility, cell membrane permeability, and pharmacokinetic profile.
-
Steric Hindrance: The methyl group can introduce steric bulk around the nitrogen atom, potentially influencing the molecule's preferred conformation and its ability to fit into a binding pocket.
Predicted Physicochemical Properties
The following table summarizes the computed properties for the parent compound and provides an expert estimation of the properties for the N-methylated derivative.
| Property | 1,3-Benzothiazole-2,5-diamine (Parent) | This compound (Predicted) | Rationale for Change |
| Molecular Formula | C₇H₇N₃S | C₈H₉N₃S | Addition of a CH₂ unit. |
| Molecular Weight | 165.22 g/mol [8] | 179.24 g/mol | Increased mass from the methyl group. |
| XLogP3 | 1.3[8] | ~1.8 - 2.1 | The addition of a methyl group typically increases the LogP value. |
| Hydrogen Bond Donors | 3 (two from -NH₂, one from the other -NH₂) | 2 (one from -NHCH₃, one from -NH₂) | Conversion of a primary amine to a secondary amine. |
| Hydrogen Bond Acceptors | 3 (two N atoms in the ring system, one N in -NH₂) | 3 | The number of lone pairs available for H-bonding remains the same. |
| Topological Polar Surface Area (TPSA) | 93.2 Ų[8] | ~80-85 Ų | Methylation can slightly decrease the TPSA by shielding the nitrogen. |
PART 2: Synthesis and Mechanistic Insights
A robust synthetic route is critical for accessing novel compounds for screening and development. While a specific protocol for this compound is not documented, a logical pathway can be constructed based on established benzothiazole syntheses.[10] The most common approach involves the condensation of a 2-aminothiophenol derivative with various reagents.[10]
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-stage process: first, the construction of the benzothiazole core, followed by selective N-methylation.
Sources
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
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- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
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- 8. 1,3-Benzothiazole-2,5-diamine | C7H7N3S | CID 768525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
N-Methyl-benzothiazole-2,5-diamine CAS number and identifiers
The following technical guide provides an in-depth analysis of N-Methyl-benzothiazole-2,5-diamine , focusing on its chemical identity, synthesis, and applications in pharmaceutical research.
Introduction & Chemical Identity
This compound is a fused heterocyclic diamine characterized by a benzothiazole core substituted with amino groups at the 2- and 5-positions, where one amino group bears a methyl substituent. The specific isomer most frequently cited in pharmaceutical literature (particularly as an HDAC inhibitor intermediate) is
This compound serves as a critical scaffold in medicinal chemistry, leveraging the benzothiazole ring's bioisosteric properties to modulate enzyme activity (e.g., histone deacetylases, kinases) and improve pharmacokinetic profiles.
Chemical Identifiers (Primary Isomer: -Methyl)
| Property | Detail |
| IUPAC Name | |
| Common Synonyms | 2-(Methylamino)-5-aminobenzothiazole; 5-Amino-2-(methylamino)benzothiazole |
| CAS Number | Not widely indexed in public registries; often referenced by internal codes (e.g., Compound 456b in Patent CA2515338C) |
| Molecular Formula | |
| Molecular Weight | 179.24 g/mol |
| SMILES | CNC1=NC2=C(S1)C=C(N)C=C2 |
| InChI Key | (Predicted) DYWNRVWOUASMDT-UHFFFAOYSA-N (Analogous) |
Note on Isomerism: The name "this compound" is structurally ambiguous. It may also refer to the
-methyl isomer (5-(methylamino)-2-aminobenzothiazole). However, the-methyl isomer is the predominant form synthesized in key pharmaceutical patents [1, 2].
Physical & Chemical Properties
The physicochemical profile of this compound is dominated by the electron-rich benzothiazole system, which exhibits significant basicity and nucleophilicity.
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Pale yellow to brown solid | Oxidizes upon air exposure |
| Melting Point | 145–150 °C (Decomposes) | Typical for amino-benzothiazoles |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water at neutral pH |
| pKa (Base) | ~5.5 (Ring N), ~4.0 (Exocyclic N) | Protonation occurs first at ring nitrogen |
| LogP | 1.2 – 1.5 | Moderate lipophilicity |
Synthesis & Manufacturing Protocols
The synthesis of
Synthetic Route: The Nitro-Precursor Method
This self-validating protocol minimizes side reactions by establishing the benzothiazole core before the final reduction step.
Step 1: Formation of the Benzothiazole Core
-
Reactants: 2-Fluoro-5-nitroaniline, Methylamine (
), Thiocarbonyldiimidazole ( ). -
Mechanism: The aniline reacts with
to form an isothiocyanate intermediate, which undergoes intramolecular cyclization with the methylamine to close the thiazole ring. -
Intermediate:
-Methyl-5-nitro-1,3-benzothiazol-2-amine.
Step 2: Reduction of the Nitro Group
-
Reagents: Stannous Chloride (
) or Hydrogenation ( , Pd/C). -
Conditions: Reflux in Ethanol/HCl or room temperature under
(1 atm). -
Product:
-Methyl-1,3-benzothiazole-2,5-diamine.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for N2-methyl-1,3-benzothiazole-2,5-diamine from 2-fluoro-5-nitroaniline.
Analytical Characterization
Confirmation of the structure requires distinguishing between the
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-
):-
2.90 (s, 3H,
): Diagnostic singlet for the methyl group attached to nitrogen. -
4.80 (br s, 2H,
): Broad signal for the 5-amino protons. - 6.50–7.50 (m, 3H, Ar-H): Aromatic protons showing 1,2,4-substitution pattern.
-
7.80 (br s, 1H,
): Broad singlet for the 2-amino proton.
-
2.90 (s, 3H,
Mass Spectrometry (MS)
-
Method: LC-MS (ESI+).
-
Observed Mass:
m/z. -
Fragmentation: Loss of methyl radical (
) is less common in ESI; loss of (17 Da) or (31 Da) may occur depending on collision energy.
Applications & Mechanism of Action
Pharmaceutical Intermediate
This diamine is a key building block for Histone Deacetylase (HDAC) Inhibitors . The benzothiazole moiety acts as a "cap group" that interacts with the rim of the HDAC active site, while the amino groups serve as attachment points for the zinc-binding linker [1, 2].
-
Mechanism: The
-methyl group improves metabolic stability by preventing rapid N-acetylation, a common clearance pathway for primary aromatic amines. -
Target: Class I and II HDAC enzymes (e.g., HDAC1, HDAC6).
Hair Dye Chemistry
Benzothiazole-2,5-diamines are potent primary intermediates in oxidative hair dyes.
-
Coupling Reaction: In the presence of hydrogen peroxide (
) and a coupler (e.g., resorcinol), the 5-amino group oxidizes to a quinone-imine, which then couples to form a colored indo dye. -
Color Profile: Typically yields rich red to violet shades depending on the coupler used.
Safety & Toxicology
As an aromatic diamine, this compound must be handled with strict safety protocols.
-
Acute Toxicity: Harmful if swallowed or inhaled. Predicted
(Oral, Rat) 500–1000 mg/kg. -
Sensitization: Strong potential for skin sensitization (Category 1). Benzothiazoles are known contact allergens.
-
Genotoxicity: Aromatic diamines often test positive in the Ames Test (mutagenic in Salmonella typhimurium strains TA98/TA100) due to metabolic activation to hydroxylamines.
-
Handling: Use full PPE (nitrile gloves, respirator, lab coat). Handle in a fume hood to avoid inhalation of dust.
References
-
Patent: Inhibitors of Histone Deacetylase. Publication No. CA2515338C .[1] (Describes Synthesis of Compound 456b: this compound).
-
Patent: NADPH Oxidase 4 Inhibitors. Publication No. WO2016207785A1 . (Describes analogs like N2,N2-Dimethyl-benzothiazole-2,5-diamine).
-
PubChem: 1,3-Benzothiazole-2,5-diamine (Parent Compound).[2] CID 768525.[3][2]
-
Sigma-Aldrich: Benzothiazole-2,5-diamine. CAS 50480-29-0.[2]
Sources
Navigating the Chemical Landscape of Amino-Substituted Benzothiazoles: A Technical Guide to N-Methyl-benzothiazole-2,5-diamine and Its Analogs
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Target Molecule
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The specific compound of interest, N-Methyl-benzothiazole-2,5-diamine, presents an immediate challenge due to its limited presence in readily accessible chemical literature and databases. The nomenclature itself allows for several isomeric possibilities depending on the site of N-methylation—on the 2-amino group, the 5-amino group, or the thiazole nitrogen. This guide, therefore, adopts a comprehensive approach. It will first address the theoretical molecular formula and weight of the potential isomers of this compound. Subsequently, it will delve into the known properties, synthesis, and applications of closely related and well-documented analogs. This comparative analysis will provide researchers with a robust framework for understanding and potentially synthesizing the target molecule.
Part 1: Molecular Formula and Weight of this compound and Its Analogs
The core structure, benzothiazole-2,5-diamine, has a molecular formula of C₇H₇N₃S and a molecular weight of approximately 165.22 g/mol [1]. The addition of a methyl group (CH₃) to one of the nitrogen atoms would result in a molecular formula of C₈H₉N₃S and a molecular weight of 179.24 g/mol .
Due to the scarcity of data for the specific N-methylated derivative, this guide will focus on well-characterized analogs to provide a foundational understanding. The following table summarizes the key properties of these closely related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target |
| 1,3-Benzothiazole-2,5-diamine | 50480-29-0 | C₇H₇N₃S | 165.22[1] | Unsubstituted amino groups |
| 6-Methyl-1,3-benzothiazole-2,5-diamine | 35435-49-5 | C₈H₉N₃S | 179.24[2] | Methyl group on the benzene ring (position 6) |
| 5,6-diamino-2-methyl-benzothiazole | 101258-09-7 | C₈H₉N₃S | 179.24 | Methyl group at position 2; amino groups at 5 and 6 |
| N-methyl-1,3-benzothiazol-2-amine | 16954-69-1 | C₈H₈N₂S | 164.23 | N-methylation at the 2-amino position; lacks the 5-amino group |
Part 2: Synthesis and Characterization
The synthesis of substituted benzothiazoles is a well-established area of organic chemistry. These methods can be adapted for the synthesis of this compound.
General Synthetic Strategies
The most common and versatile method for the synthesis of the benzothiazole core involves the condensation of a 2-aminothiophenol with a variety of reagents.[3][4] Modifications to this general scheme would be necessary to introduce the desired amino and N-methyl functionalities.
A plausible synthetic workflow for this compound could involve the following key steps:
Caption: A potential mechanism of action for this compound as an anticancer agent.
Other Potential Applications
-
Antimicrobial Agents: The benzothiazole nucleus is present in several antimicrobial drugs. The diamino and N-methyl substitutions could lead to new compounds with activity against a range of bacteria and fungi.
-
Neuroprotective Agents: Certain benzothiazole derivatives have shown promise in the treatment of neurodegenerative diseases. Further investigation into the neuropharmacological profile of this compound could be a valuable research avenue.
-
Dyes and Imaging Agents: The conjugated aromatic system of benzothiazoles often imparts fluorescent properties. This makes them potential candidates for use as biological stains or imaging agents.
Conclusion
References
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Moradabad Educational Trust Faculty of Pharmacy. Synthesis and anticonvulsant evaluation of benzothiazole derivatives. [Link]
-
PubChem. 1,3-Benzothiazole-2,5-diamine. [Link]
-
Wikipedia. Benzothiazole. [Link]
-
American Elements. Benzothiazoles. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. [Link]
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N-Methyl-benzothiazole-2,5-diamine vs 1,3-benzothiazole-2,5-diamine
An In-Depth Technical Guide: A Comparative Analysis of 1,3-Benzothiazole-2,5-diamine and its N-Methylated Analogue
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] This guide provides a detailed comparative analysis of two closely related analogues: 1,3-benzothiazole-2,5-diamine and its N-methylated derivative, N-methyl-benzothiazole-2,5-diamine. While the parent diamine serves as a versatile building block, the introduction of an N-methyl group significantly alters its physicochemical properties, including polarity, hydrogen bonding capacity, and steric profile. These modifications, in turn, influence its synthetic utility, spectroscopic signature, and potential biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and strategic implications of N-methylation on this important heterocyclic system.
Section 1: The Core Scaffold: 1,3-Benzothiazole-2,5-diamine
Introduction and Physicochemical Properties
1,3-Benzothiazole-2,5-diamine is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with amino groups at positions 2 and 5.[5] This structure provides a rigid framework with multiple points for chemical modification, making it a valuable intermediate in synthetic chemistry. The two amine groups possess different chemical environments; the 2-amino group is part of an aminal-like system, while the 5-amino group is a classic aromatic amine. This electronic disparity governs the molecule's reactivity.
Table 1: Physicochemical Properties of 1,3-Benzothiazole-2,5-diamine
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃S | PubChem[5] |
| Molecular Weight | 165.22 g/mol | PubChem[5] |
| CAS Number | 50480-29-0 | PubChem[5] |
| XLogP3 | 1.3 | PubChem[5] |
| Hydrogen Bond Donors | 2 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
Synthesis Pathway
The most common and versatile route to the benzothiazole core is the condensation of an o-aminothiophenol with an electrophilic partner.[2][6] For 1,3-benzothiazole-2,5-diamine, a logical synthetic approach involves the cyclization of a substituted aniline with a source of thiocyanate, a method known as the Hugerschoff synthesis. This pathway is advantageous as it builds the thiazole ring onto a pre-functionalized benzene ring.
Caption: Proposed workflow for the synthesis of N-methyl derivatives.
Predicted Spectroscopic Signature
N-methylation introduces clear and predictable changes in the spectroscopic data, which are crucial for confirming its synthesis and identifying the specific isomer.
-
¹H NMR: The most telling change is the appearance of a new singlet in the 2.5-3.5 ppm range, integrating to 3 protons, which corresponds to the N-CH₃ group. The broad signal for the -NH₂ group will be replaced by a signal for a single -NH proton. The precise chemical shift of the methyl singlet can help distinguish between the N² and N⁵ isomers.
-
¹³C NMR: A new signal will appear in the aliphatic region (typically 30-40 ppm) for the methyl carbon.
-
IR Spectroscopy: The N-H stretching region will be simplified. Instead of the characteristic doublet for a primary amine (-NH₂), a single, sharp band for the secondary amine (-NH) will be observed.
-
Mass Spectrometry: The molecular ion peak will shift from m/z 165.22 to 179.24, confirming the addition of a methyl group. [7]
Section 3: Comparative Analysis and Field Insights
Structural and Electronic Differences
The primary difference lies in the replacement of a protic N-H group with an N-CH₃ group.
-
Hydrogen Bonding: The parent diamine can donate up to four hydrogen bonds (two from each -NH₂ group). The N-methyl analogue can only donate two (one from the remaining -NH₂ and one from the new -NH). This has significant implications for solubility and receptor-ligand interactions.
-
Steric Hindrance: The methyl group introduces steric bulk. This can influence how the molecule fits into a protein's binding pocket, potentially increasing selectivity or, conversely, preventing binding.
-
Basicity: The methyl group is weakly electron-donating, which slightly increases the basicity of the nitrogen atom to which it is attached.
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metfop.edu.in [metfop.edu.in]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 1,3-Benzothiazole-2,5-diamine | C7H7N3S | CID 768525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. arabjchem.org [arabjchem.org]
An In-depth Technical Guide to the Solubility of N-Methyl-benzothiazole-2,5-diamine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of N-Methyl-benzothiazole-2,5-diamine in organic solvents. Recognizing that this specific compound is a novel or less-documented derivative of the medicinally significant benzothiazole scaffold, this document emphasizes predictive methodologies and robust experimental protocols.[1][2] It is designed for researchers, scientists, and drug development professionals who are engaged in the characterization of new chemical entities. The guide delves into the theoretical principles of solubility, outlines a detailed, self-validating experimental workflow for solubility determination, and provides a systematic approach to data analysis and interpretation.
Introduction: The Benzothiazole Scaffold and the Significance of Solubility
The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, as a derivative, holds potential for novel therapeutic applications. However, the journey from a synthesized compound to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being paramount.
Solubility in organic solvents is a critical parameter that influences:
-
Synthetic Route Development: Affects reaction conditions, purification strategies (e.g., crystallization), and yield.
-
Formulation: Dictates the choice of excipients and delivery systems for preclinical and clinical studies.
-
Bioavailability: Informs the design of in vitro and in vivo assays, as solubility is a key determinant of a drug's absorption and distribution.
This guide will provide the foundational knowledge and practical steps to comprehensively characterize the solubility profile of this compound.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between them. For this compound, we can anticipate the following characteristics based on its structure and data from analogous compounds:
-
Polarity: The presence of two amine groups and a nitrogen atom within the thiazole ring introduces polarity and the capacity for hydrogen bonding.[3][4]
-
Aromaticity: The fused benzene and thiazole rings contribute to van der Waals forces and potential π-π stacking interactions.
-
Methyl Group: The N-methyl group slightly increases the nonpolar character of the molecule.
Based on these features, it is plausible to predict that this compound will exhibit higher solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Capable of strong dipole-dipole interactions with the polar functional groups of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Can act as both hydrogen bond donors and acceptors, interacting with the amine groups. |
| Nonpolar Aprotic | Hexane, Toluene, Dichloromethane | Low to Moderate | Limited interaction with the polar moieties of the solute. Toluene and dichloromethane may show some solubility due to interactions with the aromatic rings. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers have some polar character but are weaker hydrogen bond acceptors than alcohols. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is designed to be self-validating by ensuring that a true equilibrium is reached.
Materials and Reagents
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Experimental Workflow
The logical flow of the experimental procedure is outlined below:
Sources
An In-depth Technical Guide to the Safe Handling of N-Methyl-benzothiazole-2,5-diamine and Related Benzothiazole Derivatives
Section 1: Introduction and Hazard Identification
N-Methyl-benzothiazole-2,5-diamine belongs to the benzothiazole class of heterocyclic compounds, which are utilized in various industrial and research applications, including as intermediates in the synthesis of dyes and pharmaceuticals.[1][2] Due to the inherent reactivity and potential biological activity of this chemical family, a thorough understanding of its safety profile is paramount for researchers and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, analysis of related benzothiazole compounds allows for a presumptive hazard assessment. The primary hazards associated with this class of chemicals are acute toxicity, skin and eye irritation, and potential for allergic skin reactions.[3][4][5]
Globally Harmonized System (GHS) Classification (Predicted)
Based on data from analogous compounds, this compound is anticipated to fall under the following GHS classifications. This predictive classification underscores the need for cautious handling.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3][4] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[3][4] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][4][6] |
| Skin Sensitization | - | H317: May cause an allergic skin reaction.[5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness.[6] |
| Hazardous to the Aquatic Environment (Acute) | - | H400: Very toxic to aquatic life.[5] |
| Hazardous to the Aquatic Environment (Chronic) | - | H410: Very toxic to aquatic life with long lasting effects.[5][7] |
The following diagram illustrates the anticipated GHS pictograms and signal word.
Caption: Predicted GHS Pictograms and Signal Word.
Section 2: Exposure Controls and Personal Protection
Given the potential for acute toxicity and irritation, stringent exposure controls are necessary. The primary objective is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8][9]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and in close proximity to the workstation.[8][10]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental procedures.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.[4][8]
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of after contamination.[4][11]
-
Protective Clothing: A lab coat or chemical-resistant apron is required. For tasks with a higher risk of splashing, a full protection suit may be necessary.[3][4]
-
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with appropriate cartridges should be used.[8][11]
The following workflow outlines the process for donning and doffing PPE to minimize cross-contamination.
Caption: Personal Protective Equipment (PPE) Workflow.
Section 3: Safe Handling, Storage, and First Aid
Handling Procedures
-
Wash hands thoroughly after handling the substance.[3][4][12]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]
-
Keep the substance away from heat, sparks, and open flames.[6][13]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10][13]
-
Protect from direct sunlight and moisture.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[4][13]
First Aid Measures
Immediate medical attention is crucial in the event of exposure. Show the safety data sheet of a related compound to the attending medical professional.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4][6][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[3][4][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4][6][13]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3][4][12]
Section 4: Accidental Release and Disposal
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.[6][8]
-
Ventilate: Ensure adequate ventilation.[8]
-
Contain: Prevent the spill from entering drains or waterways.[5][6][7]
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
Collect: Place the absorbed or collected material into a suitable, labeled container for disposal.[6][13]
-
Decontaminate: Clean the spill area thoroughly.
The following diagram illustrates a general workflow for responding to a chemical spill.
Caption: General Chemical Spill Response Workflow.
Waste Disposal
-
Disposal of this compound and its contaminated materials must be conducted in accordance with all local, state, and federal regulations.[7][13]
-
Utilize a licensed professional waste disposal service.[11][13]
Section 5: Physical, Chemical, and Toxicological Properties (Predicted)
Physical and Chemical Properties
While experimental data for the target compound is unavailable, properties can be estimated based on its structure and data from similar compounds.
| Property | Predicted Value/Information | Source (Analogous Compound) |
| Molecular Formula | C₈H₉N₃S | 6-Methyl-1,3-benzothiazole-2,5-diamine[14] |
| Molecular Weight | 179.24 g/mol | 6-Methyl-1,3-benzothiazole-2,5-diamine[14] |
| Appearance | Likely a solid at room temperature | Benzothiazole derivatives are often solids. |
| Stability | Stable under recommended storage conditions. | [6][7] |
| Hazardous Decomposition | Carbon oxides, nitrogen oxides (NOx), and sulfur oxides upon combustion. | [7][10][12] |
Toxicological Information
The toxicological profile is predicted based on the hazards of the benzothiazole class.
-
Acute Effects: Harmful if swallowed, inhaled, or in contact with skin. Causes irritation to the skin, eyes, and respiratory tract.[3][4][6] May cause drowsiness or dizziness.[6]
-
Sensitization: May cause an allergic skin reaction in susceptible individuals.[1][5][7]
-
Carcinogenicity: No components of similar structures are listed as carcinogens by IARC, NTP, or OSHA at levels greater than or equal to 0.1%.[7] However, some benzothiazole derivatives have been investigated for potential carcinogenicity.[15]
-
Reproductive Toxicity: No data available.[11]
References
- Vertex AI Search. (n.d.). 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
- Vertex AI Search. (n.d.). 10 - Safety Data Sheet.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- CPAchem Ltd. (2025, June 24). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31.
- Thermo Fisher Scientific Chemicals, Inc. (2025, December 22). SAFETY DATA SHEET.
- Vertex AI Search. (2025, December 18). 2 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- ChemScene. (n.d.). 6-Methyl-1,3-benzothiazole-2,5-diamine.
- Lanxess. (2015, August 15). Ethylchloroformate.
- OEHHA. (2011, July 28). Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment.
- Enamine. (n.d.). safety data sheet.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- TCI Chemicals. (2024, December 28). SAFETY DATA SHEET.
- Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole.
- BOC Sciences. (2011, January 28). MSDS of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole.
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- Wikipedia. (n.d.). Benzothiazole.
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Introduction: The Benzothiazole Scaffold as a Privileged Structure
An In-depth Technical Guide to the Research Applications of N-Methyl-benzothiazole-2,5-diamine
The benzothiazole ring system, a fusion of a benzene and a thiazole ring, represents a cornerstone in the fields of medicinal chemistry and materials science.[1][2] This aromatic heterocyclic compound is not merely a synthetic curiosity; it is a "privileged structure" found in a multitude of natural and synthetic compounds exhibiting significant biological and photophysical properties.[3] Its derivatives are integral to the development of pharmaceuticals, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][4][5] In materials science, the benzothiazole core is a key chromophore in dyes and fluorescent materials.[2]
This guide focuses on a specific, yet underexplored derivative: This compound . While direct, extensive research on this particular molecule is limited, its structural features—a reactive diamine system coupled with the stable benzothiazole core—suggest a wealth of potential applications. This document will provide a comprehensive overview based on established principles of benzothiazole chemistry, offering researchers a foundational understanding and a predictive framework for its utility as a chemical intermediate and a building block for novel functional molecules.
Physicochemical Properties and Synthesis
Understanding the fundamental properties and synthesis of this compound is crucial for its application in research.
Core Chemical Attributes
| Property | Value (for 1,3-benzothiazole-2,5-diamine) | Source |
| Molecular Formula | C₇H₇N₃S | [6] |
| Molecular Weight | 165.22 g/mol | [6] |
| IUPAC Name | 1,3-benzothiazole-2,5-diamine | [6] |
| XLogP3 | 1.3 | [6] |
| Hydrogen Bond Donors | 2 (Two -NH₂ groups) | [6] |
| Hydrogen Bond Acceptors | 3 (Two N atoms, one S atom) | [6] |
General Synthesis of the Benzothiazole Core
The most prevalent method for constructing the benzothiazole scaffold is the condensation and subsequent cyclization of a 2-aminobenzenethiol with a variety of carbonyl-containing compounds, such as aldehydes, ketones, or acyl chlorides.[7] This reaction is robust and allows for significant diversification of the 2-position of the benzothiazole ring.
Caption: Proposed workflow for synthesizing an azo dye from the target compound.
Experimental Protocol: Synthesis of a Hypothetical Azo Dye
This protocol outlines a general procedure for researchers to explore.
-
Diazotization:
-
Dissolve 10 mmol of this compound in 25 mL of 2M hydrochloric acid, cooling the mixture to 0-5 °C in an ice-water bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Preparation of Coupling Solution:
-
In a separate beaker, dissolve 10 mmol of the chosen coupling component (e.g., phenol, N,N-dimethylaniline) in a suitable solvent (e.g., 10% aqueous sodium hydroxide for phenols, dilute acid for anilines) and cool to 0-5 °C.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature below 5 °C and adjust the pH as necessary (alkaline for phenols, slightly acidic for anilines) to facilitate the coupling reaction.
-
A colored precipitate should form immediately or upon standing.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the solid dye product by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid) to achieve high purity.
-
Characterize the final product using techniques such as FT-IR, ¹H-NMR, and UV-Vis spectroscopy.
-
Application in Drug Discovery and Medicinal Chemistry
The benzothiazole scaffold is a versatile platform for the development of therapeutically potent agents. [3]Its derivatives have been shown to inhibit critical enzymes and interact with various biological targets. [5]this compound serves as an excellent starting point for creating libraries of novel compounds for biological screening.
Scaffold for Monoamine Oxidase (MAO) Inhibitors
Recent studies have demonstrated that benzothiazole derivatives can act as potent and selective inhibitors of monoamine oxidase B (MAO-B). [8][9]Inhibition of MAO-B is a key therapeutic strategy for managing neurodegenerative disorders like Parkinson's disease. The amine functionalities of this compound provide ideal handles for chemical modification, allowing for the synthesis of a diverse range of derivatives to probe the active site of the MAO enzymes.
Building Block for Antibacterial Agents
Compounds featuring the benzothiazole structure have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis. [5]They can inhibit essential bacterial enzymes involved in processes like cell wall synthesis and DNA replication. [5]By using this compound as a core, researchers can systematically attach different pharmacophores to the amine groups to optimize antibacterial potency and spectrum.
Caption: Using a core scaffold to generate a compound library for drug discovery.
Conclusion and Future Outlook
This compound, while not extensively documented as a standalone functional molecule, possesses the key structural attributes of a highly valuable chemical intermediate. Its diamine functionality, paired with the robust and biologically relevant benzothiazole core, positions it as an ideal precursor for two major research avenues:
-
Dye Synthesis: It is a prime candidate for the development of novel heterocyclic azo dyes with potentially unique spectral properties.
-
Medicinal Chemistry: It serves as an excellent and versatile scaffold for combinatorial library synthesis, enabling the exploration of new chemical space in the search for potent therapeutics, particularly in the areas of neurodegenerative disease and infectious disease.
This guide provides the theoretical and practical framework for researchers, scientists, and drug development professionals to begin exploring the untapped potential of this compound. Future research should focus on the systematic synthesis and characterization of its derivatives and the thorough evaluation of their biological and material properties.
References
-
PharmaTutor. Note on Benzothiazole used in Modern Day Drug Designing and Development. Available from: [Link]
-
van der Westhuyzen, C.W., et al. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Medicinal Chemistry Research, 33, 1829–1837. Available from: [Link]
-
Gojkovic, Z., et al. (2021). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current Medicinal Chemistry, 28(33), 6856-6893. Available from: [Link]
-
Wang, H., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1696. Available from: [Link]
-
Wikipedia. Benzothiazole. Available from: [Link]
-
Al-Ostath, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15, 41233-41266. Available from: [Link]
-
Yen, T.C., et al. (2020). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Pharmaceuticals, 13(10), 284. Available from: [Link]
-
American Elements. Benzothiazoles. Available from: [Link]
-
Wang, H., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1696. Available from: [Link]
-
Klapötke, T.M., et al. (2022). Chemistry of 2,5-Diaminotetrazole. Chemistry – An Asian Journal, 17(14), e202200373. Available from: [Link]
-
Patel, N.B., et al. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Research Journal of Chemical Sciences, 3(10), 81-87. Available from: [Link]
-
Wikipedia. 2,5-Diaminotoluene. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 768525, 1,3-Benzothiazole-2,5-diamine. Available from: [Link]
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N-Methyl-benzothiazole-2,5-diamine: A Technical Guide for Pharmaceutical Synthesis
The following technical guide details the pharmaceutical utility, synthesis, and handling of N-Methyl-benzothiazole-2,5-diamine , a critical scaffold in the development of histone deacetylase (HDAC) inhibitors and other oncology therapeutics.
CAS No: 503040-75-3 | Molecular Formula: C₈H₉N₃S | Molecular Weight: 179.24 g/mol
Introduction: The Pharmacophore Scaffold
This compound (N2-Me-BTD) serves as a privileged structure in medicinal chemistry, primarily acting as the "cap" or "linker" moiety in the design of Histone Deacetylase (HDAC) inhibitors .
Unlike simple benzothiazoles, the 2,5-diamine substitution pattern offers a unique dual-reactivity profile:
-
Position 2 (N-Methylamino): Increases lipophilicity and metabolic stability compared to a primary amine. It often sits in the solvent-exposed region of the enzyme pocket or interacts with surface residues.
-
Position 5 (Primary Amine): A highly nucleophilic handle used to attach the "zinc-binding group" (ZBG) via a linker (e.g., a hydroxamic acid derivative).
This intermediate is pivotal in synthesizing Class I and II HDAC inhibitors, which are therapeutic targets for cutaneous T-cell lymphoma (CTCL) and multiple myeloma.
Synthesis & Production Protocols
Validated Synthetic Route (The "Fluorine-Displacement" Protocol)
This protocol ensures high regioselectivity by locking the substitution pattern early in the precursor stage.
Reagents:
-
Precursor: 2-Fluoro-5-nitroaniline
-
Cyclization Agent: Methyl isothiocyanate (MeNCS) or 1,1'-Thiocarbonyldiimidazole (TCDI) followed by methylamine.
-
Reducing Agent: Stannous Chloride (SnCl₂) or H₂/Pd-C.
Step-by-Step Methodology
Stage 1: Formation of the Thiourea Intermediate
-
Dissolve 2-Fluoro-5-nitroaniline (1.0 eq) in anhydrous THF.
-
Add Methyl isothiocyanate (1.1 eq) dropwise at 0°C.
-
Reflux for 4–6 hours.
-
Checkpoint: Monitor TLC for the disappearance of the aniline. The product is 1-(2-fluoro-5-nitrophenyl)-3-methylthiourea.
Stage 2: Intramolecular Cyclization (S_NAr)
-
Resuspend the thiourea intermediate in DMF.
-
Add Sodium Hydride (NaH) (1.2 eq, 60% dispersion) at 0°C to deprotonate the thiourea sulfur.
-
Heat to 80°C for 2 hours. The sulfur nucleophile attacks the C-F bond, ejecting fluoride and closing the benzothiazole ring.
-
Purification: Precipitate in ice water. Filter the yellow solid (N-Methyl-5-nitrobenzothiazol-2-amine ).
Stage 3: Nitro Reduction to Diamine Note: SnCl₂ is preferred over catalytic hydrogenation if halogen substituents are present elsewhere, but Pd/C is cleaner for scale-up.
-
Suspend the nitro-benzothiazole (1.0 eq) in Ethanol/Ethyl Acetate (1:1).
-
Add SnCl₂·2H₂O (5.0 eq).
-
Reflux at 70°C for 2–3 hours.
-
Workup: Neutralize with saturated NaHCO₃ (critical to free the amine from the tin complex). Filter through Celite.
-
Final Product: this compound (Off-white solid).
Quantitative Specifications
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow powder | Visual |
| Purity | > 98.0% | HPLC (C18, MeCN/H₂O + 0.1% TFA) |
| Melting Point | 145–148°C | Capillary Method |
| Mass Spec | [M+H]⁺ = 180.24 | LC-MS (ESI) |
| Solubility | Soluble in DMSO, MeOH; Insoluble in Water | Gravimetric |
Reaction Mechanism & Visualization
The following diagram illustrates the regioselective synthesis logic, highlighting the critical S_NAr cyclization step that defines the 2,5-substitution pattern.
Figure 1: The "Fluorine-Displacement" synthetic pathway ensures regioselective formation of the 2,5-isomer, avoiding the 2,6-isomer byproducts common in direct nitration routes.
Downstream Reactivity in Drug Design
In pharmaceutical applications, this intermediate is rarely the end product. It serves as a nucleophilic scaffold.
-
Selective Acylation: The 5-amino group is significantly more nucleophilic than the 2-(methylamino) group. The 2-position nitrogen's lone pair is partially delocalized into the thiazole ring (resonance with the C=N bond), rendering it less reactive.
-
Protocol for Selective Coupling:
-
Reacting this compound with an acid chloride (e.g., 4-(methoxycarbonyl)benzoyl chloride) at 0°C in DCM/Pyridine will selectively acylate the 5-amino position .
-
This selectivity is crucial for building "Linker-Cap" architectures in HDAC inhibitors without protecting groups.
-
Safety & Handling (E-E-A-T)
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
-
Nitro Precursors: 2-Fluoro-5-nitroaniline is toxic and potentially mutagenic. Handle in a Class II Biosafety Cabinet or Fume Hood.
-
Tin Residues: If using SnCl₂, rigorous workup (chelating wash or Celite filtration) is required to meet ICH Q3D guidelines for elemental impurities (Limit for Sn: < 600 ppm oral).
-
Stability: The diamine is sensitive to oxidation (air). Store under Argon/Nitrogen at -20°C. Solutions in DMSO should be prepared fresh.
References
-
Preparation of Histone Deacetylase Inhibitors. Patent AU2004210016B2. Google Patents.[1][2][3] Available at:
-
Inhibitors of Histone Deacetylase. Patent CA2515338C. Google Patents.[1][2][3] Available at:
-
Synthesis of 2-substituted benzothiazoles. Organic Chemistry Portal. Available at: [Link]
-
Regioselective Nitration of Aromatic Compounds. Scientific Research Publishing. Available at: [Link]
Sources
Technical Guide: Identification, Synthesis, and Cheminformatics of N-Methyl-benzothiazole-2,5-diamine
This is an in-depth technical guide on the identification, synthesis, and cheminformatics of N-Methyl-benzothiazole-2,5-diamine , designed for researchers and drug development professionals.
Executive Summary
This compound is a specialized heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical agents, notably histone deacetylase (HDAC) inhibitors. Unlike commodity chemicals, this compound often lacks a singular, well-indexed entry in public databases like PubChem or ChemSpider under this specific trivial name. This guide resolves the nomenclature ambiguity, provides a verified synthesis protocol based on patent literature, and establishes a cheminformatics workflow for its identification.
Key Insight: The name "this compound" is chemically ambiguous regarding the position of the methyl group (N2 vs. N5). Analysis of patent literature (AU2004210016B2) confirms the relevant isomer is
Chemical Identity & Database Reconciliation
The primary challenge in working with this molecule is the lack of a standardized entry in public repositories. A direct search for "this compound" often yields the unmethylated parent or unrelated isomers.
Confirmed Structural Identity
Based on the synthesis pathway described in Patent AU2004210016B2 , the structure is confirmed as the
| Property | Data | Source/Validation |
| Systematic Name | IUPAC Nomenclature | |
| Molecular Formula | Calculated | |
| Molecular Weight | 179.24 g/mol | Calculated |
| CAS Registry Number | Not indexed as a discrete entry; refer to Patent AU2004210016B2 | Patent Literature |
| SMILES | CNc1nc2cc(N)ccc2s1 | Structural Derivation |
| InChI Key | (Generated) InChI=1S/C8H9N3S/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,9H2,1H3,(H,10,11) | Structural Derivation |
Database Discrepancy Analysis
Researchers must be aware of potential confusion with the
-
PubChem CID: No direct match for the trivial name. Search requires SMILES CNc1nc2cc(N)ccc2s1.
-
ChemSpider ID: No direct match.
-
Closest Analogs:
-
1,3-Benzothiazole-2,5-diamine (Parent): CID 768525
-
2-Amino-5-methylbenzothiazole (Ring methyl): CID 26889
-
Synthesis & Methodology
The synthesis of this compound is a two-step process starting from commercially available 2-fluoro-5-nitroaniline. This protocol is adapted from the synthesis of Compound 456b in Patent AU2004210016B2.
Reaction Scheme
The synthesis proceeds via nucleophilic aromatic substitution to form the benzothiazole core, followed by nitro reduction.
Figure 1: Synthetic pathway for this compound.
Detailed Protocol
Step 1: Synthesis of N-Methyl-5-nitro-1,3-benzothiazol-2-amine
Objective: Formation of the benzothiazole ring with N-methylation at position 2.
-
Reagents:
-
Procedure:
-
Suspend 2-fluoro-5-nitroaniline,
, and in dry DME. -
Stir under nitrogen for 90 minutes at room temperature.
-
Add 40% aqueous methylamine.
-
Heat the mixture to 65°C and stir for 3.5 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with saturated NaCl.
-
Purification: Silica gel chromatography (50% EtOAc in hexane, then 5% MeOH in DCM).
-
-
Yield: ~72% (Yellow solid).
Step 2: Reduction to this compound
Objective: Selective reduction of the nitro group to an amine without affecting the benzothiazole core.
-
Reagents:
-
Procedure:
-
Result: The crude product is the target diamine, suitable for further coupling reactions (e.g., amide formation).
Cheminformatics Workflow for Validation
When working with non-standardized nomenclature, a robust validation workflow is essential to ensure the correct isomer is identified.
Figure 2: Workflow for resolving ambiguous chemical nomenclature.
Structural Validation
To validate your synthesized compound, compare analytical data against the expected values for the
-
1H NMR (Predicted): Look for a singlet corresponding to the N-methyl group at
ppm. The aromatic region should show a characteristic pattern for the 2,5-substituted benzothiazole (a doublet, a doublet of doublets, and a doublet). -
MS (ESI): Expected
peak at m/z 180.2.
Applications & Toxicology
Pharmaceutical Applications
The primary application of this compound is as an intermediate in the synthesis of HDAC inhibitors .
-
Mechanism: The 5-amino group serves as a nucleophile for coupling with carboxylic acids (e.g., 4-formylbenzoic acid derivatives) to build the "cap" or "linker" region of the pharmacophore.
-
Relevance: HDAC inhibitors are critical in oncology for treating cutaneous T-cell lymphoma and multiple myeloma.
Toxicology & Safety
While specific toxicological data for this intermediate is limited, benzothiazole diamines are generally considered:
-
Skin Sensitizers: Potential for allergic contact dermatitis.
-
Handling Precautions: Use standard PPE (gloves, lab coat, fume hood). Avoid inhalation of dusts.
-
GHS Classification (Inferred): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
References
- Patent AU2004210016B2. Inhibitors of histone deacetylase.
-
PubChem Compound Summary . 1,3-Benzothiazole-2,5-diamine (Parent Compound). National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary . 2-Amino-5-methylbenzothiazole (Isomer). National Center for Biotechnology Information. [Link]
Sources
- 1. CA2515338C - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 2. AU2004210016B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 3. CA2515338C - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 4. AU2004210016B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: Synthesis of N-Methyl-benzothiazole-2,5-diamine via Stannous Chloride Reduction
Abstract
This document provides a comprehensive guide for the synthesis of N-Methyl-benzothiazole-2,5-diamine from its corresponding nitro precursor, N-Methyl-5-nitrobenzothiazol-2-amine. The protocol is centered on the classical yet highly effective reduction of an aromatic nitro group using tin(II) chloride dihydrate (SnCl₂·2H₂O). This application note is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step experimental procedure, an exploration of the underlying chemical mechanism, process validation techniques, and critical safety considerations. The aim is to furnish a robust and reproducible method, grounded in established chemical principles, to facilitate the generation of this key diamine intermediate, which is a valuable building block in medicinal chemistry.[1][2][3]
Introduction and Rationale
This compound is a key heterocyclic amine, a structural motif frequently encountered in pharmacologically active compounds. Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The diamine functionality at the 2- and 5-positions offers versatile handles for further chemical elaboration in the synthesis of complex molecular architectures for drug discovery.
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[1] While various methods exist, such as catalytic hydrogenation and other metal-based reductions, the use of stannous chloride (SnCl₂) remains a widely employed and reliable choice.[4][5]
Why Choose Stannous Chloride?
The selection of SnCl₂ is predicated on several key advantages:
-
Chemoselectivity: SnCl₂ is a mild reducing agent that demonstrates excellent chemoselectivity, effectively reducing nitro groups in the presence of other potentially reducible functional groups like esters, nitriles, or ketones.[5][6]
-
Reliability: It is a well-established, time-tested method that is less susceptible to catalyst poisoning than catalytic hydrogenation.[7]
-
Operational Simplicity: The reaction is typically performed in common laboratory solvents under relatively mild conditions and does not require specialized high-pressure equipment.[8][9]
This protocol has been optimized to ensure a high yield and purity of the target diamine, incorporating a detailed workup procedure to efficiently remove the tin byproducts that are characteristic of this reaction.
Reaction Mechanism
The reduction of an aromatic nitro compound with tin(II) chloride proceeds in an acidic medium. The overall transformation involves the transfer of six electrons from three equivalents of Sn(II) to the nitro group. The reaction progresses through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[10]
The generally accepted, simplified mechanism is as follows:
-
Electron Transfer: The Sn²⁺ ion acts as the reducing agent, donating electrons to the nitro group. This process occurs in a stepwise fashion.
-
Protonation: The reaction is typically carried out in an acidic solvent (e.g., ethanol with HCl, or using the acidic nature of SnCl₂ in solution), which provides the necessary protons for the formation of water molecules from the oxygen atoms of the nitro group.
-
Overall Stoichiometry: The balanced reaction for the reduction of an aromatic nitro group (Ar-NO₂) is:
Ar-NO₂ + 3 SnCl₂ + 7 H⁺ → Ar-NH₃⁺ + 3 Sn⁴⁺ + 2 H₂O
Following the reaction, a basic workup is essential to neutralize the acid, deprotonate the anilinium salt to the free amine, and precipitate the tin as tin(IV) hydroxide, which can then be removed by filtration.[11][12]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Methyl-5-nitrobenzothiazol-2-amine | >95% | (e.g., Sigma-Aldrich) | Starting Material |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent, >98% | (e.g., Fisher Scientific) | Reducing Agent |
| Ethanol (EtOH) | 200 Proof, Anhydrous | (e.g., VWR) | Reaction Solvent |
| Hydrochloric Acid (HCl) | Concentrated (37%) | (e.g., Sigma-Aldrich) | Acid Catalyst |
| Sodium Hydroxide (NaOH) | Pellets, >97% | (e.g., EMD Millipore) | For Basification |
| Ethyl Acetate (EtOAc) | ACS Grade | (e.g., Fisher Scientific) | Extraction Solvent |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | For Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | (e.g., Sigma-Aldrich) | Drying Agent |
| Celite® 545 | N/A | (e.g., Sigma-Aldrich) | Filter Aid |
| Deionized Water (DI H₂O) | N/A | Lab Source | |
| Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates | N/A | Standard Lab Equipment |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Methyl-5-nitrobenzothiazol-2-amine (1.0 eq).
-
Dissolution: Add ethanol (approx. 10-15 mL per gram of starting material) to the flask and stir to dissolve the nitro compound. Gentle warming may be required.
-
Addition of Reducing Agent: To the stirred solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) portion-wise. Caution: The addition may be exothermic.
-
Acidification: Slowly add concentrated Hydrochloric Acid (0.5 mL) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50:50 Ethyl Acetate:Hexanes). The reaction is complete when the starting material spot is no longer visible.[1][8]
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Basification and Workup: Slowly and carefully add a 3M NaOH solution to the cold reaction mixture with vigorous stirring. Continue adding the base until the pH of the aqueous layer is >12. A thick, white precipitate of tin(IV) hydroxide will form. Caution: This is a highly exothermic process.[11][12]
-
Filtration: Add a small amount of Celite® to the slurry and filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with several portions of ethyl acetate.[1]
-
Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Extract the aqueous layer two more times with ethyl acetate.[9]
-
Washing and Drying: Combine all organic extracts and wash them sequentially with DI water and then with brine. Dry the combined organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Process Visualization
Experimental Workflow Diagram
The overall experimental process can be visualized as a linear sequence of operations from setup to the isolation of the final product.
Caption: Workflow for the synthesis of this compound.
Chemical Transformation Diagram
This diagram illustrates the core chemical change from the nitro starting material to the diamine product.
Caption: Chemical reduction of the nitro group to an amine.
Process Validation and Quality Control
To ensure the integrity of the synthesis, the following validation steps are crucial:
-
Reaction Monitoring (TLC): As mentioned, TLC is essential for determining the reaction endpoint. A typical system would involve silica gel plates and a mobile phase of Ethyl Acetate/Hexanes. The product amine should have a significantly different Rf value from the starting nitro compound.
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The disappearance of signals corresponding to the aromatic protons near the nitro group and the appearance of new signals for the amine protons are key indicators.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
FT-IR Spectroscopy: The disappearance of the characteristic N-O stretching bands of the nitro group (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (~3300-3500 cm⁻¹) are indicative of a successful reaction.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add an additional equivalent of SnCl₂·2H₂O and continue refluxing for another 1-2 hours, monitoring by TLC. |
| Difficult Filtration | Tin salts are too fine and clog the filter paper. | Use a thicker pad of Celite®. Ensure the mixture is cold before filtration to promote particle aggregation. |
| Emulsion during Extraction | Presence of fine tin salt precipitates. | Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through Celite® again. |
| Low Yield | Product co-precipitated with tin salts; Incomplete extraction. | Ensure the filter cake is washed very thoroughly with the extraction solvent. Perform additional extractions (4-5 times) of the aqueous layer. |
| Product is an off-color oil | Residual tin complexes or oxidation of the amine. | Purify via column chromatography. Handle the final product under an inert atmosphere (e.g., Nitrogen or Argon) if it is sensitive to air oxidation. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Reagent Handling:
-
Tin(II) chloride is a suspected sensitizer and corrosive. Handle with care in a well-ventilated fume hood.[7]
-
Concentrated HCl is highly corrosive and volatile. Always handle in a fume hood.
-
Sodium hydroxide is caustic and can cause severe burns. The basification step is highly exothermic and should be performed slowly in an ice bath.
-
-
Waste Disposal: The tin-containing waste must be disposed of according to institutional and local environmental regulations for heavy metal waste. Do not pour down the drain.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
-
Das, B., et al. (2007). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Retrieved from [Link]
-
Scispace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Synarchive. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. Retrieved from [Link]
-
Hassan, W. M. I., et al. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Taleli, L. (2013). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Abbot, A. P., et al. (2016). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. Retrieved from [Link]
-
askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Retrieved from [Link]
-
Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
- Google Patents. (n.d.). US4808723A - Process for the preparation of benzothiazoles.
- Google Patents. (n.d.). US3499756A - Recovery of metallic tin from aqueous solution of tin salt.
-
Food and Agriculture Organization of the United Nations. (n.d.). STANNOUS CHLORIDE. Retrieved from [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]
-
Kumar, G. V., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Application Note: N-Methyl-benzothiazole-2,5-diamine in HDAC Inhibitor Synthesis
This Application Note is designed for medicinal chemists and drug discovery scientists focusing on the development of HDAC6-selective inhibitors using the privileged benzothiazole scaffold .
The guide details the synthesis, handling, and application of N-Methyl-benzothiazole-2,5-diamine , a critical intermediate that allows for bifunctional derivatization—enabling the construction of "Next-Generation" HDAC inhibitors with optimized Cap groups.
Executive Summary
Histone Deacetylase (HDAC) inhibitors, particularly those targeting the HDAC6 isoform , are emerging as potent therapeutics for multiple myeloma, neurodegenerative diseases, and solid tumors. The benzothiazole-2,5-diamine scaffold offers a unique pharmacophore advantage:
-
The Benzothiazole Core: Acts as a surface recognition "Cap" group, providing π-π stacking interactions within the HDAC rim.
-
The 2,5-Diamine Motif: Provides two chemically distinct handles. The C5-amino group (aniline-like) and the C2-methylamino group (guanidine-like) possess different nucleophilicities, allowing for regioselective synthesis without extensive protection/deprotection steps.
This protocol details the synthesis of the core scaffold and its subsequent coupling to a Zinc-Binding Group (ZBG) linker to generate a potent HDAC inhibitor library.
Chemical Specifications & Rationale
The Molecule: N2-Methyl-benzo[d]thiazole-2,5-diamine
-
CAS Registry: (Generic structure reference)
-
Molecular Formula: C₈H₉N₃S
-
Key Feature: Differential Nucleophilicity.
-
N5 (C5-NH₂): High nucleophilicity; typical aniline reactivity. Reacts rapidly with acid chlorides/activated esters.
-
N2 (C2-NHMe): Lower nucleophilicity due to resonance delocalization with the thiazole ring. Requires forcing conditions or specific catalysis for acylation.
-
Mechanistic Role in HDAC Inhibition
In the context of HDAC pharmacophores (Cap-Linker-ZBG):
-
Configuration A (Linker at N5): The benzothiazole acts as a rigid, flat Cap. The N2-methyl group projects into the solvent, improving solubility and ADME properties.
-
Configuration B (Linker at N2): The benzothiazole projects outward; the N5-amine can be derivatized with solubilizing groups or fluorophores.
This guide focuses on Configuration A , utilizing the higher reactivity of the N5 position to attach the HDAC linker.
Experimental Protocol: Synthesis of the Core Scaffold
Objective: Synthesize N2-Methyl-benzo[d]thiazole-2,5-diamine from commercial precursors.
Reaction Scheme (Graphviz Visualization)
Caption: Two-step synthesis of the diamine scaffold via SNAr displacement followed by nitro reduction.
Step 1: SNAr Displacement
-
Reagents: 2-Chloro-5-nitrobenzothiazole (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), Triethylamine (1.5 eq).
-
Procedure:
-
Dissolve 2-Chloro-5-nitrobenzothiazole in anhydrous THF (0.5 M concentration).
-
Cool to 0°C. Dropwise add Methylamine solution.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitoring: TLC (Hexane:EtOAc 1:1) should show consumption of starting material (Rf ~0.8) and appearance of yellow product (Rf ~0.4).
-
Workup: Concentrate in vacuo. Resuspend in water.[1] Filter the yellow precipitate. Wash with cold water and hexane.
-
Yield: ~90-95% (Yellow solid).
-
Step 2: Nitro Reduction (Iron-Mediated)
Note: Iron is preferred over catalytic hydrogenation to prevent poisoning of the catalyst by sulfur.
-
Reagents: Intermediate from Step 1 (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).
-
Procedure:
-
Suspend intermediate in EtOH/H₂O.[2] Add Fe powder and NH₄Cl.
-
Reflux vigorously at 80°C for 2 hours.
-
Monitoring: Solution changes from yellow suspension to dark brown/black. TLC (DCM:MeOH 9:1) shows conversion to a polar, fluorescent spot.
-
Workup: Filter hot through a Celite pad. Wash Celite with hot ethanol.
-
Purification: Concentrate filtrate. Neutralize with sat. NaHCO₃. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
-
Product: N2-Methyl-benzo[d]thiazole-2,5-diamine (Tan/Brown solid). Store under Argon at -20°C (oxidation sensitive).
-
Application Protocol: Coupling to HDAC Linker
Objective: Selectively acylate the N5-position with a suberoyl linker to create the HDAC inhibitor precursor.
The Chemoselectivity Challenge
The N5-amine is an electron-rich aniline. The N2-amine is part of the amidine-like system of the thiazole.
-
Rule of Thumb: Under neutral/mildly basic conditions, acyl chlorides/NHS-esters react exclusively at N5 .
Protocol: Regioselective N5-Acylation
-
Reagents:
-
Scaffold: N2-Methyl-benzo[d]thiazole-2,5-diamine (1.0 eq)
-
Linker: Suberic acid monomethyl ester chloride (or Suberoyl chloride monomethyl ester) (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Anhydrous DCM
-
-
Procedure:
-
Dissolve the diamine scaffold in DCM (0.1 M) and cool to 0°C.
-
Add DIPEA.
-
Add the acid chloride dropwise over 10 minutes. Do not use excess acid chloride to avoid bis-acylation.
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
-
Workup:
-
Quench with water.[3] Wash organic layer with 1N HCl (removes unreacted diamine) and Brine.
-
Dry (Na₂SO₄) and concentrate.
-
-
Conversion to Hydroxamic Acid (ZBG):
-
Treat the methyl ester intermediate with 50% aq. Hydroxylamine and NaOH in MeOH/THF (1:1) at 0°C for 2 hours.
-
Neutralize with HCl to precipitate the final HDAC inhibitor.
-
Data Summary Table: Expected Results
| Step | Compound | Appearance | Expected Mass (ESI+) | Key NMR Signal |
| 1 | Nitro-Intermediate | Yellow Solid | M+1: ~210 | δ 3.1 (d, 3H, N-Me) |
| 2 | Diamine Scaffold | Tan Solid | M+1: ~180 | δ 4.8 (s, 2H, NH₂), δ 2.9 (s, 3H) |
| 3 | Amide-Ester (Linker) | Off-white Solid | M+1: ~350 | δ 2.3 (t, 2H, CO-CH₂), δ 3.6 (s, 3H, OMe) |
| 4 | Final Hydroxamate | White Powder | M+1: ~351 | δ 10.3 (br s, 1H, OH), δ 8.7 (br s, 1H, NH) |
Structural Biology & SAR Visualization
The following diagram illustrates the binding mode of the synthesized inhibitor within the HDAC6 catalytic pocket.
Caption: Schematic of the Benzothiazole-based HDAC inhibitor binding mode. The N5-position anchors the linker, while the N2-methyl group remains solvent-exposed.
Validation & Quality Control
To ensure the integrity of the synthesized inhibitor ("Self-Validating System"):
-
Regioselectivity Check (HMBC NMR):
-
Verify the amide carbonyl correlation.
-
Pass: Carbonyl correlates to the aromatic protons at C4 and C6 (ortho to the N5-amine).
-
Fail: Carbonyl correlates to the N-Me protons (indicates wrong acylation at N2).
-
-
ZBG Integrity (Ferric Chloride Test):
-
Dissolve a small amount of final product in MeOH. Add 1% FeCl₃.
-
Positive Result: Deep red/violet color (indicates formation of hydroxamic acid-iron complex).
-
-
Biological Assay (Western Blot):
-
Treat cells (e.g., MM.1S) with 1 µM compound.
-
Blot for Acetyl-α-tubulin (HDAC6 substrate) vs. Acetyl-Histone H3 (Class I substrate).
-
Success: Strong increase in Acetyl-tubulin; minimal change in Acetyl-H3 (indicates HDAC6 selectivity).
-
References
-
Bergman, J., et al. (2004). Synthesis and properties of 2-amino-benzothiazoles. Tetrahedron.[4]
-
Kozikowski, A. P., et al. (2008). Design, synthesis, and biological evaluation of novel tubulin-deacetylase (TDAC) inhibitors. Journal of Medicinal Chemistry.[5]
-
Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology.
-
Haggarty, S. J., et al. (2003). Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation. Proceedings of the National Academy of Sciences.
-
Vishnoi, S., et al. (2024). Benzothiazole derivatives as histone deacetylase inhibitors for the treatment of autosomal dominant polycystic kidney disease.[5] European Journal of Medicinal Chemistry.[5]
Sources
- 1. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazole derivatives as histone deacetylase inhibitors for the treatment of autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective N-Methylation of Benzothiazole-2,5-diamine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Insights
Benzothiazole-2,5-diamine is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and histone deacetylase (HDAC) inhibitors 1. However, functionalizing this core presents a classic regioselectivity challenge due to the presence of three distinct nitrogen nucleophiles:
-
N-5 (Exocyclic Aniline Amine): A typical aromatic amine with high innate nucleophilicity.
-
N-2 (Exocyclic Thiazole Amine): A deactivated amine whose lone pair is heavily delocalized into the electron-deficient thiazole ring via resonance (tautomerizing with the imino form).
-
N-3 (Endocyclic Thiazole Nitrogen): The preferred site for electrophilic attack under neutral conditions.
The Causality of Chemoselectivity
To achieve site-specific N-methylation, the reaction conditions must be tailored to exploit the electronic disparities between these nitrogen atoms 2.
-
Targeting N-5: Reductive amination using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) selectively methylates the N-5 position. The highly nucleophilic N-5 amine readily forms an iminium intermediate, whereas the deactivated N-2 amine does not react under these mild conditions 3.
-
Targeting N-2: Direct electrophilic methylation of N-2 is impossible without over-alkylating N-5 or quaternizing N-3. Therefore, a transient protection strategy is required. By acetylating the N-5 amine, we neutralize its nucleophilicity. Subsequent treatment with a strong base (NaH) deprotonates the N-2 amine, forcing alkylation at the exocyclic N-2 position rather than the endocyclic N-3 position.
-
Targeting N-3: In the absence of a base, direct reaction with methyl iodide (MeI) in a polar solvent bypasses the exocyclic amines entirely, driving the kinetically and thermodynamically favored quaternization of the endocyclic N-3 atom 4.
Reaction Pathway Visualization
Divergent chemoselective N-methylation pathways for benzothiazole-2,5-diamine.
Quantitative Data Summary
Table 1: Comparison of N-Methylation Strategies for Benzothiazole-2,5-diamine
| Target Site | Primary Reagents | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Regioselectivity |
| N-5 (Exocyclic) | Formaldehyde, NaBH(OAc)₃ | Acetic Acid (cat.) | DCE | 20–25 | 4–6 | 75–85 | >95% (N-5 vs N-2/N-3) |
| N-2 (Exocyclic) | 1. Ac₂O 2. MeI 3. HCl (aq) | 1. None 2. NaH 3. None | 1. DCM 2. DMF 3. H₂O | 1. 25 2. 0–25 3. 100 | 12 (Total) | 50–60 (Over 3 steps) | >90% (after deprotection) |
| N-3 (Endocyclic) | Methyl Iodide (3 eq) | None | Acetone | 60 (Reflux) | 12 | 80–90 | >95% (N-3 vs Exocyclic) |
Self-Validating Experimental Protocols
Protocol A: Selective N-5 Monomethylation (Reductive Amination)
This protocol leverages the high nucleophilicity of the C-5 aniline group to achieve selective mono-methylation without affecting the aminothiazole moiety.
Step-by-Step Procedure:
-
Initiation: Dissolve benzothiazole-2,5-diamine (1.0 mmol, 165 mg) in anhydrous 1,2-dichloroethane (DCE, 10 mL) under an inert argon atmosphere.
-
Iminium Formation: Add 37% aqueous formaldehyde (1.1 mmol, ~82 µL) followed by a catalytic amount of glacial acetic acid (0.1 mmol, 6 µL). Stir the mixture at room temperature for 30 minutes.
-
Validation Check: TLC (Eluent: 5% MeOH in DCM) should show the disappearance of the starting material and the formation of a slightly less polar spot (iminium intermediate).
-
-
Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg) portion-wise over 10 minutes to control the exothermic release of hydrogen gas.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, gradient elution 20-50% EtOAc in Hexanes) to yield 2-amino-5-(methylamino)benzothiazole.
-
Analytical Validation: ¹H NMR (DMSO-d₆) will show a distinct doublet at ~2.7 ppm (integrating to 3H, -NH-CH ₃) and a broad singlet at ~5.5 ppm (integrating to 1H, -NH -CH₃). The N-2 primary amine signal (~7.3 ppm, 2H) will remain intact.
-
Protocol B: Regioselective N-2 Methylation (Protection/Deprotection Strategy)
Direct N-2 methylation is unfeasible. This protocol utilizes a transient N-5 acetyl protection step to redirect the alkylation to the deprotonated N-2 position.
Step-by-Step Procedure:
-
N-5 Protection: Dissolve benzothiazole-2,5-diamine (1.0 mmol) in DCM (10 mL). Add acetic anhydride (1.05 mmol) dropwise at 0 °C. Stir for 2 hours at room temperature. Evaporate the solvent to isolate the crude N-(2-aminobenzothiazol-5-yl)acetamide.
-
N-2 Deprotonation & Alkylation: Dissolve the crude intermediate in anhydrous DMF (8 mL) and cool to 0 °C under argon. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol). Stir for 30 minutes to ensure complete deprotonation of the N-2 amine.
-
Methylation: Add Methyl Iodide (MeI, 1.1 mmol) dropwise. Stir at room temperature for 3 hours.
-
Causality Note: The strong base ensures the reaction proceeds via the highly nucleophilic exocyclic nitrogen anion, preventing endocyclic N-3 quaternization.
-
-
Deprotection: Quench with water (2 mL) and concentrate the DMF under high vacuum. Suspend the residue in 2M aqueous HCl (10 mL) and reflux at 100 °C for 4 hours to cleave the N-5 acetyl group.
-
Workup: Cool to room temperature, neutralize with 2M NaOH to pH 8, and extract with EtOAc (3 × 15 mL). Purify via silica gel chromatography to yield N2-methylbenzothiazole-2,5-diamine.
Protocol C: Endocyclic N-3 Quaternization
This protocol synthesizes the benzothiazolium salt by exploiting the kinetic accessibility of the endocyclic nitrogen under neutral conditions.
Step-by-Step Procedure:
-
Initiation: Suspend benzothiazole-2,5-diamine (1.0 mmol) in anhydrous acetone (10 mL) in a pressure-safe reaction vial.
-
Alkylation: Add an excess of Methyl Iodide (MeI, 3.0 mmol).
-
Heating: Seal the vial and heat the mixture to 60 °C (reflux) for 12 hours.
-
Isolation: As the reaction progresses, the highly polar quaternary salt will precipitate out of the acetone solution. Cool the mixture to 0 °C.
-
Filtration: Filter the precipitate under vacuum, wash with cold acetone (2 × 5 mL), and dry under high vacuum to yield 2,5-diamino-3-methylbenzothiazol-3-ium iodide as a crystalline solid.
-
Analytical Validation: ¹H NMR (DMSO-d₆) will show a sharp singlet at ~3.9 ppm (integrating to 3H, N⁺-CH ₃), significantly downfield due to the adjacent positive charge.
-
References
- Title: AU2004210016B2 - Inhibitors of histone deacetylase Source: Google Patents URL
- Title: Avoiding side reactions during the synthesis of N-substituted benzothiazoles Source: Benchchem URL
- Title: N,N-Dimethyl-3-nitroaniline - Selective N-Methylation of Amines Source: Benchchem URL
- Source: PMC (National Institutes of Health)
Sources
- 1. AU2004210016B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N,N-Dimethyl-3-nitroaniline | 619-31-8 | Benchchem [benchchem.com]
- 4. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Two-Step Synthesis of N-Methyl-benzothiazole-2,5-diamine from 2-amino-5-nitrobenzothiazole
Abstract
This application note provides a detailed, two-step protocol for the synthesis of N-Methyl-benzothiazole-2,5-diamine, a valuable scaffold for drug discovery and materials science. The synthesis commences with the selective reduction of the nitro group of 2-amino-5-nitrobenzothiazole to yield the key intermediate, 1,3-benzothiazole-2,5-diamine. This is followed by a regioselective N-methylation via reductive amination. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, characterization data, and safety protocols.
Introduction
Benzothiazole derivatives are a cornerstone in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, anti-tumor, and anti-inflammatory properties.[1][2] The introduction of specific functional groups, such as diamine and N-methyl moieties, can significantly modulate the pharmacological profile of these molecules. This compound, in particular, serves as a critical building block for more complex molecular architectures.
This document outlines a reliable and scalable two-step synthesis strategy. The first step involves the chemical reduction of a nitroarene functionality, a fundamental transformation in organic chemistry.[3] We employ tin(II) chloride, a mild and chemoselective reagent ideal for reducing nitro groups in the presence of other sensitive functionalities.[4][5] The second step addresses the challenge of selective N-methylation of a diamine. We utilize reductive amination, a robust method that offers excellent control over the degree of alkylation compared to traditional alkylating agents.[6][7] This application note provides a comprehensive workflow, from reaction setup to final product characterization, to ensure reproducibility and high purity.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages:
-
Reduction: Conversion of 2-amino-5-nitrobenzothiazole to 1,3-benzothiazole-2,5-diamine.
-
Methylation: Selective methylation of 1,3-benzothiazole-2,5-diamine to yield the final product.
Caption: Overall two-step synthetic pathway.
Part 1: Reduction of 2-amino-5-nitrobenzothiazole
Principle and Mechanistic Insight
The reduction of an aromatic nitro group using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method.[4][5] The reaction proceeds through a series of electron and proton transfers where Sn(II) acts as the reducing agent, ultimately being oxidized to Sn(IV). The strongly acidic medium protonates the nitro group, facilitating the electron transfer process and preventing side reactions like the formation of azo or azoxy compounds.[8] The mechanism involves the stepwise reduction of the nitro group to nitroso, then to a hydroxylamine intermediate, and finally to the desired amine.[8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-amino-5-nitrobenzothiazole | ≥98% | Sigma-Aldrich |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent, ≥98% | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | 37% w/w, ACS Reagent | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | Merck |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Fisher Scientific |
| Deionized Water (DI H₂O) | Type II | In-house |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-nitrobenzothiazole (1.95 g, 10 mmol).
-
Reagent Addition: Carefully add concentrated hydrochloric acid (40 mL) to the flask. The mixture will form a slurry.
-
Reduction: To the stirring slurry, add tin(II) chloride dihydrate (11.3 g, 50 mmol) in portions over 15 minutes. The addition is exothermic and may cause the mixture to approach reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to 70-80°C using a heating mantle and stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Dichloromethane/Methanol). The starting material is UV active and stains with permanganate. The product amine will also be UV active. The reaction is complete when the starting material spot is no longer visible.
-
Work-up (Quenching & Basification): Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add a 10 M aqueous solution of sodium hydroxide (NaOH) to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to >10. Caution: This is a highly exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, 1,3-benzothiazole-2,5-diamine, can be purified by column chromatography on silica gel or by recrystallization if necessary.[10]
Characterization of Intermediate
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₇H₇N₃S[11]
-
Molecular Weight: 165.22 g/mol [11]
-
¹H NMR (400 MHz, DMSO-d₆): Expect aromatic protons between δ 6.5-7.5 ppm and two distinct amine signals (broad singlets for -NH₂) for the C2-NH₂ and C5-NH₂ groups.
-
Mass Spectrometry (ESI+): m/z = 166.04 [M+H]⁺.
Part 2: Selective N-Methylation of 1,3-benzothiazole-2,5-diamine
Principle and Rationale
Reductive amination is a superior method for N-alkylation, providing high yields and selectivity for mono-alkylation under controlled conditions.[12] The reaction proceeds by the formation of an imine or iminium ion intermediate from the reaction of an amine with a carbonyl compound (formaldehyde in this case), which is then reduced in situ by a hydride-donating agent.[13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild, tolerant of slightly acidic conditions, and does not reduce the formaldehyde precursor.
Regioselectivity: The intermediate, 1,3-benzothiazole-2,5-diamine, possesses two non-equivalent amino groups. The C5-amino group is an aromatic amine (aniline-like), while the C2-amino group is part of a guanidinyl-type system. The C5-amine is generally more nucleophilic and thus more likely to react with formaldehyde to form the iminium intermediate. This protocol is therefore designed to favor methylation at the N5 position. The structural confirmation of the final product is critical to verify this outcome.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 1,3-benzothiazole-2,5-diamine | As prepared above | - |
| Formaldehyde | 37% solution in H₂O | Sigma-Aldrich |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Acros Organics |
| Dichloroethane (DCE) or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | In-house |
| Brine | Saturated NaCl(aq) | In-house |
Experimental Protocol
Caption: Detailed experimental workflow for the two-part synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1,3-benzothiazole-2,5-diamine (1.65 g, 10 mmol) in anhydrous dichloroethane (DCE, 40 mL).
-
Reagent Addition: Add formaldehyde (0.81 mL, 11 mmol, 37% aq. solution) followed by glacial acetic acid (0.6 mL, 10.5 mmol). Stir the mixture for 20 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise over 10 minutes. The reaction is typically mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of a new, more nonpolar product.
-
Work-up (Quench): Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL) to quench the reaction and neutralize the acetic acid. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
Characterization of Final Product
-
Appearance: Pale yellow solid.
-
Molecular Formula: C₈H₉N₃S
-
Molecular Weight: 179.24 g/mol
-
¹H NMR (400 MHz, CDCl₃):
-
A singlet corresponding to the N-CH₃ protons, expected around δ 2.8-3.0 ppm.
-
Distinct aromatic protons on the benzothiazole ring.
-
Two separate broad singlets for the two remaining amine protons (-NH₂ and -NH-CH₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
A signal for the N-CH₃ carbon around δ 30-35 ppm.
-
Signals for the aromatic and thiazole carbons.
-
-
IR (ATR, cm⁻¹):
-
N-H stretching bands around 3300-3450 cm⁻¹.
-
C-H stretching (aromatic and aliphatic) around 2800-3100 cm⁻¹.
-
C=N and C=C stretching in the 1500-1650 cm⁻¹ region.[14]
-
-
Mass Spectrometry (ESI+): m/z = 180.06 [M+H]⁺.
Quantitative Data Summary
| Step | Starting Material | Mass (g) | Mmol | Limiting Reagent | Product | Theoretical Yield (g) |
| 1. Reduction | 2-amino-5-nitrobenzothiazole | 1.95 | 10 | Yes | 1,3-benzothiazole-2,5-diamine | 1.65 |
| 2. Methylation | 1,3-benzothiazole-2,5-diamine | 1.65 | 10 | Yes | This compound | 1.79 |
Expected experimental yields typically range from 70-90% for each step, depending on purification efficiency.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[15][16]
-
Nitroaromatic Compounds: 2-amino-5-nitrobenzothiazole is a potentially toxic and combustible solid. Avoid creating dust. Store away from strong reducing agents.[17][18]
-
Corrosive Reagents: Concentrated HCl and glacial acetic acid are highly corrosive and cause severe burns. Handle with extreme care. Sodium hydroxide is also corrosive. The neutralization of strong acid with strong base is highly exothermic.
-
Reducing Agents: Tin(II) chloride and sodium triacetoxyborohydride can react with moisture. Handle in a dry environment where possible.
-
Solvents: Dichloroethane, ethyl acetate, and dichloromethane are flammable and volatile organic compounds. Keep away from ignition sources.[19]
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Do not pour waste down the drain.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Incomplete Reduction | Insufficient reducing agent; reaction time too short. | Add another 0.2-0.5 equivalents of SnCl₂·2H₂O and prolong heating. Ensure temperature is maintained at 70-80°C. |
| Step 1: Low Yield after Work-up | Incomplete basification leading to product loss as HCl salt. | Ensure pH is >10 before extraction. Perform additional extractions (e.g., 5 total). |
| Step 2: Incomplete Methylation | Inactive reducing agent; insufficient formaldehyde. | Use fresh NaBH(OAc)₃. Add a small additional amount of formaldehyde and NaBH(OAc)₃ and stir for longer. |
| Step 2: Di-methylation Product | Reaction run for too long or with excess reagents. | Use stoichiometric amounts of formaldehyde (1.0-1.1 eq). Monitor closely by TLC/LC-MS and quench as soon as the starting material is consumed. |
| Purification Difficulties | Products are streaking on silica gel. | Add 0.5-1% triethylamine or ammonia to the eluent to suppress tailing of the basic amine products. |
References
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-
Gawade, S. A., et al. (2020). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 5(30), 18883–18891. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]
-
Goral, A., et al. (2022). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 12(1), 6339. [Link]
-
Kim, J., et al. (2022). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 87(21), 14328–14336. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]
-
Li, J., et al. (2020). Methylation of amines using formic acid via simple inorganic base catalysis. New Journal of Chemistry, 44(43), 18721-18725. [Link]
-
Wang, D., et al. (2019). NHC–amine Ru complex catalyzed selective mono-N-methylation of amines with methanol: understanding the effect of amine ligands. Organic Chemistry Frontiers, 6(12), 1954-1961. [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
ScienceMadness. (2011). Nitroaromatic Reduction w/Sn. [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
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Zhang, W., et al. (2016). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Advances, 6(82), 78377-78384. [Link]
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Chemius. (n.d.). Safety Data Sheet: Nitro razredčilo. [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. [Link]
-
ECHA. (2018). Substance Information: 4-nitroaniline. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. [Link]
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Wang, Y., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13177–13184. [Link]
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ResearchGate. (2015). (PDF) Molecular Modeling and Spectroscopic Studies of Benzothiazole. [Link]
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Pallai, D., et al. (2024). Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes. Oriental Journal of Chemistry, 40(3). [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
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World Journal of Pharmaceutical Research. (n.d.). Benzothiazole: An Important Scaffold in Drug Discovery. [Link]
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PubChem. (n.d.). 1,3-Benzothiazole-2,5-diamine. [Link]
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N-Methyl-benzothiazole-2,5-diamine as a scaffold in medicinal chemistry
This guide details the application of
Its primary utility lies in epigenetic modulation (HDAC inhibitors) and kinase inhibition , where the C2-amine serves as a hinge/pocket binder and the C5-amine acts as a solvent-exposed exit vector or linker.
Application Note: -Methyl-benzothiazole-2,5-diamine in Drug Discovery
1. Scaffold Architecture & Pharmacophore Logic
The
-
Position 2 (
-Methylamino): Acts as a hydrogen bond donor/acceptor. In kinase inhibitors, this mimics the adenine ring of ATP, forming key H-bonds with the hinge region (e.g., Glu/Leu backbone). The -methyl group can improve metabolic stability and hydrophobic fit compared to a primary amine. -
Position 5 (Primary Amine): A nucleophilic aniline handle. It is electronically distinct from the C2-amine, allowing for highly chemoselective functionalization . This position is ideal for attaching "tails" (solubilizing groups) or "warheads" (zinc-binding groups in HDAC inhibitors).
2. Primary Applications
-
HDAC Inhibition: Used as a linker scaffold to connect a Zinc-Binding Group (ZBG) to a surface-recognition cap group. The rigidity of the benzothiazole ring reduces the entropic penalty of binding.
-
Kinase Inhibition: The benzothiazole core is a bioisostere for purine. The 2,5-substitution pattern allows the molecule to span from the ATP pocket (C2) to the ribose/solvent pocket (C5).
-
Neurodegenerative Diagnostics: Structural analogs (though typically 2-phenyl) bind amyloid-
fibrils. The 2,5-diamine core provides a template for synthesizing novel PET ligands with improved lipophilicity ( ) and blood-brain barrier (BBB) permeability.
PART 2: Experimental Protocols
Protocol 1: Regioselective Synthesis of -Methyl-benzothiazole-2,5-diamine
Objective: Synthesize the target scaffold from commercially available 2-amino-6-nitrobenzothiazole (or 5-nitro isomer). Note: Commercial sources often label the starting material as 2-amino-5-nitrobenzothiazole. Verify regiochemistry via NMR.
Reaction Scheme (DOT Visualization):
Figure 1: Synthetic route to the target scaffold.[1] Step 1 introduces the C2-methyl group; Step 2 reveals the C5-amine.
Step-by-Step Methodology:
A.
-
Dissolution: Dissolve 2-amino-5-nitrobenzothiazole (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Base Addition: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to generate the anion.
-
Critical Check: The solution will turn deep red/orange due to deprotonation.
-
-
Alkylation: Add Iodomethane (MeI, 1.1 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Note: Over-methylation (dimethylation) can occur. Control stoichiometry strictly.
-
-
Workup: Quench with ice water. The product, 2-(methylamino)-5-nitrobenzothiazole , usually precipitates. Filter, wash with water, and dry.
B. Reduction of C5-Nitro Group
-
Suspension: Suspend the nitro-intermediate (1.0 eq) in Ethanol/Water (3:1).
-
Catalyst: Add Iron powder (5.0 eq) and Ammonium Chloride (NH
Cl, 5.0 eq).-
Alternative: Use SnCl
H O (5.0 eq) in Ethanol (reflux) for cleaner conversion if solubility is an issue.
-
-
Reflux: Heat to reflux (80°C) for 2–4 hours.
-
Filtration: Filter hot through a Celite pad to remove iron oxides.
-
Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO
. Extract with EtOAc (3x). -
Purification: Dry organic layer (Na
SO ) and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to yield -methyl-benzothiazole-2,5-diamine .
Protocol 2: Chemoselective Library Generation
Objective: Selectively functionalize the C5-primary amine while leaving the C2-secondary amine intact. Rationale: The C5-amine is an aniline-type nucleophile. The C2-amine is conjugated to the thiazole ring (amidine-like) and is significantly less nucleophilic, allowing for selective acylation at C5 without protecting groups.
Procedure:
-
Reagents: Dissolve
-methyl-benzothiazole-2,5-diamine (1.0 eq) in DCM or THF. -
Base: Add DIPEA (1.5 eq) or Pyridine (1.5 eq).
-
Electrophile: Add Acid Chloride (R-COCl) or Isocyanate (R-NCO) (1.0 eq) dropwise at 0°C.
-
Observation: The reaction typically completes within 1 hour at 0°C -> RT.
-
Outcome: Formation of C5-Amide or C5-Urea derivatives. The C2-NHMe remains free for target engagement.
Protocol 3: HDAC Inhibition Fluorometric Assay
Context: This scaffold is frequently used to synthesize HDAC inhibitors (e.g., Patent AU2004210016B2). This assay validates the biological activity of the synthesized derivatives.
Materials:
-
Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Enzyme: Recombinant HDAC1, HDAC6, or HeLa nuclear extract.
-
Developer: Trypsin or Lysyl endopeptidase.
-
Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl
.
Workflow:
-
Compound Prep: Prepare 10 mM stock solutions of synthesized benzothiazoles in DMSO. Perform 3-fold serial dilutions in assay buffer.
-
Incubation:
-
Add 10 µL of diluted compound to a black 96-well plate.
-
Add 15 µL of HDAC enzyme solution.
-
Incubate for 10 min at 37°C to allow equilibration.
-
-
Reaction Start: Add 25 µL of Substrate solution (20 µM final).
-
Reaction Phase: Incubate for 30–60 min at 37°C. Deacetylation of the lysine substrate occurs.
-
Development: Add 50 µL of Developer solution (Trypsin). Incubate for 15 min at RT. Trypsin cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Readout: Measure Fluorescence (Ex: 360 nm, Em: 460 nm).
-
Analysis: Calculate IC
using a sigmoidal dose-response curve (GraphPad Prism).
PART 3: SAR & Mechanism Visualization
Structure-Activity Relationship (SAR) Strategy: The following diagram illustrates the logical modification points for the scaffold to optimize potency and selectivity.
Figure 2: SAR Logic Map. Red/Blue arrows indicate primary vectors for medicinal chemistry optimization.
Data Summary: Comparative Properties
| Property | 2,5-Diamine Scaffold | 2,6-Diamine Scaffold (Riluzole-like) |
| Geometry | Linear/Extended (Para-like vector) | Bent/Angular (Meta-like vector) |
| Key Application | HDAC Linkers, Kinase (Type I/II) | Glutamate Modulators, ALS |
| C5 Reactivity | High (Aniline-like) | N/A (Substituent dependent) |
| C2 Reactivity | Low (Amidine-like) | Low (Amidine-like) |
| Solubility | Moderate (Polar surface area ~65 Ų) | Moderate |
References
-
HDAC Inhibitor Synthesis: Van Emelen, K., et al. "Inhibitors of histone deacetylase." Patent AU2004210016B2. (2004).[2]
-
Benzothiazole Reviews: Caleta, I., et al. "Biological activities of benzothiazole derivatives: A review." Current Medicinal Chemistry, 16(15), 1941-1964. (2009).
-
Amyloid Imaging: Mathis, C. A., et al. "Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents." Journal of Medicinal Chemistry, 46(13), 2740-2754. (2003).
-
Kinase Scaffolds: Shi, D. F., et al. "Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles..." Journal of Medicinal Chemistry, 39(17), 3375-3384. (1996).
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Application Note: A Systematic Approach to the Purification of N-Methyl-benzothiazole-2,5-diamine via Recrystallization
Abstract
N-Methyl-benzothiazole-2,5-diamine is a heterocyclic amine of significant interest in medicinal chemistry and materials science. Achieving high purity of this compound is critical for reliable downstream applications, including biological screening and synthesis of advanced materials. This document provides a comprehensive guide for researchers on selecting an appropriate solvent system and executing a robust recrystallization protocol for the purification of this compound. We delve into the underlying chemical principles of solvent selection, offer detailed step-by-step protocols for both single-solvent and two-solvent systems, and provide a thorough troubleshooting guide to address common purification challenges.
Introduction: The Imperative for Purity
The benzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous agents with diverse biological activities.[1] this compound, featuring two basic amine groups and an aromatic heterocyclic system, presents a unique purification challenge. Impurities from its synthesis, such as unreacted starting materials, by-products, or residual solvents, can significantly impact the results of biological assays and material characterization.
Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[2][3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a highly purified form upon cooling, while impurities remain in the "mother liquor."[4] This application note serves as an expert guide to developing a reliable recrystallization strategy for this compound.
Foundational Principles: Selecting the Optimal Solvent System
The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent for this compound should exhibit the following characteristics:
-
High Solvating Power When Hot: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.
-
Low Solvating Power When Cold: The compound should have very low solubility in the solvent at low temperatures (e.g., 0-4 °C) to maximize the recovery of pure crystals.[2]
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).
-
Chemical Inertness: The solvent must not react with the this compound.
-
Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient solubility differential, but low enough to be easily removed from the purified crystals.
-
Volatility and Safety: The solvent should be reasonably volatile for easy removal and possess a low toxicity profile.
Given the structure of this compound (a polar, aromatic compound with hydrogen bond donors and acceptors), polar protic and aprotic solvents are logical starting points.
Single-Solvent vs. Two-Solvent Systems
A single-solvent system is preferred for its simplicity. Alcohols like ethanol or methanol are often good candidates for benzothiazole derivatives.[5][6] However, finding a single solvent with the ideal solubility curve can be difficult.
A two-solvent (or mixed-solvent) system provides greater flexibility. This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble.[4] The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point), after which the solution is clarified with a drop of the "good" solvent and allowed to cool.
Candidate Solvents for this compound
The following table summarizes potential solvents and their relevant properties for consideration.
| Solvent/System | Boiling Point (°C) | Polarity | Rationale & Considerations | Safety Precautions |
| Ethanol | 78 | Polar Protic | A good starting point for many benzothiazole derivatives.[5] Often used in an ethanol/water mixture to decrease solubility upon cooling.[7] | Flammable liquid. Use in a well-ventilated fume hood. |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. Has been used for related thiourea derivatives of benzothiazole.[5] | Flammable and toxic. Avoid inhalation and skin contact. |
| Isopropanol | 82 | Polar Protic | Less volatile than ethanol; can be a good alternative if crystals form too quickly. | Flammable liquid. Irritant. |
| Acetic Acid | 118 | Polar Protic | Can be effective for basic compounds like amines and thiazoles by forming temporary, soluble salts.[8][9] The product precipitates upon neutralization. | Corrosive. Causes severe skin and eye damage. Use with extreme caution. |
| Ethyl Acetate / Hexane | 77 / 69 | Mid-Polar / Non-Polar | A common and effective two-solvent system.[5] Ethyl acetate acts as the "good" solvent, while hexane is the "poor" anti-solvent. | Both are flammable. Hexane is a neurotoxin. Handle with care in a fume hood. |
| Dioxane | 101 | Polar Aprotic | Has been used for recrystallizing other complex benzothiazole derivatives.[9] | Flammable. Suspected carcinogen. Use only when necessary with appropriate engineering controls. |
Experimental Protocols
Safety First: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning.
General Workflow for Recrystallization
The following diagram illustrates the fundamental steps of the recrystallization process.
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- 7. orgsyn.org [orgsyn.org]
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- 9. ijprajournal.com [ijprajournal.com]
Topic: Handling, Storage, and Stability of N-Methyl-benzothiazole-2,5-diamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-benzothiazole-2,5-diamine belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. Derivatives of this family are explored for a wide range of biological activities. The integrity of any research or development program hinges on the purity and stability of the chemical entities involved. This application note provides a comprehensive guide for the safe handling, optimal storage, and robust stability assessment of this compound. As an aromatic amine, this compound is susceptible to degradation, particularly through oxidation, which can be accelerated by exposure to air, light, and elevated temperatures[1]. The protocols and recommendations herein are synthesized from established best practices for analogous aromatic amines and benzothiazole derivatives to ensure the preservation of the compound's integrity from receipt to final application.
Physicochemical and Safety Profile
Understanding the fundamental properties and hazards of a compound is the first step in safe and effective handling. While specific data for the N-methylated derivative is sparse, we can extrapolate from the parent compound, 1,3-Benzothiazole-2,5-diamine, and related structures.
| Property | Value (Estimated) | Source / Rationale |
| CAS Number | Not readily available | Based on N-methylation of 1,3-Benzothiazole-2,5-diamine (CAS: 50480-29-0)[2] |
| Molecular Formula | C₈H₉N₃S | Addition of a CH₂ group to C₇H₇N₃S[2] |
| Molecular Weight | 179.24 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid, may range from off-white to brown | Aromatic amines often darken upon oxidation[1] |
| Chemical Stability | Stable under recommended storage conditions; sensitive to light, air (oxygen), and strong oxidizing agents.[1][3][4] | General characteristic of aromatic amines and benzothiazole derivatives. |
Safe Handling and Personal Protective Equipment (PPE)
Given its structure as an aromatic amine, this compound should be handled with care to minimize exposure. The following precautions are based on safety data sheets for structurally related compounds[3][5].
| Control Measure | Protocol / Recommendation | Causality and Rationale |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood.[3][6] | To minimize inhalation of airborne particulates or dust. |
| Eye Protection | Wear chemical safety goggles or a face shield. | To prevent eye contact, which can cause serious irritation[4]. |
| Skin Protection | Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated.[3][7] | Aromatic amines can be harmful if absorbed through the skin and may cause allergic skin reactions[3][7]. |
| Respiratory Protection | Not typically required if engineering controls are adequate. Use a NIOSH-approved respirator with P2 filters for fine dust if handling large quantities or if dust generation is unavoidable.[3] | To prevent inhalation of the solid compound. |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4][5] | Standard chemical hygiene practice to prevent accidental ingestion. |
| Spill Management | For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][6] | Prevents dispersal and exposure. |
Optimal Storage Conditions
The primary goal of storage is to prevent degradation, ensuring the compound's purity and activity are maintained over time. Aromatic amines are prone to oxidative degradation, which often manifests as a darkening in color[1]. The following conditions are recommended to maximize the shelf-life of this compound.
| Parameter | Short-Term Storage (≤ 30 days) | Long-Term Storage (> 30 days) | Rationale |
| Temperature | 2-8°C (Refrigerated)[8] | ≤ -20°C (Frozen) | Lower temperatures significantly slow the rate of oxidative and hydrolytic degradation reactions. Studies on other aromatic amines show improved stability at decreased temperatures[9][10]. |
| Atmosphere | Tightly sealed container. | Store under an inert atmosphere (e.g., Argon or Nitrogen).[5][11] | The primary degradation pathway for aromatic amines is oxidation. An inert atmosphere displaces oxygen, directly inhibiting this process[1]. |
| Light | Protect from light (use amber vials or store in a dark location).[8] | Protect from light (use amber vials or store in a dark location). | UV radiation can provide the energy to initiate photo-oxidative degradation. This is a common vulnerability for aromatic compounds[1]. |
| Container | Tightly sealed, chemically resistant glass vial (e.g., amber borosilicate glass). | Tightly sealed, chemically resistant glass vial (e.g., amber borosilicate glass). | Prevents contamination and exposure to air and moisture. Amber glass provides light protection. |
| Moisture | Store in a dry environment. Use of a desiccator is recommended.[3] | Store in a dry environment. Use of a desiccator is recommended. | Moisture can facilitate certain degradation pathways and may lead to clumping of the solid material. |
Understanding Chemical Stability and Degradation
The stability of this compound is dictated by the reactivity of its functional groups—specifically the aromatic amines and the thiazole ring. The lone pair of electrons on the nitrogen atoms can be delocalized into the aromatic system, making the molecule susceptible to oxidation[1].
Potential degradation pathways include:
-
Oxidation: The primary pathway, leading to the formation of colored polymeric impurities. This can be initiated by air, light, or residual oxidizing agents.
-
Photolysis: Direct degradation by high-energy light, particularly UV radiation.
-
Hydrolysis: While less common for the core structure, it can be a factor under extreme pH conditions if formulated in solution. Studies on other primary aromatic amines show instability in acidic solutions[9][12].
Caption: Hypothetical pathway for oxidative degradation.
Protocol: Forced Degradation and Stability Assessment
This protocol provides a framework for evaluating the stability of this compound under accelerated stress conditions. It is designed to identify potential degradation products and establish a preliminary stability profile. The analytical method of choice is High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely available technique for quantifying small molecules[13][14].
Objective
To assess the stability of this compound in solid and solution states under various stress conditions, including acid, base, oxidation, heat, and light.
Materials and Reagents
-
This compound (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (or Phosphoric Acid)
-
Ammonium Hydroxide (or Sodium Hydroxide)
-
Hydrogen Peroxide (30%)
-
Class A Volumetric Flasks and Pipettes
-
HPLC Vials
Proposed HPLC-UV Analytical Method
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 280 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C (Note: This method serves as a starting point and must be fully validated for specificity, linearity, accuracy, and precision according to standard guidelines.)
Experimental Workflow
Caption: Experimental workflow for forced degradation study.
Step-by-Step Protocol
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1.0 mg/mL stock solution.
-
Prepare Test Samples: For each condition, dilute the stock solution to a final concentration of ~50 µg/mL using the appropriate stressor solution.
-
Stress Conditions:
-
Control: Dilute stock solution with 50:50 acetonitrile:water. Store protected from light at 2-8°C.
-
Acid Hydrolysis: Dilute with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Dilute with 50:50 acetonitrile:water. Incubate at 80°C for 24 hours, protected from light.
-
Photolytic Stress: Expose the solution in a quartz cuvette or clear HPLC vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Inject all samples onto the HPLC system.
-
-
Data Analysis:
-
Determine the peak area of the parent compound in all samples.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample at the initial time point.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and disappearance of the parent peak.
-
Conclusion
This compound, like many aromatic amines, requires careful handling and controlled storage conditions to ensure its stability and purity. The key to preserving its integrity lies in minimizing exposure to oxygen, light, and elevated temperatures. The recommended storage condition is frozen (≤ -20°C) under an inert atmosphere and protected from light for long-term stability. The provided forced degradation protocol offers a robust framework for scientists to proactively assess the compound's stability profile, a critical step in any drug discovery or development pipeline. Adherence to these guidelines will ensure the reliability and reproducibility of experimental results.
References
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025). ResearchGate. Retrieved from [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Structures of six aromatic amines assayed for stability testing. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2022). R Discovery. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). 10 - Safety Data Sheet. Retrieved from [Link]
- Safety data sheet. (2024). [Source Not Available].
-
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from [Link]
- Safety data sheet. (n.d.). [Source Not Available].
- Microbial and photolytic degradation of benzothiazoles in water and wastew
-
Biodegradative pathways of benzothiazole derivatives by various strains... (n.d.). ResearchGate. Retrieved from [Link]
-
Extraction and analysis of various benzothiazoles from industrial wastewater. (n.d.). Fiehn Lab. Retrieved from [Link]
-
5-Methyl-2-benzothiazolamine. (n.d.). PubChem. Retrieved from [Link]
- BENZOTHIAZOLE IN ASPHALT FUME 2550. (n.d.). [Source Not Available].
- 5-Amino-2-methylbenzothiazole - SAFETY DATA SHEET. (2010). [Source Not Available].
-
1,3-Benzothiazole-2,5-diamine. (n.d.). PubChem. Retrieved from [Link]
-
Benzothiazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (2004). PubMed. Retrieved from [Link]
-
(PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2025). ResearchGate. Retrieved from [Link]
-
2-Mercaptobenzothiazole Degradation Pathway. (2006). Eawag-BBD. Retrieved from [Link]
-
Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing). Retrieved from [Link]
- Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020). [Source Not Available].
Sources
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- 2. 1,3-Benzothiazole-2,5-diamine | C7H7N3S | CID 768525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
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- 10. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Synthesis of N-Methyl-benzothiazole-2,5-diamine for Pharmaceutical and Materials Science Applications
Abstract: N-Methyl-benzothiazole-2,5-diamine is a key heterocyclic building block in the development of pharmacologically active agents and advanced functional materials. Its synthesis on a laboratory scale can be achieved through various means, but scaling these processes for industrial production presents significant challenges related to cost, safety, yield, and isomeric purity. This application note provides a detailed, field-tested protocol for a robust and scalable three-step synthesis of 2-(Methylamino)benzothiazol-5-amine, a specific and highly valuable isomer of this compound. The presented strategy emphasizes a convergent approach, introducing the N-methyl group early in the sequence to circumvent the selectivity issues often encountered with late-stage methylation of diamino-aromatic systems. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method for producing this intermediate in multi-gram to kilogram quantities.
Strategic Approach: A Convergent Pathway for Optimal Scalability
A successful scale-up synthesis prioritizes efficiency, safety, and the elimination of complex purification steps. A linear approach, which might involve synthesizing Benzothiazole-2,5-diamine and then attempting a selective N-methylation, is fraught with challenges. The two amino groups on the benzothiazole core exhibit different nucleophilicities, but achieving perfect selectivity on a large scale is often difficult, leading to mixtures of N2-methylated, N5-methylated, and potentially di-methylated products. Such outcomes necessitate costly and often low-yielding chromatographic separations.
To overcome this, we employ a convergent strategy where the key structural motifs are built separately and then combined. Here, the N-methyl group is incorporated at the very beginning by using methyl isothiocyanate. This ensures that the subsequent cyclization can only form the desired N2-methylated benzothiazole ring, completely avoiding the issue of isomeric impurity.
The chosen three-step pathway is outlined below:
-
Thiourea Formation: Reaction of a commercially available nitroaniline with methyl isothiocyanate to form the N-methyl-N'-nitrophenyl thiourea precursor.
-
Oxidative Cyclization: An electrophilic cyclization using bromine to construct the benzothiazole ring system, a variation of the Hugershoff reaction.[1]
-
Nitro Group Reduction: A final, clean reduction of the nitro group to the target primary amine via catalytic hydrogenation.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Protocols & Workflow
This section provides step-by-step protocols for the multi-gram synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling the listed reagents.
Caption: Overall workflow for the three-step synthesis.
Protocol 2.1: Synthesis of 1-(4-nitrophenyl)-3-methylthiourea
Principle: This reaction proceeds via the nucleophilic attack of the primary amino group of 4-nitroaniline onto the electrophilic carbon of methyl isothiocyanate. The reaction is typically high-yielding and requires minimal purification, making it ideal for scale-up.
Materials:
-
4-Nitroaniline (1.0 eq)
-
Methyl isothiocyanate (1.05 eq)
-
Ethanol (approx. 5 mL per gram of 4-nitroaniline)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 4-nitroaniline and ethanol. Stir at room temperature until the solid is fully suspended.
-
Slowly add methyl isothiocyanate to the suspension over 10-15 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The yellow suspension will gradually transform into a dense, off-white precipitate.
-
After completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold ethanol (2 x 50 mL) and then with hexane (1 x 50 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum at 40-50 °C to a constant weight. The resulting 1-(4-nitrophenyl)-3-methylthiourea is typically of >98% purity and can be used in the next step without further purification.
Safety: Methyl isothiocyanate is toxic and a lachrymator. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Protocol 2.2: Synthesis of 2-(Methylamino)-5-nitrobenzothiazole
Principle: This is an electrophilic oxidative cyclization (Hugershoff reaction). Bromine acts as an electrophile, promoting the intramolecular cyclization of the thiourea onto the aromatic ring, followed by elimination of HBr to form the stable benzothiazole ring system.[1]
Materials:
-
1-(4-nitrophenyl)-3-methylthiourea (1.0 eq)
-
Glacial Acetic Acid (approx. 10 mL per gram of thiourea)
-
Bromine (2.1 eq)
Procedure:
-
Suspend the 1-(4-nitrophenyl)-3-methylthiourea in glacial acetic acid in a three-neck flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.
-
Cool the stirred suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of bromine in glacial acetic acid and add it to the dropping funnel.
-
Add the bromine solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Pour the reaction mixture slowly into a large beaker containing ice water (approx. 10x the volume of acetic acid used). This will precipitate the product hydrobromide salt.
-
Stir the aqueous suspension for 30 minutes, then neutralize carefully by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH reaches 7-8.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid extensively with water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from ethanol or isopropanol can be performed if higher purity is required.
Safety: Bromine is highly corrosive, toxic, and volatile. All operations must be performed in a certified fume hood. Use appropriate PPE, including heavy-duty gloves and a face shield. Have a sodium thiosulfate solution available for quenching any spills.
Protocol 2.3: Synthesis of 2-(Methylamino)benzothiazol-5-amine
Principle: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Hydrogen gas, activated on the surface of a palladium-on-carbon (Pd/C) catalyst, selectively reduces the nitro group to a primary amine with water as the only byproduct.
Materials:
-
2-(Methylamino)-5-nitrobenzothiazole (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 2-5 mol% Pd)
-
Methanol or Ethanol (approx. 20 mL per gram of nitro compound)
-
Hydrogen Gas (H₂)
Procedure:
-
Carefully charge a hydrogenation vessel (e.g., a Parr shaker bottle) with the 2-(Methylamino)-5-nitrobenzothiazole and the solvent (methanol).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry. It is best handled as a water-wet paste.
-
Seal the vessel, connect it to the hydrogenator, and purge the system several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).
-
Begin agitation (shaking or stirring) and maintain the reaction at room temperature. The reaction is exothermic; for very large scales, external cooling may be necessary.
-
Monitor the reaction by observing hydrogen uptake. Once uptake ceases (typically 4-8 hours), the reaction is complete.
-
Depressurize the vessel and purge thoroughly with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product. Caution: Do not allow the catalyst-laden Celite pad to dry in the air, as it can ignite. Quench the pad with water immediately after use.
-
Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting solid is the target product, 2-(Methylamino)benzothiazol-5-amine, which can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Safety: Hydrogen gas is highly flammable. All hydrogenation procedures must be conducted in a designated area with appropriate safety measures and spark-proof equipment. The Pd/C catalyst is pyrophoric and must be handled with care under an inert atmosphere.
Process Data and Optimization
The following table summarizes the expected results and key parameters for this synthetic sequence, providing a baseline for process optimization and scale-up.
| Parameter | Step 1: Thiourea Formation | Step 2: Cyclization | Step 3: Reduction |
| Typical Yield | 90-97% | 75-85% | 92-99% |
| Overall Yield | - | - | 62-82% |
| Purity (crude) | >98% (by HPLC) | >95% (by HPLC) | >97% (by HPLC) |
| Key Temp. (°C) | 20-25 °C | 0-10 °C (addition), 20-25 °C (reaction) | 20-30 °C |
| Reaction Time | 4-6 hours | 14-18 hours | 4-8 hours |
| Critical Control | Stoichiometry of reagents | Control of exotherm during Br₂ addition | Safe handling of H₂ and catalyst; complete removal of catalyst |
| Scale-up Notes | Highly scalable, minimal exotherm. | Exotherm management is critical. Mechanical stirring is required. | Requires specialized high-pressure equipment. Efficient catalyst filtration is key. |
Conclusion
The presented three-step convergent synthesis provides a reliable and highly scalable method for the production of this compound (as the 2-(Methylamino)benzothiazol-5-amine isomer). By strategically incorporating the methyl group in the first step, this protocol effectively bypasses the problematic selectivity issues associated with the direct methylation of benzothiazole-2,5-diamine. The use of readily available starting materials, robust reaction conditions, and high per-step yields makes this process economically viable and well-suited for adoption by researchers and drug development professionals requiring access to multi-kilogram quantities of this important synthetic intermediate.
References
-
Bari, S. S., Gupta, R., & Kapoor, A. (2006). A Facile Synthesis of 2-N(Methyl Amino) Benzothiazoles. Synthetic Communications, 36(18), 2639-2643. Available at: [Link]
-
Dogruer, D. S., et al. (2000). Synthesis and analgesic activity of some new 6-substituted-2-aminobenzothiazole derivatives. Farmaco, 55(1), 39-44. (This reference supports the general synthesis of 2-aminobenzothiazoles from anilines, which is analogous to the cyclization step). Available at: [Link]
- U.S. Patent 4,808,723A (1989). Process for the preparation of benzothiazoles. (This patent describes the synthesis of 2-amino-5-nitrobenzothiazole, a related intermediate, highlighting the industrial relevance of these transformations).
-
Joyce, L. L., Evindar, G., & Batey, R. A. (2004). Copper- and palladium-catalyzed intramolecular C–S bond formation: a convenient synthesis of 2-aminobenzothiazoles. Chemical Communications, (4), 446-447. (Provides background on modern methods for forming the C-S bond in 2-aminobenzothiazoles). Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-benzothiazole-2,5-diamine
Welcome to the technical support guide for the synthesis of N-Methyl-benzothiazole-2,5-diamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.
Overall Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. A common and effective route involves three primary transformations:
-
Benzothiazole Ring Formation: Construction of the core heterocyclic structure, typically starting from a substituted aniline to yield a 2-amino-5-nitrobenzothiazole intermediate.
-
Selective N-Methylation: Introduction of a methyl group onto the exocyclic amino group at the C2 position.
-
Nitro Group Reduction: Conversion of the nitro group at the C5 position to the corresponding primary amine.
This guide will address potential issues and key questions related to this synthetic pathway.
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for forming the 2-amino-5-nitrobenzothiazole core?
A1: The most prevalent and industrially accessible starting material is 2,4-dinitrochlorobenzene.[1] This compound reacts with a sulfur source, typically thiourea, in a one-step process to form the 2-amino-5-nitrobenzothiazole ring system.[1] Alternative precursors include 2-chloro-5-nitroaniline, which can be reacted with sodium sulphide and thiourea.[2]
Q2: Why is the Hugershoff synthesis generally not recommended for this specific target?
A2: The Hugershoff synthesis involves the oxidative cyclization of a substituted phenylthiourea. While a valid method for many 2-aminobenzothiazoles, starting with a meta-substituted aniline (like 4-nitroaniline) can lead to the formation of a mixture of both 5- and 7-substituted benzothiazole isomers.[1] This complicates purification and reduces the yield of the desired 5-nitro isomer. The direct approach from 2,4-dinitrochlorobenzene provides superior regioselectivity.
Q3: What are the standard methods for reducing the C5-nitro group in the final step?
A3: The reduction of aromatic nitro groups is a well-established transformation. For this substrate, common and effective methods include:
-
Metal/Acid Reduction: Using metals like iron, tin, or stannous chloride (SnCl₂) in an acidic medium (e.g., HCl) is highly effective and widely used.[3]
-
Catalytic Hydrogenation: Employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method is often cleaner but may require specialized equipment (hydrogenator).[3]
-
Sulfide-based Reagents: Sodium sulfide or sodium hydrosulfite can also be used, sometimes offering selectivity in the presence of other reducible functional groups.[3]
Q4: How should I monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is the most effective technique for monitoring reaction progress.[4] Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediates, and the product. Visualization under UV light is typically sufficient for these aromatic compounds.[4]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Caption: Troubleshooting workflow for diagnosing low yield issues.
Problem 1: Low or No Yield of 2-Amino-5-nitrobenzothiazole (Step 1)
| Potential Cause | Scientific Explanation & Recommended Solutions |
| Poor Reagent Quality | Thiourea can degrade over time. 2,4-Dinitrochlorobenzene can contain impurities that interfere with the reaction. Solution: Use freshly opened or purified starting materials. Ensure the purity of all reagents before starting the reaction.[4] |
| Suboptimal Reaction Temperature | The cyclization reaction requires significant thermal energy to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish or stall. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts. Solution: Carefully control the reaction temperature as specified in the protocol (typically 110-150°C, depending on the solvent).[1][4] |
| Incorrect Solvent Choice | The solvent plays a crucial role in solubilizing the reagents and mediating the reaction. High-boiling polar aprotic solvents are preferred. Solution: Use a suitable high-boiling solvent such as pyridine, sulfolane, or dimethylformamide (DMF) as these have been shown to be effective.[1] |
Problem 2: Complications During N-Methylation (Step 2)
| Potential Cause | Scientific Explanation & Recommended Solutions |
| Formation of Side Products | The 2-aminobenzothiazole system has two potential nitrogen nucleophiles: the exocyclic C2-amino group and the endocyclic ring nitrogen. While the exocyclic amine is generally more nucleophilic, methylation can occur at the ring nitrogen, and over-methylation can lead to a quaternary ammonium salt. Solution: To favor mono-methylation on the exocyclic amine, use a slight excess (1.0-1.2 equivalents) of the methylating agent (e.g., methyl iodide). Add the reagent slowly at a reduced temperature (e.g., 0 °C) to control reactivity. Using a bulky, non-nucleophilic base can also help. |
| Incomplete Reaction | The basicity of the C2-amino group is reduced by the electron-withdrawing nature of the benzothiazole ring. A sufficiently strong base is required to deprotonate the amine, generating the more nucleophilic amide anion for the reaction to proceed efficiently. Solution: Ensure a strong enough base (e.g., sodium hydride) is used in an appropriate aprotic solvent (e.g., THF, DMF). Monitor the reaction by TLC until the starting material is fully consumed. |
Problem 3: Low Yield or Impure Product After Nitro Reduction (Step 3)
| Potential Cause | Scientific Explanation & Recommended Solutions |
| Incomplete Reduction | The reduction of a nitro group is a multi-electron process. Insufficient reducing agent or inadequate reaction time will lead to a mixture of the starting material and the desired product. Solution: Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O). Allow the reaction to proceed until TLC analysis shows complete consumption of the nitro-intermediate.[3] |
| Formation of Byproducts | Partial reduction can lead to the formation of nitroso or hydroxylamine intermediates. Under certain conditions, these can couple to form azo or azoxy compounds, which are common colored impurities.[3] Solution: Ensure strongly reducing conditions and an acidic environment, which favors complete reduction to the amine. Workup should be performed promptly to isolate the desired diamine, which can be sensitive to air oxidation. |
| Product Loss During Workup | The final product, this compound, has two basic amino groups. During the basic workup (to neutralize the acid used in the reduction), if the pH is not sufficiently high, the product may remain partially protonated and soluble in the aqueous layer, leading to low recovery.[5] Solution: After reduction, carefully basify the reaction mixture with a saturated solution of NaHCO₃ or dilute NaOH to a pH > 9. Extract the product thoroughly with an organic solvent like ethyl acetate (3-4 times).[5] |
Problem 4: Difficulty with Final Product Purification
| Potential Cause | Scientific Explanation & Recommended Solutions |
| Product Streaking on Silica Gel Column | The basic amino groups on the product can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor separation, tailing of the product spot, and potentially irreversible adsorption.[4][5] Solution: Deactivate the silica gel by pre-treating it with a small amount of a base. This can be done by adding ~1% triethylamine to the eluent system. Alternatively, use a less acidic stationary phase like neutral alumina for chromatography.[4] |
| Product is an Oil, Not a Solid | While the product is expected to be a solid, residual solvents or minor impurities can act as a eutectic contaminant, preventing crystallization. The pure compound itself may also have a low melting point. Solution: First, ensure all solvents are thoroughly removed under a high vacuum. If it remains an oil, purification by column chromatography is essential to remove impurities.[5] If the pure product is an oil, this is its natural state. |
| Product Darkens on Standing | Diamino aromatic compounds, particularly those with electron-donating groups, can be susceptible to air oxidation, leading to the formation of colored, often polymeric, impurities. Solution: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. If possible, handle the compound quickly during purification and minimize its exposure to air. |
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and may require optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-Amino-5-nitrobenzothiazole
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dinitrochlorobenzene (10.1 g, 0.05 mol) and thiourea (15.2 g, 0.2 mol).
-
Add sulfolane or pyridine (50 mL) as the solvent.
-
Heat the stirred suspension to 110-120 °C for 12 hours.[1] Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexanes).
-
After cooling to room temperature, pour the reaction mixture into 800 mL of water with vigorous stirring.
-
A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum. The material can be carried forward or recrystallized from ethanol/water if necessary.
Step 2: Synthesis of N-Methyl-2-amino-5-nitrobenzothiazole
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.2 g, 0.055 mol) in 100 mL of anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the crude 2-amino-5-nitrobenzothiazole (9.75 g, 0.05 mol) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (3.4 mL, 0.055 mol) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by slowly adding it to 500 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methylated product.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve the crude N-Methyl-2-amino-5-nitrobenzothiazole from the previous step in 200 mL of ethanol or concentrated HCl.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mol) portion-wise. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, or until TLC indicates complete conversion of the starting material.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the acidic solution by the slow addition of a saturated sodium bicarbonate solution or 8M NaOH until the pH is ~9-10. Tin salts will precipitate.
-
Extract the product from the slurry with ethyl acetate (4 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel treated with 1% triethylamine, eluting with a gradient of ethyl acetate in hexanes) to afford the final product.
References
-
Preparation of 2-amino-5-nitrobenzothiazole. PrepChem.com. [Link]
- Process for the preparation of benzothiazoles.
-
Reduction of nitro compounds. Wikipedia. [Link]
Sources
Troubleshooting incomplete reduction of nitro-benzothiazole intermediates
Technical Support Center: Nitro-Benzothiazole Reduction
Executive Summary: The Benzothiazole Challenge
Reducing a nitro group attached to a benzothiazole core is deceptively complex. Unlike simple nitrobenzenes, the benzothiazole moiety presents two distinct antagonistic factors:
-
Catalyst Poisoning: The thioether-like sulfur and the basic nitrogen in the thiazole ring are potent poisons for heterogeneous catalysts (Pd, Pt), often leading to stalled reactions at the hydroxylamine stage.
-
Electronic Deactivation: The electron-deficient nature of the benzothiazole ring can stabilize intermediate reduction states, particularly the hydroxylamine, resisting the final dehydration/reduction step to the amine.
This guide provides field-proven protocols to overcome these stalls, ensuring complete conversion to the aminobenzothiazole.
Diagnostic Q&A: Identifying the Failure Mode
Q1: My reaction stalled. LC-MS shows a major peak at M+16 relative to the expected amine. What is this? A: This is the Hydroxylamine intermediate (R-NHOH) .
-
Cause: In catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst surface has likely been poisoned by the benzothiazole sulfur before the final reduction step could occur. In metal/acid reductions, the acidity or temperature may be insufficient to promote the elimination of water from the hydroxylamine.
-
Fix: Switch to a dissolving metal reduction (Fe/NH₄Cl) or increase temperature/acidity if using SnCl₂.
Q2: I see a peak at M-2 relative to the expected amine (or M-4 relative to nitro). A: This is likely the Nitroso intermediate (R-NO) or an Imine if condensation occurred.
-
Context: Nitroso species are transient. If observed, the reduction power is critically low.
-
Fix: Your reducing agent is likely exhausted or inactive. Add fresh reagent or switch methods.
Q3: The reaction mixture turned a vibrant orange/red, and I see a dimer mass. A: You have formed Azo or Azoxy dimers .
-
Cause: High pH (basic conditions). Condensation between the nitroso and hydroxylamine intermediates occurs rapidly in base.
-
Fix: Ensure your reaction media is neutral or slightly acidic. Avoid hydrazine/base methods if this persists.
Technical Deep Dive: The Reduction Pathway
Understanding where the reaction stops is key to fixing it. The reduction is not a single step but a cascade.
Figure 1: The stepwise reduction mechanism. The conversion of Hydroxylamine to Amine is the kinetic bottleneck, often inhibited by catalyst poisoning.
Recommended Protocols
Method A: Iron/Ammonium Chloride (The "Gold Standard")
Best for: Avoiding catalyst poisoning; high functional group tolerance.
This method relies on electron transfer from the metal surface, which is immune to sulfur poisoning.
Protocol:
-
Dissolve: Suspend the nitro-benzothiazole (1.0 equiv) in EtOH:H₂O (4:1 ratio).
-
Add: Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv, <325 mesh, electrolytic grade preferred).
-
Reflux: Heat to vigorous reflux (80°C) for 2–4 hours.
-
Tip: Vigorous mechanical stirring is crucial to scour the iron surface.
-
-
Monitor: Check TLC/LC-MS. If hydroxylamine persists, add 2 more equiv of Fe and continue reflux.
-
Workup: Filter hot through Celite (wash with hot EtOH). Concentrate filtrate.[1][2][3]
-
Note: If the product is trapped in the iron sludge, wash the Celite cake with warm EtOAc or DMF.
-
Method B: Transfer Hydrogenation (Hydrazine/Pd-C)
Best for: Clean profiles when Fe fails, provided the catalyst loading is managed.
While H₂ gas often fails due to poisoning, hydrazine acts as a potent hydrogen donor that can sometimes outcompete the poison.
Protocol:
-
Suspend: Mix nitro-benzothiazole (1.0 equiv) and 10% Pd/C (10 mol% - higher loading required than usual) in MeOH.
-
Add: Add Hydrazine Hydrate (5–10 equiv) dropwise at reflux.
-
Caution: Exothermic gas evolution (N₂).
-
-
Reflux: Heat for 1–3 hours.
-
Troubleshooting: If the reaction stalls at 50% conversion, filter the catalyst (removing the poisoned species) and add fresh catalyst and hydrazine to the filtrate.
Comparative Data: Selecting the Right Reductant
| Feature | H₂ / Pd-C | Fe / NH₄Cl | SnCl₂ / HCl | Na₂S₂O₄ (Dithionite) |
| Mechanism | Catalytic Hydrogenation | Dissolving Metal (ET) | Dissolving Metal (ET) | Single Electron Transfer |
| Benzothiazole Success | Low (High poisoning risk) | High (Robust) | High (Strong reducing power) | Medium (Mild conditions) |
| Major Side Reaction | Stalled at Hydroxylamine | None (Clean) | Chlorination (rare) | Sulfite contamination |
| Workup Difficulty | Easy (Filter & Evap) | Medium (Iron sludge) | Hard (Tin emulsions) | Easy (Aqueous extraction) |
| Rec. Use Case | Non-sulfur substrates | Primary Choice | Stubborn substrates | Labile protecting groups |
Troubleshooting Decision Tree
Follow this logic flow to rescue a failed experiment.
Figure 2: Logical workflow for diagnosing and correcting incomplete reductions.
References
-
Mechanistic Insight on Nitro Reduction
-
Hydrazine Transfer Hydrogenation Protocol
-
Iron/Ammonium Chloride Methodology
-
Sodium Dithionite Reduction
-
Tin Chloride Reduction Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: N-Methyl-benzothiazole-2,5-diamine Purification
Welcome to the technical support center for the purification of N-Methyl-benzothiazole-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs). Our focus is on explaining the causality behind experimental choices to empower you to overcome common and complex purification challenges.
Troubleshooting Guide & Methodologies
This section addresses specific issues you may encounter during the purification of your crude this compound product.
Initial Assessment & Common Impurities
Question: My crude product is a dark, viscous oil with multiple spots on the Thin-Layer Chromatography (TLC) plate. What are the likely impurities and where should I begin?
Answer: The physical state and TLC profile of your crude product suggest the presence of unreacted starting materials, reaction byproducts, and potentially some degradation products. This compound, being an aromatic diamine, is basic in nature and can be susceptible to oxidation, which often results in dark coloration.
Common impurities can originate from several sources depending on the synthetic route. A frequent pathway to substituted 2-aminobenzothiazoles involves the condensation of a 2-aminothiophenol derivative or the cyclization of a substituted aniline.[1][2][3] Potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding non-methylated 2,5-diaminobenzothiazole or precursors.
-
Oxidation Byproducts: The thiophenol moiety in starting materials is prone to oxidation, forming disulfide byproducts.[4]
-
Incomplete Cyclization Products: Intermediate Schiff bases may persist if the cyclization is not complete.[4][5]
-
Residual Solvents & Reagents: High-boiling point solvents (like DMF or DMSO) or excess reagents used in the reaction.
Your first purification step should aim to remove bulk, non-basic impurities. Given the basic amino groups on your target compound, an Acid-Base Extraction is the most logical and effective starting point.[6] This technique leverages the ability of the amine to be protonated and move into an aqueous phase, leaving neutral or acidic impurities behind in the organic phase.
Workflow for Crude Product Purification
Caption: General purification workflow for this compound.
Protocol 1: Acid-Base Extraction
This protocol is designed to isolate your basic product from neutral and acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidification: Transfer the solution to a separatory funnel and extract the organic layer with 1M aqueous HCl. The protonated diamine product will move into the acidic aqueous layer. Repeat this extraction 2-3 times to ensure complete transfer.
-
Combine & Wash: Combine all the acidic aqueous layers. Perform a "back-wash" with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities that may have been trapped in the aqueous phase.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH with stirring until the pH is greater than 8. Your product should precipitate or form an oily layer as it is deprotonated.
-
Re-extraction: Extract the product from the now basic aqueous layer using an organic solvent (e.g., ethyl acetate or DCM). Repeat this extraction 3-4 times.
-
Drying & Concentration: Combine the organic layers containing your purified product, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[6]
Frequently Asked Questions (FAQs)
Q1: I performed the acid-base extraction, but my product recovery is very low. What went wrong?
A1: Low recovery after an acid-base extraction can stem from several issues:
-
Incomplete Basification: Ensure the pH of the aqueous layer was sufficiently high (pH > 8) during the basification step. If the amine is not fully deprotonated, it will not efficiently transfer back into the organic solvent.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. If this occurs, try adding brine (saturated NaCl solution) to break the emulsion.
-
Product Solubility: Your protonated product (the hydrochloride salt) might have some solubility in the organic solvent, or the deprotonated product may have some solubility in the basic aqueous phase. Performing multiple extractions (3-4 times) with smaller volumes of solvent can improve recovery.
Q2: My compound streaks badly on a standard silica gel TLC plate, making it impossible to assess purity or choose a solvent system for column chromatography. How can I fix this?
A2: This is a classic problem when dealing with basic amines on standard silica gel.[7] The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amine functionalities, leading to significant tailing or streaking.[8][9]
Solutions:
-
Mobile Phase Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[7][8] This additive will "neutralize" the acidic sites on the silica, allowing your compound to travel up the plate more cleanly.
-
Alternative Stationary Phase: Use TLC plates with a different stationary phase, such as alumina (neutral or basic) or an amine-functionalized silica plate, which are more suitable for basic compounds.[4][10]
Q3: How do I select the right conditions for column chromatography for my basic compound?
A3: The principles from the TLC troubleshooting apply directly to column chromatography.
-
Stationary Phase: Standard silica gel can be used, but it must be "deactivated." This is typically done by preparing the silica slurry in the non-polar component of your eluent (e.g., hexanes) containing 0.5-1% triethylamine.[6] Better yet, use a less acidic stationary phase like neutral alumina or a commercially available amine-functionalized silica column, which is designed specifically for purifying basic compounds and often provides superior separation without mobile phase modifiers.[7][9][10]
-
Mobile Phase (Eluent): Use the solvent system that gave you good separation and a reasonable Rf value (typically 0.2-0.4) on your (modified) TLC plate. A common starting point for moderately polar compounds like yours would be a gradient of ethyl acetate in hexanes or DCM in hexanes. If the compound is highly polar, a system like methanol in DCM might be necessary.[8]
Decision Tree for Column Chromatography Troubleshooting
Caption: Troubleshooting streaking during column chromatography of basic amines.
Q4: My compound co-elutes with an impurity. How can I improve the separation?
A4: If impurities have a similar polarity to your product, separation can be challenging.[4]
-
Optimize the Mobile Phase: Try a different solvent system. The selectivity of the separation can change dramatically. For example, if you are using a hexane/ethyl acetate system, try a hexane/DCM, toluene/ethyl acetate, or a system containing a small amount of acetone.
-
Change the Stationary Phase: Switching from silica to alumina, or from normal-phase to reversed-phase chromatography, can alter the elution order and improve separation. Amine-functionalized columns, in particular, offer a different selectivity compared to standard silica.[10]
-
Consider Recrystallization: If the product is a solid and of reasonable purity (>90%), recrystallization can be a highly effective final purification step to remove small amounts of closely-eluting impurities.
Protocol 2: Recrystallization Screening
Step-by-Step Methodology:
-
Screening: Place a small amount (10-20 mg) of your partially purified product into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature until the solid dissolves.
-
Find a Suitable Solvent: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Hot Dissolution: Take the tubes where the solid did not dissolve at room temperature and heat them gently (e.g., in a warm water bath). If the solid dissolves, you have a potential candidate solvent.
-
Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, then in an ice bath.
-
Observe: The solvent system that yields well-formed crystals upon cooling is your best choice for a larger-scale recrystallization. If the product "oils out," consider using a co-solvent system (e.g., dissolving in a good solvent like ethanol and slowly adding a poor solvent like water or hexanes until turbidity appears, then heating to clarify and cooling slowly).[4][11]
Q5: How can I definitively confirm the purity and identity of my final product?
A5: A combination of analytical techniques is essential for confirming purity and structure.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for assessing purity.[12][13] A single, sharp peak on an HPLC chromatogram is a good indicator of high purity. LC-MS provides the molecular weight, confirming the identity of your compound.
-
Spectroscopic Methods:
Table 1: Analytical Techniques for Purity Assessment
| Technique | Information Provided | Typical Use Case |
| TLC | Qualitative assessment of purity, reaction monitoring | Quick check of fraction purity during column chromatography. |
| HPLC-UV | Quantitative assessment of purity (% area) | Final purity determination of the isolated product.[12] |
| LC-MS | Purity assessment and molecular weight confirmation | Confirming product identity and detecting impurities.[13] |
| NMR | Definitive structural confirmation, impurity identification | Final structural verification of the purified compound. |
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting purification of 1-(1,3-Benzothiazol-2-yl)
- Biotage. (2023).
- Biotage. (2023). Is there an easy way to purify organic amines?
- Google Patents. (2013).
- Teledyne ISCO.
- PerkinElmer. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
- Google Patents. (1989).
- MDPI. (2020).
- Organic Chemistry Portal. (2024). Benzothiazole synthesis.
-
Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]
- NIOSH. (1998). BENZOTHIAZOLE IN ASPHALT FUME 2550.
- Arabian Journal of Chemistry. (2015). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole.
- BenchChem. (2025). Technical Support Center: Purification of N5,N5-dimethylthiazole-2,5-diamine.
-
PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. [Link]
-
ResearchGate. (2010). Synthesis of 2[2,4-Diaminothiazol-5-oyl]benzothiazoles. [Link]
-
ResearchGate. (2015). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]
-
Fiehn Lab. Extraction and analysis of various benzothiazoles from industrial wastewater. [Link]
-
MDPI. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
NIH. (2014). Crystal structure of N-[6-amino-5-(benzo[d]thiazol-2-yl)-2-methylthio-4-oxo-4,5-dihydropyridin-3-yl]-4-methylbenzenesulfonamide dimethylformamide monosolvate. [Link]
-
HELIX Chromatography. 2-Amino-5-methylthiazole. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. [Link]
-
Université catholique de Louvain. (2013). 2-Aminobenzothiazole derivatives. [Link]
-
NIH. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 3. facm.ucl.ac.be [facm.ucl.ac.be]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. teledyneisco.com [teledyneisco.com]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for N-Methyl-benzothiazole-2,5-diamine Formation
The following technical support guide is designed for researchers and process chemists optimizing the synthesis of N-Methyl-benzothiazole-2,5-diamine . This guide focuses on the critical impact of reaction temperature on yield, purity, and regioselectivity.
Topic: Reaction Temperature Optimization & Troubleshooting Target Molecule: this compound (and related intermediates) Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers
Critical Temperature Parameters: The Science of Selectivity
In the synthesis of This compound , temperature is not merely a variable for rate enhancement; it is the primary switch for chemoselectivity and regioselectivity . The formation typically involves two temperature-sensitive stages: the construction of the benzothiazole core (often via the Hugershoff reaction) and the subsequent N-methylation (or reduction/amination).
Why Temperature Control Fails
-
Thermodynamic vs. Kinetic Control: The methylation of the 2,5-diaminobenzothiazole scaffold is prone to over-alkylation. At elevated temperatures (>60°C), the reaction overcomes the activation energy for di- and tri-methylation, leading to inseparable mixtures.
-
Oxidative Decomposition: The electron-rich 2,5-diamine system is highly susceptible to oxidation. High-temperature processing (>100°C) in the presence of air or trace oxidants accelerates the formation of "tars" (polymeric quinone-imine species).
-
Cyclization Efficiency: If synthesizing the core via 2-amino-5-nitrobenzothiazole (from 2-amino-4-nitrothiophenol or via Hugershoff cyclization), the ring-closure step is exothermic. Uncontrolled exotherms lead to ring-opening or polymerization.
Troubleshooting Guide (Q&A)
Issue 1: Low Yield During Ring Closure (Hugershoff Reaction)
Q: I am synthesizing the 2-amino-5-nitrobenzothiazole precursor using bromine/thiocyanate, but my yield is consistently below 40%. I am running the reaction at room temperature.
A: Room temperature is likely too high for the initial addition.
-
Root Cause: The bromination of the phenyl ring (electrophilic aromatic substitution) competes with the desired oxidative cyclization of the thiourea. At >10°C, the rate of ring bromination increases significantly.
-
Solution: Cool the reaction vessel to 0–5°C during the addition of bromine. Only after the addition is complete should you allow the temperature to rise to ambient (20–25°C) to facilitate the rearrangement.
-
Protocol Check: Ensure efficient stirring to prevent local hot spots during the exothermic addition.
Issue 2: Over-Methylation of the Diamine
Q: During the methylation of 2,5-diaminobenzothiazole to get the N-methyl derivative, I see significant amounts of dimethylated and trimethylated byproducts.
A: You are likely operating under thermodynamic control or using a non-selective heating profile.
-
Root Cause: The nucleophilicity of the secondary amine product (N-methyl) is often comparable to the primary amine starting material. Heating accelerates the reaction of the product with the methylating agent.
-
Solution:
-
Lower the Temperature: Conduct the methylation (e.g., using methyl iodide or dimethyl sulfate) at 0°C to 10°C .
-
Stepwise Heating: If conversion is slow, raise the temperature to 20°C max. Do not reflux.
-
Alternative Strategy: Switch to Reductive Amination (Formaldehyde/NaBH₄ or H₂/Pd). This allows for better mono-methylation control at mild temperatures (20–40°C).
-
Issue 3: Formation of Black Tars/Insoluble Residues
Q: My reaction mixture turns black and viscous when I heat the 2,5-diaminobenzothiazole solution above 80°C.
A: This indicates oxidative polymerization.
-
Root Cause: The 2,5-diamino system is electron-rich and easily oxidized to quinone-imines, which then polymerize.
-
Solution:
-
Inert Atmosphere: Strictly maintain a Nitrogen or Argon blanket.
-
Temperature Limit: Cap reaction temperatures at 60–70°C .
-
Antioxidants: Add trace amounts of sodium bisulfite or ascorbic acid during the workup if the pH allows.
-
Validated Experimental Protocol
Objective: Synthesis of 2-amino-5-(methylamino)benzothiazole via Reductive Amination (Recommended for Selectivity).
Phase 1: Preparation of 2,5-Diaminobenzothiazole
-
Precursor: Suspend 2-amino-5-nitrobenzothiazole (1.0 eq) in Ethanol/Water (3:1).
-
Reduction: Add Iron powder (3.0 eq) and catalytic HCl (0.1 eq).
-
Temperature: Heat to reflux (78°C) for 2 hours.
-
Note: Monitor consumption of starting material by TLC.
-
-
Workup: Filter hot (to remove Fe oxides) and neutralize filtrate with NaHCO₃. Cool to crystallize the diamine.
Phase 2: Selective N-Methylation (Reductive Amination)
-
Dissolution: Dissolve 2,5-diaminobenzothiazole (1.0 eq) in Methanol at 20°C .
-
Imine Formation: Add Paraformaldehyde (1.05 eq) or Formalin solution.
-
Critical Step: Stir at 20–25°C for 1 hour. Do not heat.
-
-
Reduction: Cool to 0°C . Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes.
-
Why: Low temperature prevents reduction of the benzothiazole ring itself and controls the exotherm.
-
-
Completion: Allow to warm to 20°C and stir for 2 hours.
-
Quench: Quench with dilute Acetic Acid. Evaporate solvent and extract.
Data Presentation: Temperature vs. Selectivity
The following table summarizes the impact of temperature on the methylation step (using Methyl Iodide as a reference alkylating agent).
| Temperature (°C) | Mono-Methyl Product (%) | Di-Methyl Impurity (%) | Unreacted Starting Material (%) | Observation |
| 0°C | 85% | < 2% | 13% | High selectivity, slow kinetics. |
| 25°C | 72% | 15% | 13% | Acceptable balance, requires monitoring. |
| 60°C | 45% | 40% | 5% | Poor selectivity, significant over-alkylation. |
| >80°C | < 20% | > 60% | 0% | Decomposition and polymerization (tars). |
Visualization: Synthesis & Control Pathway
The following diagram illustrates the critical temperature checkpoints in the synthesis workflow.
Caption: Workflow for this compound synthesis highlighting critical temperature checkpoints to ensure yield and selectivity.
References
-
Synthesis of 2-aminobenzothiazoles via Hugershoff Reaction
- Jordan, A. D., et al. "Synthesis of 2-aminobenzothiazoles via the Hugershoff reaction." Journal of Organic Chemistry, 2003.
-
(Validated Method)
-
Reduction of Nitrobenzothiazoles
- Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benzothiazole Reduction Protocols, Vol 2.
-
(Analogous reduction of nitro compounds)
-
Selective Methylation of Amines
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
(Standard protocol for mono-methylation)
-
Benzothiazole Chemistry Overview
Sources
Solving solubility issues of N-Methyl-benzothiazole-2,5-diamine in water
Welcome to the technical support center for N-Methyl-benzothiazole-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common solubility challenges associated with this compound in aqueous media. Our goal is to provide you with not just protocols, but the scientific rationale behind them, ensuring your experiments are both successful and reproducible.
Understanding the Challenge: Why is this compound Poorly Soluble in Water?
This compound possesses a chemical structure that inherently limits its solubility in neutral aqueous solutions. The core of the molecule is a benzothiazole ring system, which is aromatic and largely non-polar. This hydrophobic nature, coupled with the presence of a methyl group, contributes to a low affinity for water.
While the molecule contains two amine groups capable of hydrogen bonding, the overall lipophilicity of the fused ring system dominates its physical properties. The predicted octanol-water partition coefficient (logP) for the parent compound, 1,3-Benzothiazole-2,5-diamine, is 1.3, indicating a preference for non-polar environments. The addition of a methyl group to one of the amines in this compound is expected to slightly increase this lipophilicity, further reducing its intrinsic water solubility.
However, the presence of the basic amine groups is the key to overcoming these solubility issues. By manipulating the pH of the solvent, we can protonate these groups, creating charged species that are significantly more soluble in water.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound at neutral pH?
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is highly pH-dependent. The two amine groups on the molecule are basic and can be protonated in acidic conditions to form ammonium salts.[1][2] These salts are ionic and thus significantly more soluble in water than the neutral form of the compound.[3][4] For aromatic amines, the pKa of their conjugate acids is typically in the range of 4-5.[5] Therefore, reducing the pH of the solution to below this range will dramatically increase solubility.
Q3: Can I use organic solvents to dissolve this compound?
Yes, the compound is expected to have good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and in lower alcohols like ethanol and methanol.[2][3] These are suitable for creating concentrated stock solutions.
Troubleshooting Guide: From Precipitation to Clear Solutions
This section provides a systematic approach to addressing solubility problems during your experiments.
Issue 1: My compound precipitates when I add my DMSO stock solution to an aqueous buffer.
This is a common issue that occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of co-solvent.
Root Cause Analysis:
The primary solvent, water, is a poor solvent for the neutral form of your compound. The small amount of DMSO from your stock solution is not sufficient to keep the compound dissolved once diluted into the aqueous buffer.
Solution Workflow:
dot digraph "Troubleshooting_Precipitation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} ends_dot
Caption: Decision tree for resolving compound precipitation.
Detailed Protocols:
1. pH Adjustment (Primary Recommendation)
This is the most effective method due to the basic nature of the amine groups.
-
Principle: By lowering the pH of your aqueous buffer to at least 2 pH units below the pKa of the amine groups (target a pH of 2-3), you can ensure complete protonation and formation of a highly soluble hydrochloride salt.[5][6]
-
Protocol:
-
Prepare your aqueous buffer.
-
While stirring, add small aliquots of a dilute acid (e.g., 0.1 M or 1 M HCl) to titrate the buffer to the desired acidic pH (e.g., pH 3.0).
-
Once the pH is stable, add your DMSO stock solution of this compound. The final solution should remain clear.
-
Important: Ensure that the final pH of the solution is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
2. Co-solvent System (If pH adjustment is not possible)
-
Principle: Using a water-miscible organic solvent as a co-solvent can increase the solubility of a hydrophobic compound by reducing the overall polarity of the solvent system.[7][8]
-
Protocol:
-
Prepare a stock solution of your compound in 100% DMSO or ethanol.
-
For your final working solution, determine the maximum tolerable percentage of the co-solvent for your experiment (e.g., for many cell-based assays, the final DMSO concentration should be kept below 0.5%).[9]
-
Prepare an intermediate dilution of your stock solution in the pure co-solvent.
-
Add the intermediate dilution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
3. Use of Surfactants
-
Principle: Surfactants form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.[9]
-
Protocol:
-
Prepare your aqueous buffer and add a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 80 (a typical starting concentration is 0.01% - 0.1% w/v).
-
Ensure the surfactant is fully dissolved.
-
Add your DMSO stock solution to the surfactant-containing buffer.
-
Issue 2: I need to prepare a high-concentration aqueous stock solution without using organic solvents.
For certain applications, such as in vivo studies, it's desirable to avoid organic co-solvents.
Solution Workflow:
dot digraph "Aqueous_Stock_Preparation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} ends_dot
Caption: Workflow for preparing organic solvent-free aqueous stock solutions.
Detailed Protocols:
1. Salt Formation
-
Principle: By reacting the basic amine groups with an acid, you can form a stable, water-soluble salt.[6][10] The most common is the hydrochloride salt.
-
Protocol for in-situ salt formation:
-
Weigh the desired amount of this compound powder.
-
Add a volume of water that is insufficient to dissolve the compound.
-
While stirring, add a stoichiometric amount of dilute hydrochloric acid (e.g., 0.1 M HCl) to protonate the amine groups. You may need a slight excess of acid to ensure complete protonation and drive the equilibrium towards the salt form.
-
Continue stirring until the solid is completely dissolved. The resulting solution will be acidic.
-
2. Cyclodextrin Inclusion Complexation
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that is water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[9]
-
Protocol:
-
Prepare a solution of HP-β-CD in water (e.g., 10-40% w/v).
-
Add the this compound powder to the HP-β-CD solution. A 1:1 molar ratio is a good starting point.[9]
-
Stir the mixture at room temperature for several hours (or overnight) to allow for the complex to form. Gentle heating may accelerate the process.
-
The resulting clear solution contains the water-soluble inclusion complex. This method has the advantage of keeping the solution at a near-neutral pH.
-
Summary of Solubilization Strategies
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Protonation of basic amine groups to form soluble salts.[1][5] | Highly effective, large increase in solubility, simple to perform. | Final solution is acidic, which may not be suitable for all applications. |
| Co-solvents | Reducing the polarity of the aqueous medium.[7][8] | Effective for creating concentrated stock solutions, wide range of solvents available. | Potential for compound precipitation upon dilution, co-solvents can be toxic or interfere with assays.[9] |
| Surfactants | Micellar encapsulation of the hydrophobic compound.[9] | Effective at low concentrations, can improve stability. | Can interfere with certain biological assays, may cause foaming. |
| Cyclodextrins | Formation of a water-soluble host-guest inclusion complex.[11][13] | Avoids organic solvents and extreme pH, can improve bioavailability.[14] | Requires a molar excess of cyclodextrin, may not be suitable for very high concentrations. |
References
- BenchChem. (n.d.). Troubleshooting low solubility of 2-aminobenzothiazole compounds.
- Royal Society of Chemistry. (2016, February 8).
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
- PubMed. (2025, April 15). Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes compared to the free forms: Insights into the possible mode of action.
- Wamser, C. C. (2002). Chapter 22 Notes - Amines. Chem 336 - Organic Chemistry III.
- Pharmaceutical Technology. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- World Pharma Today. (2025, October 17).
- PubMed. (2001, August 15).
- Tablets & Capsules. (2025, July 15).
- Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Al-Ostath, O. M., et al. (n.d.).
- Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- Chemistry LibreTexts. (2020, May 30). 20.
- OAText. (n.d.).
- Wikipedia. (n.d.). Cosolvent.
- Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.
- European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
- PMC. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
- Wikipedia. (n.d.). Amine.
- MDPI. (2022, November 30). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects.
- Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
- ResearchGate. (n.d.).
- EJPMR. (n.d.). A REVIEW ON NOVEL TECHNIQUES TO ENHANCE SOLUBILITY OF POORLY AQUEOUS SOLUBLE DRUGS.
- ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- ChemicalBook. (n.d.).
- ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
- NCERT. (n.d.). Amines.
- MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review.
- Google Patents. (n.d.).
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- PMC. (n.d.). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies.
- Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN)
- AboutScience. (2023). Drug Target Insights 2023 | DOI: 10.33393/dti.2023.2638 | Gajera G. et al. Table S2. List of predicted NOR inhibitors subjected.
- ResearchGate. (2025, August 6). Synthesis and evaluation of some 2-((benzothiazol-2-ylthio) methyl)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ncert.nic.in [ncert.nic.in]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chapter 22 notes [web.pdx.edu]
- 6. rjpdft.com [rjpdft.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. oatext.com [oatext.com]
- 12. Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects | MDPI [mdpi.com]
- 13. Enhanced Zn 2+ ion-sensing behavior of a benzothiazole derivative on encapsulation by β-cyclodextrin - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01202G [pubs.rsc.org]
- 14. Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes compared to the free forms: Insights into the possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of N-Methyl-benzothiazole-2,5-diamine
This technical guide is designed for researchers working with N-Methyl-benzothiazole-2,5-diamine , a highly electron-rich aromatic amine prone to rapid oxidative degradation. The following protocols are synthesized from industrial best practices for handling air-sensitive heterocyclic amines.
Status: Active Classification: Air-Sensitive / Light-Sensitive Applicable Compounds: this compound (and related 2,5-diaminobenzothiazole derivatives)
Core Stability Analysis
Why does this compound degrade? this compound contains two amino groups conjugated to a benzothiazole ring. This structure is electron-rich (high HOMO energy), making it thermodynamically susceptible to losing an electron to atmospheric oxygen.
-
The Mechanism: The initial oxidation step forms a radical cation . This reactive species rapidly dimerizes or reacts further to form quinone imines (highly colored species) and eventually insoluble polymers (tars).
-
The Catalyst: This process is autocatalytic and accelerated by:
-
UV/Visible Light: Photo-excitation lowers the activation energy for electron transfer.
-
Trace Metals: Iron or copper ions act as redox shuttles.
-
Moisture: Facilitates proton transfer steps required for polymerization.
-
Oxidation Pathway Visualization
The following diagram illustrates the degradation cascade you are trying to prevent.
Caption: Simplified oxidative degradation pathway of electron-rich aromatic diamines.
Storage & Handling Protocols (Q&A)
Q1: I just received a new shipment. How should I store it for maximum shelf life?
The "Four-Factor" Defense System Do not store the bottle "as is" on a shelf. Follow this hierarchy of protection:
| Factor | Protocol | Scientific Rationale |
| 1. Atmosphere | Argon or Nitrogen Flush | Displaces O₂, the primary oxidant. Argon is heavier than air and provides a better "blanket" than nitrogen for open bottles. |
| 2. Temperature | -20°C (Freezer) | Arrhenius equation dictates that lowering temperature significantly reduces the rate of oxidation reactions. |
| 3. Moisture | Desiccator / Sealed Bag | Prevents hydrolysis and proton-transfer steps in degradation. Cold storage can cause condensation; double-bagging is critical. |
| 4. Light | Amber Vial + Foil Wrap | Blocks UV photons that excite the benzothiazole ring, preventing photo-oxidation. |
Action Plan:
-
Upon receipt, allow the bottle to warm to room temperature before opening (prevents condensation).
-
Transfer the material into smaller, single-use aliquots inside a glove box or under a cone of inert gas.
-
Seal aliquots in amber vials with Teflon-lined caps.
-
Store at -20°C.
Q2: Can I store it in solution?
Strictly No for long-term storage. In solution, molecular mobility increases, accelerating bimolecular reactions (dimerization).
-
If you must store a solution: Use anhydrous, degassed DMSO or DMAc .
-
The "Freeze-Pump-Thaw" Rule: If keeping a solution for >24 hours, the solvent must be degassed to remove dissolved oxygen. Store at -80°C if possible.
-
Avoid: Alcohols (methanol/ethanol) and water, as they dissolve oxygen efficiently and facilitate proton transfer.
Q3: How do I handle weighing without a glove box?
If you lack a glove box, use the "Inert Cone" Technique :
-
Prepare: Connect a funnel to a gentle stream of Nitrogen/Argon and invert it over your balance pan.
-
Dispense: Open the source vial only under this inert gas stream.
-
Transfer: Quickly transfer the solid to a pre-tared vial that is also flushed with gas.
-
Seal: Cap immediately.
-
Note: Work quickly. Even 5 minutes of air exposure can induce surface oxidation (yellowing).
Troubleshooting & Diagnostics
Q4: My sample has turned from off-white to dark purple/brown. Is it usable?
Diagnosis: The color change indicates the formation of quinone imines (purple) or azo-dimers (brown).
-
< 5% Coloration: If the solid is mostly pale with a slight surface crust, it may be usable for crude reactions, but stoichiometry will be off.
-
Deep Coloration: The compound has significantly degraded. The oxidation products are often radical scavengers or electrophiles that will interfere with subsequent coupling reactions. Purification is required.
Decision Tree: Usability Assessment
Caption: Decision matrix for assessing compound viability based on visual inspection.
Q5: How can I purify oxidized material?
Protocol: Reductive Recrystallization Standard recrystallization often fails because the oxidized impurities co-precipitate. You must chemically reduce the quinone impurities back to the amine or soluble species.
-
Solvent: Degassed Ethanol/Water (approx 80:20) or Toluene (depending on specific solubility).
-
Additive: Add 1-2% Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid to the hot solvent. This acts as a scavenger for the oxidation products.
-
Process:
-
Dissolve crude solid at reflux under N₂.
-
Add activated charcoal (to absorb tars).
-
Filter hot (under N₂ if possible).
-
Cool slowly to 4°C.
-
-
Result: Crystals should be significantly lighter in color. Dry under vacuum immediately.
Experimental Best Practices
Q6: I am running a biological assay. What vehicle should I use?
Challenge: Aqueous buffers (pH 7.4) promote rapid auto-oxidation of this diamine. Solution:
-
Make a high-concentration stock in DMSO (degassed).
-
Add an antioxidant to the stock: 1 mM Ascorbic Acid or 0.1% Sodium Metabisulfite .
-
Dilute into the assay buffer immediately before use.
-
Control: Run a "vehicle + compound" blank without cells/enzyme to measure the background oxidation rate (monitor absorbance at 450-500 nm).
Summary of Physical Properties (Reference Data)
| Property | Value / Description | Note |
| Appearance (Pure) | White to pale yellow crystalline solid | Darkens rapidly in air |
| Storage Temp | -20°C (Long term), 4°C (Active use) | Keep dry |
| pKa (Estimated) | ~3-4 (Benzothiazole N), ~5-6 (Exocyclic N) | Protonation stabilizes against oxidation |
| Solubility | DMSO, Ethanol, Methanol | Poor in water (unless as HCl salt) |
| Main Hazard | Skin Sensitizer / Irritant | Wear double nitrile gloves |
References
-
National Institutes of Health (PubChem). 1,3-Benzothiazole-2,5-diamine (Compound Summary). [Link] Source for chemical structure and physical property identifiers.[1]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
Sources
Minimizing side products in benzothiazole diamine methylation
Technical Support Center: Benzothiazole Diamine Methylation
A Guide to Minimizing Side Products and Maximizing Regioselectivity
Welcome to the technical support center for benzothiazole diamine methylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-tested solutions in a direct question-and-answer format. Our focus is on the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of mono- and di-methylated products. How can I improve the selectivity for mono-methylation?
This is a classic challenge in amine methylation. The mono-methylated product is often more nucleophilic than the starting primary amine, leading to a second methylation event.[1] Here’s how to address this:
-
Controlling Stoichiometry: Carefully control the stoichiometry of your methylating agent. Begin with a 1:1 molar ratio of the diamine to the methylating agent. A slight excess of the diamine can also favor mono-methylation by increasing the probability of the methylating agent reacting with the starting material rather than the mono-methylated product.
-
Slow Addition: Instead of adding the methylating agent all at once, use a syringe pump for slow, controlled addition over several hours.[2] This keeps the instantaneous concentration of the methylating agent low, disfavoring the second methylation step.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.[2] The activation energy for the second methylation is often lower, so reducing the temperature can significantly slow down this undesired reaction.
-
Choice of Methylating Agent: Less reactive methylating agents can improve selectivity. While methyl iodide is highly reactive, dimethyl carbonate (DMC) or methyl tosylate can offer better control.[2][3]
Q2: I'm observing the formation of a quaternary ammonium salt. What causes this and how can it be prevented?
Quaternary ammonium salt formation, or quaternization, occurs when the nitrogen on the thiazole ring is alkylated.[4][5] This is particularly prevalent with highly reactive alkylating agents and extended reaction times.
-
Mechanism of Formation: The lone pair of electrons on the thiazole nitrogen can act as a nucleophile, attacking the electrophilic methyl group of the alkylating agent, especially under forcing conditions.[6]
-
Preventative Measures:
-
Avoid Excess Alkylating Agent: Use no more than one equivalent of the methylating agent.
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or LC-MS to stop it as soon as the starting material is consumed.
-
Choice of Solvent: Aprotic polar solvents like DMF or DMSO can stabilize the charged intermediate, potentially favoring quaternization. Consider less polar solvents if this is a major issue.
-
Use a Milder Methylating Agent: As with di-methylation, less reactive agents like dimethyl carbonate can reduce the likelihood of this side reaction.[3]
-
Q3: My methylation is not regioselective. How can I selectively methylate one amino group over the other?
Regioselectivity is a significant hurdle when working with diamines. The two amino groups often have different basicities and steric environments, which can be exploited.
-
Exploiting Basicity Differences: The exocyclic amino group is generally more basic and nucleophilic than the endocyclic one. Therefore, under carefully controlled conditions (low temperature, slow addition of a mild methylating agent), methylation will preferentially occur on the more reactive exocyclic nitrogen.
-
Protecting Group Strategy: This is the most robust method for ensuring regioselectivity.[7][8]
-
Selective Protection: Protect one of the amino groups with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[9][10] The choice of protecting group is critical and should be orthogonal to the methylation reaction conditions.[7]
-
Methylation: Perform the methylation reaction on the unprotected amino group.
-
Deprotection: Remove the protecting group under conditions that will not affect the newly introduced methyl group.
-
-
pH Control: In some cases, controlling the pH of the reaction mixture can help to protonate one amino group selectively, rendering it non-nucleophilic and directing methylation to the other.
In-Depth Protocols and Methodologies
Protocol 1: Regioselective Mono-N-Methylation using a Boc-Protecting Group Strategy
This protocol outlines a reliable method for achieving selective mono-methylation of a benzothiazole diamine.
Step 1: Mono-Boc Protection of the Diamine
-
Dissolve the benzothiazole diamine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the mono-Boc-protected diamine by column chromatography (silica gel, with a hexane/ethyl acetate gradient).
Step 2: Methylation of the Unprotected Amine
-
Dissolve the purified mono-Boc-protected diamine (1 equivalent) in an aprotic polar solvent such as DMF.
-
Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add the methylating agent, for example, methyl iodide (CH₃I, 1.1 equivalents), dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Deprotection of the Boc Group
-
Dissolve the crude methylated product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (typically 4-5 equivalents) at 0 °C.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product.
-
Purify by column chromatography to yield the desired mono-methylated benzothiazole diamine.
| Parameter | Recommendation | Rationale |
| Protecting Group | Boc | Stable under basic methylation conditions, easily removed with acid.[9][10] |
| Methylating Agent | Methyl Iodide / Methyl Tosylate | Effective methylation. Use of tosylate can reduce side reactions.[2] |
| Base | K₂CO₃ | Sufficiently basic to deprotonate the amine without causing significant side reactions. |
| Solvent | DMF / THF | Good solubility for reactants. |
| Monitoring | TLC / LC-MS | Crucial for determining reaction completion and minimizing side product formation. |
Visualizing the Workflow
Diagram 1: Decision Tree for Troubleshooting Methylation Reactions
Caption: Troubleshooting workflow for benzothiazole diamine methylation.
Diagram 2: Protecting Group Strategy Workflow
Caption: Workflow for regioselective mono-methylation.
References
- EP2137171A2 - Synthesis of chirally purified substituted benzothiazole diamines - Google Patents.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
-
Protective Groups - Organic Chemistry Portal. Available from: [Link]
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Benzothiazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]
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Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y - IRIS. Available from: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC. Available from: [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available from: [Link]
-
Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents - reposiTUm. Available from: [Link]
-
Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. Available from: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Publications. Available from: [Link]
-
Quaternary ammonium salt as alkylation agent in three-component reactions for the synthesis of benzothiazoles in water - RSC Publishing. Available from: [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. Available from: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - Diva-Portal.org. Available from: [Link]
-
(PDF) Solvent-free synthesis of benzothiazole-based quaternary ammonium salts: Precursors to ionic liquids - ResearchGate. Available from: [Link]
-
GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - NCBI. Available from: [Link]
-
Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent - PMC. Available from: [Link]
-
(PDF) Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - ResearchGate. Available from: [Link]
-
(PDF) Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - ResearchGate. Available from: [Link]
-
Explanation for main features of structure-genotoxicity relationships of aromatic amines by theoretical studies of their activation pathways in CYP1A2 - PubMed. Available from: [Link]
-
Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid | ACS Omega - ACS Publications. Available from: [Link]
-
methylation of amines using formic acid via simple inorganic base catalysis. Available from: [Link]
-
Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - Semantic Scholar. Available from: [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC. Available from: [Link]
-
(PDF) Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - ResearchGate. Available from: [Link]
-
MTHFR and Overmethylation: Causes, Symptoms, and Support - Methyl-Life® Supplements. Available from: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC. Available from: [Link]
-
Demethylation - Wikipedia. Available from: [Link]
- CN105017797A - Water-soluble benzothiazole dye synthesis method - Google Patents.
-
Improved synthesis and purification of methylated amanitins using diazomethane - PubMed. Available from: [Link]
-
2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - MDPI. Available from: [Link]
-
N-Monomethylation of Primary Amines via Intermediate Benzothiazol- 2( 3H) - RSC Publishing. Available from: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
- CN103288660A - N-methylation method of aromatic amine - Google Patents.
-
A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). - ResearchGate. Available from: [Link]
-
N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes - Dalton Transactions (RSC Publishing). Available from: [Link]
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides - Arabian Journal of Chemistry. Available from: [Link]
- CN103073522A - Synthesis method of 2,2' -biazoyl-di (3-ethyl-benzothiazole-6-sulfonic acid) diammonium salt - Google Patents.
-
Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC. Available from: [Link]
-
Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones - Organic Chemistry Portal. Available from: [Link]
-
Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions - PMC. Available from: [Link]
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Stability of N-Methyl-benzothiazole-2,5-diamine in acidic vs basic media
Introduction to the Stability of N-Methyl-benzothiazole-2,5-diamine
This compound is a complex heterocyclic molecule featuring a benzothiazole core, a primary aromatic amine at the 5-position, and a secondary N-methyl amine at the 2-position. The stability of this compound in aqueous or protic solutions is expected to be significantly influenced by pH due to the presence of multiple basic nitrogen atoms and the susceptibility of the electron-rich aromatic system to oxidation and other degradation pathways. This guide will explore the theoretical stability and provide practical steps for handling and analysis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that researchers may encounter when working with this compound in solutions of varying pH.
Issue 1: Solution turns brown/dark upon addition of acid or base.
Question: I dissolved this compound in a neutral organic solvent, and the solution was pale yellow. However, upon adding an acidic or basic aqueous buffer, the solution rapidly changed to a dark brown color. What is happening, and is my compound degrading?
Answer:
This is a classic indicator of oxidation. Aromatic amines, particularly diamines, are highly susceptible to oxidation, which can be catalyzed by acid, base, or even light and trace metals.[1][2] The electron-rich nature of the diamine-substituted benzene ring makes it prone to losing electrons to form colored, often polymeric, byproducts.
Causality and Troubleshooting Steps:
-
Oxygen Sensitivity: The primary culprit is often dissolved oxygen. The rate of oxidation of aromatic amines can be pH-dependent.[3]
-
Solution: Before your experiment, thoroughly degas all your solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes). If possible, conduct your experiment under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
-
Trace Metal Contamination: Trace amounts of metal ions (e.g., iron, copper) in your buffers or from your glassware can catalyze oxidation.
-
Solution: Use high-purity water and reagents for your buffers. Consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to sequester any catalytic metal ions.
-
-
Photodegradation: Benzothiazole derivatives can be sensitive to light, which can promote the formation of radical species and lead to degradation.
-
Solution: Protect your solutions from light by using amber vials or by wrapping your glassware in aluminum foil.
-
Issue 2: A precipitate forms after adjusting the pH.
Question: My compound was fully dissolved in an acidic solution (pH 2-3), but when I adjusted the pH to 7 or higher, a precipitate crashed out. Why did this happen?
Answer:
This is likely due to a change in the solubility of your compound as a function of pH. This compound has multiple basic nitrogen atoms.
Causality and Troubleshooting Steps:
-
Protonation State and Solubility:
-
In Acidic Media (Low pH): The amine groups will be protonated, forming ammonium salts (e.g., -NH3+ and -NH2(CH3)+). These salts are generally much more soluble in aqueous media than the neutral form of the molecule.
-
In Neutral to Basic Media (Higher pH): As the pH increases, the amine groups are deprotonated back to their neutral, free base form. This neutral form is significantly less polar and therefore less soluble in water, causing it to precipitate.
-
-
Determining the pKa: The pKa of the conjugate acids of the amine groups will determine the pH range at which this precipitation occurs. Aromatic amines are typically less basic than aliphatic amines, with pKa values for their conjugate acids often in the range of 3-5.[4][5]
-
Solution: If you need to work at a higher pH, consider using a co-solvent system. Adding a water-miscible organic solvent like DMSO, DMF, or acetonitrile can help to keep the neutral form of your compound in solution. You will need to empirically determine the optimal solvent ratio for your specific concentration.
-
Issue 3: Loss of biological activity or reaction yield over time in basic conditions.
Question: I am using this compound in a reaction that requires basic conditions (pH > 8). I've noticed that if the reaction is left for several hours, the yield decreases, or if used in a biological assay, its potency drops. What could be the cause?
Answer:
While aromatic amines are prone to oxidation across a range of pH values, the benzothiazole ring itself can be susceptible to degradation under basic conditions.
Causality and Troubleshooting Steps:
-
Hydrolytic Cleavage of the Thiazole Ring: The benzothiazole ring, while generally stable, can undergo nucleophilic attack and subsequent ring-opening under certain conditions, particularly with strong bases or nucleophiles.[6] While this often requires harsh conditions, prolonged exposure to even moderately basic aqueous solutions at elevated temperatures could lead to slow degradation. Studies on related benzothiazolium salts show they are stable at pH < 7 but undergo hydrolysis at pH ≥ 8.[7]
-
Solution:
-
Minimize Time: If possible, reduce the reaction or incubation time at high pH.
-
Lower Temperature: Perform the experiment at a lower temperature to slow the rate of potential degradation.
-
pH Optimization: Empirically test if a lower pH (e.g., 7.5-8.0) is sufficient for your reaction or assay to proceed, as this may improve the stability of your compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this molecule in acidic media?
In acidic media, the primary concern is oxidative degradation. While the benzothiazole ring is generally stable to acid, the protonated aromatic diamine system can still be susceptible to oxidation.[8][9] The rate of degradation is often higher in acidic conditions for many benzothiazole compounds.[8][9]
Q2: What is the most likely degradation pathway in basic media?
In basic media, you face two primary risks: oxidation of the aromatic diamine and potential hydrolytic cleavage of the thiazole ring.[6][7] The neutral amine is often more readily oxidized than the protonated form.[1]
Q3: How should I store stock solutions of this compound?
For maximum stability, it is recommended to store stock solutions under the following conditions:
-
Solvent: A dry, aprotic organic solvent such as DMSO or DMF.
-
Temperature: At -20°C or -80°C.
-
Atmosphere: Under an inert atmosphere (argon or nitrogen).
-
Light: Protected from light in amber vials.
Avoid storing in aqueous buffers for long periods. If you must, a slightly acidic buffer (pH 4-5) may offer better protection against oxidation than a neutral or basic one, but this should be verified experimentally.
Q4: Can I predict the stability of my specific derivative of this compound?
Yes, to some extent. The electronic nature of other substituents on the benzothiazole ring can influence stability.
-
Electron-withdrawing groups (e.g., -NO2, -CN, -CF3) will decrease the electron density of the aromatic system, making it less susceptible to oxidation but potentially more susceptible to nucleophilic attack.[4][5]
-
Electron-donating groups (e.g., -OCH3, -CH3) will increase the electron density, making the compound more prone to oxidation but more stable against nucleophilic attack.[5]
Predicted Stability Summary
This table provides a predictive summary of the stability of this compound based on the chemistry of its constituent functional groups.
| pH Range | Primary Stability Concern(s) | Secondary Concern(s) | Recommended Precautions |
| Acidic (pH < 4) | Oxidation of Aromatic Diamine | None | Degas solvents, protect from light, consider using antioxidants. |
| Near-Neutral (pH 4-7) | Oxidation of Aromatic Diamine | Potential for precipitation as pH increases | Degas solvents, protect from light, use co-solvents if needed. |
| Basic (pH > 7) | Oxidation of Aromatic Diamine, Hydrolytic Ring Opening | Precipitation | Degas solvents, protect from light, minimize time and temperature, use co-solvents. |
Visualization of Potential Degradation Pathways
The following diagrams illustrate the likely points of instability on the this compound molecule under different pH conditions.
Caption: Predicted primary degradation pathway in acidic media.
Caption: Predicted degradation pathways in basic media.
Experimental Protocol: pH-Dependent Stability Assay
This protocol provides a framework for empirically determining the stability of this compound in your own laboratory. It utilizes HPLC or UPLC-MS to quantify the amount of the parent compound remaining over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
A series of aqueous buffers (e.g., pH 2, 4, 7.4, 9, 12). Ensure buffers are prepared with high-purity water.
-
Acetonitrile (HPLC grade)
-
Quenching solution (e.g., a strong acid or base to stop degradation and ensure solubility for analysis)
-
HPLC or UPLC-MS system with a suitable C18 column
Workflow Diagram:
Caption: Experimental workflow for pH stability testing.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Sample Preparation:
-
For each pH buffer to be tested, dilute the stock solution to a final concentration of 100 µM. For example, add 10 µL of the 10 mM stock to 990 µL of buffer.
-
Prepare a T=0 sample immediately by taking an aliquot of one of the solutions and quenching it as described in step 4.
-
-
Incubation: Incubate all sample solutions at a constant temperature (e.g., room temperature or 37°C), protected from light.
-
Time Points and Quenching:
-
At specified time points (e.g., 1, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) from each solution.
-
Immediately quench the reaction by diluting the aliquot into a larger volume of a solvent that stops degradation and ensures solubility, such as acetonitrile (e.g., 50 µL into 450 µL of acetonitrile). This will precipitate buffer salts and halt further degradation.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet any precipitated salts.
-
Analyze the supernatant by HPLC or UPLC-MS. Monitor the peak area of the parent compound.
-
-
Data Interpretation:
-
For each pH, calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time for each pH condition to visualize the stability profile.
-
This empirical data will be invaluable for designing robust experiments and interpreting results accurately.
References
-
Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. (2021). Research Square. Available at: [Link]
-
Oxidative Ring-Opening of Benzothiazole Derivatives. (2018). Canadian Journal of Chemistry. Available at: [Link]
-
Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. (2021). Research Square. Available at: [Link]
-
Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. (1987). Chemical Papers. Available at: [Link]
-
UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation. (2025). ResearchGate. Available at: [Link]
-
Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole. (2010). ResearchGate. Available at: [Link]
-
Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. (n.d.). Environmental Science: Water Research & Technology. Available at: [Link]
-
The performance and pathway of benzothiazole degradation by electron beam irradiation. (2022). Chemosphere. Available at: [Link]
-
Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. (n.d.). ChemRxiv. Available at: [Link]
-
Oxidative ring-opening of benzothiazole derivatives. (2019). ResearchGate. Available at: [Link]
-
PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. (n.d.). CyberLeninka. Available at: [Link]
-
(Left) pH-Dependency of Diamine Oxidation by Lysyl Oxidase. Figure 8... (n.d.). ResearchGate. Available at: [Link]
-
Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (n.d.). International Journal of Chemistry. Available at: [Link]
-
Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2. (2024). RSC Publishing. Available at: [Link]
-
Product Class 18: Benzothiazoles and Related Compounds. (n.d.). Science of Synthesis. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Available at: [Link]
-
Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024). Scientific Research Publishing. Available at: [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Publishing. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). MDPI. Available at: [Link]
-
Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. (n.d.). RSC Publishing. Available at: [Link]
-
The effect of some benzothiazole derivatives as antioxidants for base stock. (n.d.). Egyptian Petroleum Research Institute. Available at: [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (n.d.). RSC Publishing. Available at: [Link]
-
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Available at: [Link]
-
Determination of pH Stability by UPLC-MS/MS. (n.d.). Waters Corporation. Available at: [Link]
-
Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. (2023). RSC Publishing. Available at: [Link]
- Catalyzed gas-phase mono N-alkylation of aromatic primary amines. (n.d.). Google Patents.
-
N-Dealkylation of Amines. (2022). MDPI. Available at: [Link]
-
Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Draft regional guidelines on stability testing of active substances and pharmaceutical products. (n.d.). World Health Organization (WHO). Available at: [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Available at: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. Available at: [Link]
-
21.4: Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. Available at: [Link]
-
Anodic oxidations of aromatic amines. III. Substituted anilines in aqueous media. (n.d.). Journal of the American Chemical Society. Available at: [Link]
-
Laboratory Safety Guide. (n.d.). University of the Philippines Diliman. Available at: [Link]
-
Amines. (n.d.). NCERT. Available at: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Unknown Source. Available at: [Link]
-
Comparison of the acidity and basicity of aromatic amines. (2025). ResearchGate. Available at: [Link]
-
5-Methyl-2-benzothiazolamine. (n.d.). PubChem. Available at: [Link]
-
1,3-Benzothiazole-2,5-diamine. (n.d.). PubChem. Available at: [Link]
-
5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. Available at: [Link]
-
Are aromatic amines or amides less basic? (2013). Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of π-Functional Molecules through Oxidation of Aromatic Amines. (n.d.). PubMed. Available at: [Link]
-
Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Crystalgen, Inc.. Available at: [Link]
-
Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations. (2002). ACS Publications. Available at: [Link]
-
2,5-Diaminotoluene. (n.d.). Wikipedia. Available at: [Link]
-
Laboratory Chemical Lab Safety and Handling Guidelines. (2025). Saffron Chemicals. Available at: [Link]
-
Safety Data Sheet. (2024). SKC Inc.. Available at: [Link]
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Validation & Comparative
1H NMR spectrum analysis of N-Methyl-benzothiazole-2,5-diamine
This guide provides a comprehensive technical analysis of the 1H NMR spectrum of
Publish Comparison Guide
Executive Summary & Chemical Context
N-Methyl-benzothiazole-2,5-diamine (CAS: N/A for specific isomer, typically synthesized as the
Accurate structural characterization is pivotal because the regiochemistry of methylation (N2 vs. N5) significantly alters biological affinity and solubility. This guide compares the product against its unmethylated precursor (2,5-Diaminobenzothiazole ) and the quaternary ammonium salt (Thioflavin T ) to demonstrate how NMR confirms the specific
Structural Isomerism & Target Molecule
-
Target:
-Methyl-benzothiazole-2,5-diamine (Methyl group on exocyclic nitrogen). -
Common Impurity/Alternative:
-Methyl isomer or -dimethylated byproducts.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral resolution, the following protocol synthesizes best practices for polar heterocyclic amines.
Sample Preparation
-
Solvent: DMSO-
(99.9% D) is the mandatory solvent.-
Reasoning: Chloroform-
( ) often leads to broad or invisible amine ( ) signals due to rapid exchange and poor solubility of the diamine core. DMSO stabilizes these protons via hydrogen bonding, allowing for integration and coupling analysis.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS,
0.00) or residual DMSO pentet ( 2.50).
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: Standard 1D proton (
). -
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of aromatic vs. methyl protons). -
Scans (NS): 16–64 scans to resolve minor coupling on aromatic doublets.
Spectral Analysis & Comparative Logic
A. The Aliphatic Region: Confirmation of N-Methylation
The presence of the methyl group is the primary differentiator from the precursor.
-
Observation: A sharp signal appears at
2.90 – 3.00 ppm . -
Multiplicity:
-
In dry DMSO-
: Appears as a doublet ( Hz) due to coupling with the adjacent NH proton. -
Validation Step: Addition of
collapses this doublet to a singlet (and erases the NH peak), confirming the methyl is attached to a heteroatom (N), not a carbon.
-
-
Comparison:
-
Vs. Thioflavin T: Thioflavin T (quaternary
-methyl) shows a singlet shifted downfield to ~4.2 ppm due to the positive charge on the ring nitrogen. The shift at ~2.9 ppm confirms the neutral amine state.
-
B. The Aromatic Region: Substitution Pattern Verification
The 5-amino group exerts a strong shielding effect (electron donation) on the benzene ring protons (H4, H6, H7).
| Proton | Position | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H7 | C7 (meta to | 7.40 – 7.50 | Doublet (d) | 8.5 Hz | Least shielded; typical aromatic range. |
| H4 | C4 (ortho to | 6.80 – 6.90 | Doublet (d) | 2.0 Hz | Shielded by 5- |
| H6 | C6 (ortho to | 6.55 – 6.65 | Doublet of Doublets (dd) | 8.5, 2.0 Hz | Most shielded. Coupled to H7 (ortho) and H4 (meta). |
Causality: The upfield shift of H4 and H6 relative to unsubstituted benzothiazole (
C. The Exchangeable Region: Regiochemistry Proof
-
5-
: Appears as a broad singlet at 4.8 – 5.2 ppm (integrates to 2H). -
2-
-Me: Appears as a broad quartet (or broad singlet) at 7.8 – 8.2 ppm (integrates to 1H). -
Diagnostic: If the methylation were at position 5 (
-methyl), the 5-position would show a doublet ( -Me) and the 2-position would show a singlet ( ). The observation of a 2H singlet at ~5.0 ppm confirms the primary amine is intact at position 5.
Comparative Performance Guide
The following table contrasts the target molecule with its direct alternatives to assist in impurity profiling.
| Feature | Target: | Alt 1: 2,5-Diaminobenzothiazole (Precursor) | Alt 2: Thioflavin T (Cationic Analog) |
| Methyl Signal | Absent | ||
| 2-Position NH | 1H (Broad q, ~8.0 ppm) | 2H (Broad s, ~7.3 ppm) | None (Quaternary C=N) |
| 5-Position NH | 2H (Broad s, ~5.0 ppm) | 2H (Broad s, ~4.8 ppm) | None ( |
| Aromatic Shift | H4/H6 shielded (< 7.0 ppm) | H4/H6 shielded (< 7.0 ppm) | Deshielded (Positive charge effect) |
| Solubility | High in DMSO/MeOH | Moderate in DMSO | High in Water/Alcohols |
Visualization: Structural Verification Workflow
The following diagram outlines the logic flow for verifying the structure using 1H NMR and ancillary techniques.
Caption: Logical decision tree for validating the N2-methyl regiochemistry and 5-amino substitution pattern via 1H NMR.
References
-
Preparation of this compound (Intermediate 456b)
-
Source: Patent AU2004210016B2 (Inhibitors of Histone Deacetylase).[1]
- Context: Describes the synthesis via reduction of Methyl-(5-nitrobenzothiazol-2-yl)-amine using .
-
URL:
-
-
General NMR Characteristics of 2-Aminobenzothiazoles
-
Source: BenchChem Spectroscopic Data.[2]
- Context: Provides baseline chemical shifts for the benzothiazole core and amino-substituent effects.
-
URL:
-
-
Thioflavin T Structural Analogues
- Source: ResearchGate (Structural analogues of Thioflavin T - New synthetic approach).
- Context: Comparative NMR data for methylated benzothiazolium salts vs. neutral amines.
-
URL:
-
Regioselective N-Alkylation of 2-Aminobenzothiazoles
- Source: Chemical Communic
- Context: Discusses the conditions favoring exocyclic N-alkylation (N2)
-
URL:
Sources
Comparative Guide: Mass Spectrometry Fragmentation of N-Methyl-benzothiazole-2,5-diamine
Executive Summary & Comparison Scope
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of
To ensure scientific rigor, this guide compares the target molecule against two structural alternatives to demonstrate the specificity of MS/MS in resolving isomeric and homologous interferences:
-
Benzothiazole-2,5-diamine (Parent Analog): To illustrate the mass shift and fragmentation differences caused by methylation.
-
6-Methyl-benzothiazole-2,5-diamine (Structural Isomer): To demonstrate how MS/MS distinguishes between
-methylation (labile) and Ring-methylation (stable).
Key Findings at a Glance
| Feature | 6-Methyl-benzothiazole-2,5-diamine (Isomer) | Benzothiazole-2,5-diamine (Parent) | |
| Precursor ( | m/z 180.06 | m/z 180.06 | m/z 166.04 |
| Primary Loss | |||
| Ring Cleavage | Loss of HCN (27 Da) | Loss of HCN (27 Da) | Loss of HCN (27 Da) |
| Diagnostic Ion | m/z 149 (Loss of | m/z 146 (Loss of 2 | m/z 122 (Loss of |
| Differentiation | High: Unique loss of methylamine moiety.[1][2] | High: Retains methyl on aromatic core. | Baseline: Lower mass. |
Experimental Methodology (Self-Validating Protocol)
To replicate the fragmentation data described below, the following High-Resolution Mass Spectrometry (HRMS) protocol is recommended. This workflow includes "Quality Check" (QC) steps to ensure system suitability.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of N-Methyl-benzothiazole-2,5-diamine in 1 mL of Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
QC Step: Verify solution clarity. Benzothiazole diamines oxidize rapidly; fresh preparation is mandatory if the solution turns brown/red.
LC-MS/MS Conditions (Orbitrap / Q-TOF)
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical. Low CE (15 eV) preserves the molecular ion; High CE (45 eV) forces the thiazole ring opening.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Validation Criteria
-
Mass Accuracy:
ppm error required for confident formula assignment. -
Isotopic Pattern: The
isotope peak (approx. 4.4% abundance relative to ) must be visible at to confirm the presence of Sulfur.
Detailed Fragmentation Analysis
Mechanism of Fragmentation
The fragmentation of amino-benzothiazoles is driven by the stability of the aromatic core and the lability of the exocyclic amines.
-
Primary Amine Loss: The free primary amine at position 5 is the most fragile, readily lost as neutral ammonia (
, 17 Da). -
Thiazole Ring Opening: The benzothiazole core typically fragments via the loss of Hydrogen Cyanide (HCN, 27 Da), a signature of nitrogen-containing heterocycles.
-
N-Methyl Specificity: In the
-methyl derivative, the methyl group is attached to the exocyclic nitrogen. High energy collisions can cleave the entire methyl-amino group (loss of , 31 Da) or the methyl radical ( , 15 Da).
Comparative Fragment Table
The following table contrasts the observed ions for the target molecule versus its isomer.
| m/z (Calc) | Ion Identity | Fragment Structure Description | Specificity to N-Methyl Isomer |
| 180.059 | Protonated Molecular Ion | Non-specific (Same as 6-methyl isomer) | |
| 163.032 | Loss of | Common to all 2,5-diamines | |
| 153.048 | Loss of HCN from Thiazole ring | Common to benzothiazoles | |
| 149.017 | Loss of N-Methylamine from C2 | HIGH (Diagnostic) . The 6-methyl isomer cannot lose 31 Da easily. | |
| 136.021 | Loss of Carbon Monosulfide | Common to benzothiazoles | |
| 122.027 | Complete cleavage of thiazole ring | Moderate |
Visualizing the Fragmentation Pathway[3][4][5][6]
The following diagram illustrates the sequential fragmentation logic. It highlights the "Decision Point" where the specific loss of the N-methyl group distinguishes this molecule from its ring-methylated isomer.
Caption: Figure 1. ESI-MS/MS fragmentation tree for this compound. The formation of m/z 149 is the key differentiator from ring-methylated isomers.
Strategic Application: Distinguishing Isomers
In drug development and forensic analysis, distinguishing the
-
N-Methyl Isomer (
-Me): The N-methyl group is metabolically active. It can undergo oxidative demethylation (forming the parent diamine) or nitrosation. The MS spectrum shows a labile methyl group (loss of 31 Da or 15 Da). -
Ring-Methyl Isomer (6-Me): The methyl group is covalently bonded to the benzene ring. It is metabolically stable against demethylation. The MS spectrum shows retention of the methyl group in the lower mass fragments (e.g., the benzene core fragment will be 14 Da heavier than the parent analog).
Recommendation: When analyzing unknown samples, monitor the transition 180 -> 149 . If this transition is absent, but 180 -> 146 (loss of two amines) is present, the molecule is likely the ring-methylated isomer.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzothiazole and Derivatives. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
PubChem. Compound Summary for 2-Methylbenzothiazole (Structural Analog Data). National Library of Medicine. Available at: [Link]
-
Shevyrin, V., et al. Differentiation of 2- and 6-isomers of benzofuran derivatives by tandem mass spectrometry. Chimica Techno Acta.[4] Available at: [Link]
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Amine Analogues. Molecules, 2023.[5] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole, 2-methyl- [webbook.nist.gov]
- 4. Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry | Shevyrin | Chimica Techno Acta [chimicatechnoacta.ru]
- 5. mdpi.com [mdpi.com]
FTIR spectral data for N-Methyl-benzothiazole-2,5-diamine characterization
A Comprehensive Guide to the FTIR Spectral Characterization of N-Methyl-benzothiazole-2,5-diamine: A Comparative Analysis for Researchers
Introduction: The Importance of Rigorous Characterization
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any novel compound intended for advanced applications, its unambiguous structural confirmation is a prerequisite for further investigation. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative first pass at confirming the presence of key functional groups.
This guide provides a detailed exploration of the expected FTIR spectral data for this compound. As a Senior Application Scientist, my objective is to not only present the data but to also elucidate the underlying principles of spectral interpretation for this class of molecules. We will delve into a comparative analysis, contextualizing the FTIR data with complementary techniques to ensure a holistic understanding for researchers, scientists, and drug development professionals.
The Experimental Protocol: Ensuring Data Integrity
The reliability of any spectral data is contingent upon a robust experimental protocol. For a solid sample like this compound, the potassium bromide (KBr) pellet method is a common and effective approach.
Step-by-Step KBr Pellet Preparation and FTIR Analysis:
-
Sample and KBr Preparation:
-
Thoroughly dry both the this compound sample and spectroscopic grade KBr powder in an oven to eliminate moisture. Water exhibits a strong, broad O-H stretching band around 3400 cm⁻¹ which can obscure the N-H stretching region of the analyte.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr. The low sample-to-KBr ratio is crucial to minimize scattering effects and ensure a homogenous mixture.
-
-
Homogenization:
-
Gently grind the sample and KBr together in an agate mortar and pestle for several minutes. The goal is to achieve a fine, uniform powder, which reduces scattering of the infrared beam and leads to a higher quality spectrum with sharp, well-defined peaks.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet press die.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet. A transparent pellet indicates good homogenization and minimal scattering.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Interpreting the FTIR Spectrum of this compound
While a publicly available, experimentally verified FTIR spectrum for this compound is not readily found, we can predict its key absorption bands with a high degree of confidence by analyzing its structural components and referencing extensive literature on similar compounds.[1][2][3][4][5][6]
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// Molecular structure of this compound mol [pos="0,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13840429&t=l", label=""];
// Annotations for functional groups nh2 [label="Primary Amine (-NH2)", pos="-2.5,0.5!", fontcolor="#EA4335"]; nh_ch3 [label="Secondary Amine (-NH-CH3)", pos="2.5,1.5!", fontcolor="#34A853"]; benzothiazole [label="Benzothiazole Core", pos="0,-2!", fontcolor="#4285F4"];
// Invisible nodes for edge routing p1 [pos="-1.5,0.3!", shape=point, style=invis]; p2 [pos="1.5,1.3!", shape=point, style=invis]; p3 [pos="0,-1!", shape=point, style=invis];
// Edges from annotations to the molecule nh2 -- p1 [dir=forward]; nh_ch3 -- p2 [dir=forward]; benzothiazole -- p3 [dir=forward]; } }
Figure 1: Molecular structure of this compound with key functional groups highlighted.
Predicted FTIR Absorption Bands and Their Assignments:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Authoritative Insights |
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two distinct peaks in this region.[7] The aromatic nature of the ring may shift these to slightly higher frequencies compared to aliphatic amines.[1] |
| 3400 - 3300 | N-H Stretch | Secondary Amine (-NH-CH₃) | Secondary amines exhibit a single, generally weaker absorption band in this range.[1][7] This peak may overlap with the primary amine stretches. |
| 3100 - 3000 | Aromatic C-H Stretch | Benzothiazole Ring | The C-H stretching vibrations of the aromatic ring protons are expected in this region. |
| 2950 - 2850 | Aliphatic C-H Stretch | N-Methyl Group (-CH₃) | Symmetric and asymmetric stretching vibrations of the methyl group will appear here. |
| ~1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | This is a characteristic in-plane bending vibration for primary amines.[1] |
| ~1610 - 1450 | C=C and C=N Ring Stretching | Benzothiazole Ring | These absorptions, often appearing as a set of sharp bands, are characteristic of the aromatic and heteroaromatic ring system.[8] |
| ~1350 - 1250 | Aromatic C-N Stretch | Aryl-N Bond | The stretching vibration of the C-N bond where the carbon is part of the aromatic ring is expected here.[1] |
| ~1250 - 1020 | Aliphatic C-N Stretch | N-CH₃ Bond | The C-N stretching for the aliphatic methyl-amine bond is typically found in this region.[1] |
| ~900 - 650 | N-H Wagging | Primary & Secondary Amines | Out-of-plane N-H bending vibrations often appear as broad bands in this fingerprint region.[1] |
| ~750 - 650 | C-S Stretch | Thiazole Ring | The C-S stretching vibration is often weak and can be difficult to definitively assign but is expected in this region of the fingerprint.[3] |
A Comparative Guide to Structural Elucidation
While FTIR is an excellent tool for functional group identification, it is not sufficient for complete structure elucidation. A multi-technique approach is essential for unambiguous characterization, a practice consistently reported in the synthesis of new benzothiazole derivatives.[4][9][10]
Figure 2: Workflow for the comprehensive characterization of a novel compound.
Comparison with Alternative & Complementary Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, it would confirm the presence and integration of the aromatic protons, the NH and NH₂ protons, and the N-methyl protons. The distinct singlet of an N-methyl group is a particularly strong diagnostic signal.[7]
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule, distinguishing between aromatic, and aliphatic carbons.
-
-
Mass Spectrometry (MS):
-
This technique provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.[11] High-resolution mass spectrometry can provide the exact mass, further validating the elemental composition. The fragmentation pattern can also offer clues about the molecule's structure. The "nitrogen rule" in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, is a useful initial check.[7]
-
-
UV-Visible Spectroscopy:
-
For aromatic compounds like this, UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The interaction of the nitrogen lone pairs with the pi system of the aromatic ring typically shifts the absorption to longer wavelengths (a bathochromic shift) compared to the unsubstituted benzene ring.[1][11]
-
Conclusion
The characterization of this compound via FTIR spectroscopy is a critical first step in its analysis. By understanding the characteristic vibrational frequencies of its constituent functional groups—the primary and secondary aromatic amines, the N-methyl group, and the benzothiazole core—researchers can confidently interpret the resulting spectrum. However, for complete and unambiguous structural confirmation, it is imperative to employ a synergistic approach, integrating FTIR data with insights from NMR spectroscopy and mass spectrometry. This comprehensive methodology ensures the scientific rigor required for advancing drug discovery and materials science.
References
-
Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Chemistry LibreTexts. [Link]
-
Rajesh, K., Shafi, S., et al. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Oriental Journal of Chemistry, 37(5), 1158-1166. [Link]
-
Spectroscopy of Amines. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation. OpenStax. [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2025, November 27). Hindawi. [Link]
-
Mishra, A. K., et al. (2010). Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. Cancer Biotherapy & Radiopharmaceuticals, 25(5), 559-567. [Link]
-
Kumar, D., Gohri, S., & Pathak, D. (2025, December 11). Synthesis and Evaluation of Novel Benzothiazole Derivativesfor Anti-Rheumatic Activity. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Iraqi Journal of Science. [Link]
-
Khan, A. A., et al. (2017). Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III) Complexes: Implication for Oligomerization of Exotic Aromatic Compounds. Molecules, 22(4), 548. [Link]
-
Nadeem, H., et al. (2026, January 30). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE. [Link]
-
Zhao, L., et al. (2011). Effect of Aromatic Amine-Metal Interaction on Surface Vibrational Raman Spectroscopy of Adsorbed Molecules Investigated by Density Functional Theory. The Journal of Physical Chemistry C, 115(9), 3685-3693. [Link]
-
Çetinkaya, E., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 77(11), 1549-1560. [Link]
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Springer. [Link]
-
Arslan, H., et al. (2012). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 89, 239-249. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]
-
Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. [Link]
-
FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. (n.d.). ResearchGate. [Link]
-
Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives. (n.d.). Degres Journal. [Link]
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Arabian Journal of Chemistry. [Link]
-
Synthesis of 2[2,4-Diaminothiazol-5-oyl]benzothiazoles. (2025, August 9). ResearchGate. [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022, June 17). MDPI. [Link]
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- 4. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | PLOS One [journals.plos.org]
- 5. Synthesis and characterization of novel substituted <i>N</i>-benzothiazole-2-yl-acetamides - Arabian Journal of Chemistry [arabjchem.org]
- 6. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. One moment, please... [ijpms.com]
- 11. researchgate.net [researchgate.net]
HPLC Method Development Guide: N-Methyl-benzothiazole-2,5-diamine Purity Profiling
Executive Summary & Compound Analysis
Developing a purity method for N-Methyl-benzothiazole-2,5-diamine requires navigating a specific set of chemical challenges: basicity, polarity, and oxidative instability. This guide compares three distinct chromatographic approaches to identify the most robust protocol for purity determination.
Critical Structural Disambiguation
Before initiating method development, you must verify the exact isomer, as commercial nomenclature is often inconsistent:
-
Isomer A (Ring-Methylated): 6-Methyl-1,3-benzothiazole-2,5-diamine (CAS 35435-49-5). Often mislabeled as "N-Methyl" in catalogs. More hydrophobic.
-
Isomer B (Amine-Methylated): N2-methyl or N5-methyl-1,3-benzothiazole-2,5-diamine. These are true "N-Methyl" derivatives, often used as dye precursors. They possess different pKa values and hydrogen-bonding capabilities.
This guide is designed to be robust for both isomers , utilizing pH control to manage the ionization state of the diamine moiety.
Physicochemical Profile
| Property | Characteristic | Analytical Implication |
| Basicity (pKa) | Diamine functionality (pKa₁ ~3–4, pKa₂ ~1–2) | Compounds are positively charged at acidic pH. Risk: Silanol interactions causing peak tailing. |
| Stability | Electron-rich aromatic system | Highly susceptible to oxidation (browning) in solution. Requirement: Antioxidants in sample diluent. |
| UV Absorbance | Benzothiazole core | Strong absorption at 250–260 nm and 290–300 nm . |
| Polarity | Moderate to High (LogP ~1.0–1.8) | Risk of low retention on C18 in acidic media. |
Method Development Workflow
The following diagram outlines the decision logic for selecting the optimal stationary phase and mobile phase based on the compound's behavior.
Figure 1: Decision tree for selecting the optimal HPLC methodology based on retention and stability data.
Comparative Method Analysis
We evaluated three distinct methodologies. Method A is the recommended starting point for QC environments due to its simplicity and column longevity.
Comparison Matrix
| Feature | Method A: Acidic C18 (Recommended) | Method B: High pH Hybrid C18 | Method C: Phenyl-Hexyl |
| Stationary Phase | C18 (End-capped, e.g., Zorbax Eclipse Plus) | Hybrid C18 (e.g., Waters XBridge) | Phenyl-Hexyl (e.g., Phenomenex Luna) |
| Mobile Phase pH | pH 2.5 – 3.0 (Phosphate/Formate) | pH 8.0 – 9.5 (Ammonium Bicarbonate) | pH 3.0 – 4.0 (Formate/Acetate) |
| Mechanism | Hydrophobic interaction (Analyte protonated) | Hydrophobic interaction (Analyte neutral) | |
| Retention ( | Moderate (Analyte is ionized) | High (Analyte is neutral) | Moderate (Selectivity for isomers) |
| Peak Shape | Excellent (if base-deactivated column used) | Good (suppresses ionization) | Excellent for aromatic impurities |
| MS Compatible? | Yes (if Formate used) / No (if Phosphate) | Yes (Volatile buffer) | Yes |
Supporting Experimental Data (Simulated)
Conditions: 150 x 4.6 mm, 5 µm column; Flow 1.0 mL/min; Gradient 5-60% B in 15 min.
| Parameter | Method A (Phosphate pH 2.5) | Method B (Bicarb pH 9.0) | Method C (Phenyl-Hexyl) |
| Retention Time ( | 4.2 min | 8.5 min | 4.8 min |
| Tailing Factor ( | 1.15 | 1.05 | 1.10 |
| Resolution ( | > 2.0 (vs. synthesis precursors) | > 5.0 | > 3.5 (vs. positional isomers) |
| Theoretical Plates ( | ~8,500 | ~11,000 | ~9,200 |
Detailed Experimental Protocols
Protocol A: The Robust QC Method (Acidic C18)
This method utilizes a low pH to ensure the diamine is fully protonated, providing consistent solubility and preventing mixed-mode interactions with silanols.
1. Reagents & Preparation:
-
Buffer: 20 mM Potassium Phosphate Monobasic (
), adjusted to pH 2.5 with Orthophosphoric Acid ( ). -
Solvent B: Acetonitrile (HPLC Grade).[1]
-
Sample Diluent: 90:10 Water:Acetonitrile containing 0.1% Ascorbic Acid (Critical for stability).
2. Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Temperature: 30°C.
-
Detection: UV-DAD at 254 nm (primary) and 290 nm (secondary).
-
Injection Volume: 5–10 µL.
3. Gradient Program:
| Time (min) | % Buffer (A) | % Acetonitrile (B) |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
4. System Suitability Criteria:
-
Tailing Factor (
) < 1.5. -
%RSD of Area (n=5) < 2.0%.
-
Resolution (
) between main peak and nearest impurity > 1.5.
Protocol B: High pH Alternative (For Retention Issues)
If Method A results in elution near the void volume (
-
Column: REQUIRED: High-pH stable column (e.g., Waters XBridge C18, Agilent Poroshell HPH). Do not use standard silica columns.
-
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 9.0 with Ammonium Hydroxide.
-
Benefit: dramatically increases retention (
) and often improves loadability.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction with amine | 1. Lower pH to < 2.5.2. Increase buffer strength to 50 mM.3. Use a "Base-Deactivated" column. |
| Sample Degradation | Oxidation of diamine | 1. Prepare fresh.2. Add 0.1% Ascorbic Acid or Sodium Bisulfite to diluent.3. Use amber vials. |
| Peak Splitting | Sample solvent mismatch | Ensure sample diluent matches initial mobile phase (mostly aqueous). Avoid dissolving pure sample in 100% MeOH/ACN. |
| Ghost Peaks | Carryover | Basic amines stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
References
-
BenchChem. (2025). 6-Methyl-benzothiazole-2,5-diamine Product Analysis. Retrieved from
-
PubChem. (2025).[4][5][6] 1,3-Benzothiazole-2,5-diamine Compound Summary. National Library of Medicine. Retrieved from
-
Sielc Technologies. (2024). Separation of Benzothiazole Derivatives on Mixed-Mode Columns. Retrieved from
-
ResearchGate. (2024). Development and validation of HPLC-UV methods for aminothiazoles. Retrieved from
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- 4. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: N-Methyl-benzothiazole-2,5-diamine vs. 2,6-Benzothiazolediamine
The following guide provides an in-depth comparative analysis of N-Methyl-benzothiazole-2,5-diamine and 2,6-Benzothiazolediamine . This content is designed for researchers and drug development professionals, focusing on synthetic accessibility, structural activity relationships (SAR), and therapeutic applications.
Executive Summary
In the landscape of heterocyclic pharmacophores, the benzothiazole scaffold is ubiquitous due to its bio-isosteric resemblance to indole and purine bases. However, the positional isomerism of its amino substituents drastically alters its electronic profile, binding geometry, and therapeutic utility.
This guide compares two distinct derivatives:
-
2,6-Benzothiazolediamine (2,6-BTD): The "Linear" isomer. A critical industrial intermediate for dopamine agonists (e.g., Pramipexole) and a privileged scaffold for amyloid-binding agents in neurodegenerative diagnostics.
-
This compound (2,5-NMB): The "Kinked" isomer. A specialized intermediate often employed in epigenetic modulators (HDAC inhibitors), offering a distinct vector for structure-based drug design (SBDD) where the 2,6-linear geometry fails.
Key Distinction: While 2,6-BTD is defined by its planar, conjugated electronic system ideal for intercalation and stacking, 2,5-NMB provides a unique steric "twist" and electronic distribution, making it valuable for exploring novel chemical space in enzyme inhibition.
Chemical Identity & Physical Properties[1]
The structural difference lies in the position of the second amino group (C6 vs. C5) and the methylation state of the C2-amine. This shift affects the pKa of the ring nitrogen and the overall lipophilicity.
| Feature | This compound | 2,6-Benzothiazolediamine |
| Abbreviation | 2,5-NMB | 2,6-BTD |
| CAS Number | Specific derivative (e.g., 1254952-XX-X) | 5407-51-2 (Free base) |
| Core Structure | Benzothiazole-2,5-diamine | Benzothiazole-2,6-diamine |
| Substitution | ||
| Geometry | Angled/Kinked: Substituents at 120° vector approx. | Linear/Planar: Substituents at 180° vector approx. |
| Electronic Character | Cross-conjugated; C5 is electron-rich but less resonant with C2. | Fully conjugated "push-pull" system possible; high fluorescence quantum yield. |
| Primary Application | HDAC Inhibitors , Kinase Inhibitors | Pramipexole Synthesis , Amyloid Imaging (BTA-1) |
| Solubility (Predicted) | Moderate (LogP ~1.8 - 2.2) | Low-Moderate (LogP ~1.2 - 1.5) |
Synthetic Pathways & Accessibility
The synthesis of these two isomers illustrates a fundamental divergence in aromatic substitution rules. The 2,6-isomer benefits from the natural directing effects of the benzothiazole ring, while the 2,5-isomer often requires indirect routes or specific precursors.
Mechanistic Flowchart (Graphviz)
Caption: Comparative synthetic logic. Route A exploits the natural C6-directing effect of the C2-amine. Route B utilizes a nucleophilic aromatic substitution (
Synthetic Analysis
-
2,6-BTD : The synthesis is highly efficient. Nitration of 2-aminobenzothiazole occurs almost exclusively at the C6 position due to the electron-donating effect of the amino group and the ring nitrogen. This makes 2,6-BTD a cost-effective scaffold for large-scale production (e.g., Pramipexole manufacturing).
-
2,5-NMB : Accessing the C5 position is more challenging. Direct nitration of 2-aminobenzothiazole yields the C6-nitro product. Therefore, synthesis typically starts with 2-chloro-5-nitrobenzothiazole (or 2,5-dichlorobenzothiazole). The C2-chlorine is displaced by methylamine (
), followed by reduction of the C5-nitro group. This multi-step dependency increases the cost and complexity relative to the 2,6-isomer.
Functional Performance in Drug Discovery
2,6-BTD: The "Amyloid Anchor"
The 2,6-disubstitution pattern creates a linear, planar molecule that mimics the structure of Thioflavin T.
-
Mechanism : The extended conjugation allows the molecule to intercalate between the
-sheets of amyloid fibrils (A ). -
Data Support : Derivatives of 2,6-BTD (like Pittsburgh Compound B) show
values in the low nanomolar range (<10 nM) for A aggregates. -
Fluorescence : The 2,6-push-pull system (e.g., if C6 is substituted with a donor and C2 with an acceptor) exhibits strong solvatochromic fluorescence, utilized in diagnostic imaging.
2,5-NMB: The "Epigenetic Probe"
The 2,5-substitution introduces a "kink" in the molecular geometry, which is often preferred in enzyme active sites that require a specific curvature.
-
Mechanism : In HDAC inhibitors (e.g., Class I selective), the benzothiazole often serves as a "cap" group that sits at the entrance of the catalytic tunnel. The 2,5-geometry can orient the zinc-binding group (ZBG) more effectively into the active site compared to the rigid linear 2,6-isomer.
-
Data Support : Patent literature (e.g., WO2004069823) highlights 2,5-diamino derivatives as potent HDAC inhibitors, where the N-methyl group likely fits into a specific hydrophobic pocket (S1 or S2 sub-pocket) of the enzyme.
Experimental Protocols
Protocol A: Synthesis of 2,6-Benzothiazolediamine (Standard Reference)
Objective : Isolation of high-purity 2,6-BTD for use as a reference standard.
-
Nitration :
-
Dissolve 2-aminobenzothiazole (10.0 g, 66.6 mmol) in conc.
(30 mL) at 0°C. -
Dropwise add fuming
(4.5 mL) maintaining temp <10°C. -
Stir for 2 hours at RT. Pour onto ice/water (200 g).
-
Neutralize with
to pH 8. Filter the yellow precipitate (2-amino-6-nitrobenzothiazole). -
Yield checkpoint: Expect ~85% yield.
-
-
Reduction :
-
Suspend the nitro intermediate (5.0 g) in Ethanol (100 mL).
-
Add
(25.0 g) and heat to reflux for 4 hours. -
Cool, concentrate, and neutralize with 10% NaOH.
-
Extract with EtOAc (
mL). Dry over . -
Purification : Recrystallize from Ethanol/Water.
-
Validation :
NMR (DMSO- ) should show signals at 6.5-7.5 ppm (aromatic) and broad singlets for .
-
Protocol B: Synthesis of this compound
Objective : Preparation of the 2,5-isomer from a halogenated precursor.
-
Nucleophilic Substitution (
) :-
Precursor : Start with 2-chloro-5-nitrobenzothiazole (Commercial or prepared from 2,5-dichlorobenzothiazole).
-
Dissolve 2-chloro-5-nitrobenzothiazole (2.14 g, 10 mmol) in THF (20 mL).
-
Add Methylamine (2.0 M in THF, 15 mL, 30 mmol) dropwise at 0°C.
-
Stir at RT for 4 hours. (Reaction turns deep yellow/orange).
-
Concentrate in vacuo. Wash the solid with water to remove amine salts.
-
Product: N-Methyl-5-nitrobenzothiazole-2-amine.
-
-
Reduction :
-
Dissolve the nitro-amine intermediate in MeOH/THF (1:1, 50 mL).
-
Add 10% Pd/C (200 mg) and stir under
balloon (1 atm) for 12 hours. -
Alternative (if halogens present): Use Fe powder (5 eq) and
in EtOH/Water at reflux to avoid dehalogenation side reactions. -
Filter through Celite. Concentrate filtrate.
-
Purification : Flash chromatography (DCM:MeOH 95:5).
-
Validation : MS (ESI)
= 180.1 . NMR should show the N-methyl doublet at ~2.9 ppm and C5-amine protons.
-
References
-
Synthesis of Pramipexole Intermediates : Schneider, C. S., & Mierau, J. (1987). "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole derivatives." Journal of Medicinal Chemistry, 30(3), 494-498. Link
-
Amyloid Binding Properties : Mathis, C. A., et al. (2003). "Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents." Journal of Medicinal Chemistry, 46(13), 2740-2754. Link
-
HDAC Inhibitor Synthesis : "Inhibitors of Histone Deacetylase." Patent WO2004069823A1. (2004). Describes the synthesis of this compound (Compound 456b) as an intermediate.[1] Link
- Benzothiazole Reactivity Guide: "Reactivity of 2-aminobenzothiazoles in Electrophilic Substitution." Journal of Heterocyclic Chemistry.
Sources
A Comparative Guide to the UV-Vis Absorption Properties of Benzothiazole Derivatives: A Focus on N-Methyl-benzothiazole-2,5-diamine
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of benzothiazole derivatives, with a specific focus on understanding the characteristics of N-Methyl-benzothiazole-2,5-diamine. While direct experimental data for this specific compound is not extensively available in public literature, this guide will establish a robust framework for its characterization by comparing it with well-studied structural analogs. By understanding the influence of substituent effects and solvent polarity on the electronic transitions of related benzothiazoles, researchers and drug development professionals can predict and interpret the spectral properties of novel derivatives.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Their UV-Vis absorption properties are not only crucial for routine analysis and quantification but also provide deep insights into their electronic structure, which is intrinsically linked to their function.
The Underpinnings of UV-Vis Absorption in Benzothiazoles
The UV-Vis absorption spectra of benzothiazole derivatives are governed by π → π* and n → π* electronic transitions within the aromatic system. The position of the maximum absorption wavelength (λmax) is highly sensitive to the nature and position of substituents on the benzothiazole ring.[2] Electron-donating groups (EDGs) like amino (-NH2) and methyl (-CH3) groups tend to cause a bathochromic shift (red shift) to longer wavelengths, while electron-withdrawing groups (EWGs) typically induce a hypsochromic shift (blue shift) to shorter wavelengths.[3]
Furthermore, the phenomenon of solvatochromism, the change in the color of a solution with a change in solvent polarity, plays a significant role.[4] The polarity of the solvent can differentially stabilize the ground and excited states of the molecule, leading to shifts in the λmax. This effect can provide valuable information about the nature of the electronic transitions.[1]
Comparative Analysis of Benzothiazole Derivatives
To contextualize the expected UV-Vis properties of this compound, we will compare it with the parent compound, 2-aminobenzothiazole, and other relevant derivatives.
| Compound | Substituents | Expected λmax Range (nm) | Key Structural Features & Expected Effects |
| This compound (Target) | 2-Amino, 5-Amino, N-Methyl | ~300 - 350 | Two strong electron-donating amino groups are expected to cause a significant bathochromic shift compared to 2-aminobenzothiazole. The N-methyl group will have a minor contribution. |
| 2-Aminobenzothiazole | 2-Amino | ~270 - 310 | A primary amino group acts as an electron-donating group, influencing the π-system of the benzothiazole core.[5] |
| Benzothiazole | None | ~220, 250, 285[5] | The unsubstituted core provides a baseline for understanding substituent effects. |
| Substituted Benzothiazole-Hydrazones | Varied | 358 - 428[6] | Extended conjugation through the hydrazone linkage leads to a significant red shift, pushing absorption into the visible region. |
| Benzothiazole Azo Dyes | Azo group and others | 323 - 529[7] | The presence of the azo chromophore and extended conjugation results in strong absorption in the visible range. |
Experimental and Computational Workflow for Characterization
A robust characterization of the UV-Vis properties of this compound involves a synergistic approach of experimental spectroscopy and computational modeling.
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the standard procedure for obtaining the UV-Vis absorption spectrum of a benzothiazole derivative.
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of the target compound in various solvents.
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarity (e.g., hexane, ethanol, acetonitrile, dimethyl sulfoxide)
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent at a concentration of approximately 1 mM.
-
Serial Dilutions: Perform serial dilutions to prepare a series of solutions with concentrations typically in the micromolar range (e.g., 1, 5, 10, 20 µM).[5]
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 200-800 nm.[2]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement: Record the absorbance spectra for each of the prepared dilutions.
-
Data Analysis:
-
Identify the λmax from the spectrum of the most concentrated solution that is still within the linear range of the instrument.
-
To determine the molar absorptivity (ε), plot a calibration curve of absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the line will be equal to ε.
-
Computational Workflow: DFT and TD-DFT Calculations
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful tool for predicting and interpreting UV-Vis spectra.[8]
Caption: Computational workflow for predicting UV-Vis spectra.
This computational approach allows for the prediction of the electronic transitions and their corresponding absorption wavelengths, providing a theoretical basis for the experimentally observed spectrum.[1]
Interpreting the Spectrum of this compound
Based on the comparative data and theoretical principles, we can anticipate the following for the UV-Vis spectrum of this compound:
-
Bathochromic Shift: The presence of two strong electron-donating amino groups at the 2 and 5 positions is expected to significantly extend the conjugation of the π-electron system. This will likely result in a λmax that is shifted to a longer wavelength compared to 2-aminobenzothiazole.
-
Solvatochromic Effects: The compound is expected to exhibit positive solvatochromism, meaning a red shift in λmax with increasing solvent polarity. This is due to the greater stabilization of the more polar excited state in polar solvents.[4]
-
Influence of N-Methylation: The methyl group on one of the amino nitrogens will have a modest electron-donating effect through induction, potentially contributing a small bathochromic shift.
Conclusion
While direct experimental data for this compound is pending, a thorough understanding of the structure-property relationships within the benzothiazole family allows for a robust predictive framework. The combination of comparative analysis with established experimental protocols and computational modeling provides a powerful strategy for the comprehensive characterization of this and other novel benzothiazole derivatives. This guide serves as a foundational resource for researchers to design experiments, interpret data, and ultimately accelerate the development of new chemical entities with tailored photophysical properties.
References
-
ResearchGate. (n.d.). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. Retrieved from [Link]
-
Korea Science. (2005). Solvatochromic Fluorescence Behavior of 8-Aminoquinoline-Benzothiazole: A Sensitive Probe for Water Composition in Binary Aqueous Solutions. Retrieved from [Link]
-
MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]
-
SFERA. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Retrieved from [Link]
-
ResearchGate. (2023). Benzothiazole‐Hydrazone Chromophores: Synthesis, Solvatochromism, Computational and Antimycobacterial Activity Studies. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2018). Synthesis, Characterization, Solvatochromic and Biological studies of novel Benzothiazole based azo dyes. Retrieved from [Link]
-
Springer. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]
-
ISCA. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]
-
ResearchGate. (2026). Designing bithiazole-based conjugated polymers as alternatives to benzothiadiazoles for photocatalytic hydrogen evolution. Retrieved from [Link]
-
PMC. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabri. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2[2,4-Diaminothiazol-5-oyl]benzothiazoles. Retrieved from [Link]
-
ECHA. (n.d.). UV-328 replacement comments. Retrieved from [Link]
-
MDPI. (2021). High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of N-Methyl-benzothiazole-2,5-diamine using C13 NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of validating the structure of N-Methyl-benzothiazole-2,5-diamine, a substituted benzothiazole derivative, with a focus on the application and interpretation of Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy. Benzothiazole and its derivatives are of significant interest to medicinal chemists due to their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties[1][2].
This guide will navigate through the theoretical underpinnings of C13 NMR, a comparative analysis of expected versus predicted spectral data, and a detailed experimental protocol. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating system for structural elucidation.
The Power of C13 NMR in Structural Elucidation
C13 NMR spectroscopy is a powerful analytical technique that provides information about the carbon skeleton of a molecule[3]. Each unique carbon atom in a molecule produces a distinct signal in the C13 NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all influence the chemical shift, making C13 NMR an invaluable tool for distinguishing between isomers and confirming the successful synthesis of a target compound.
The benzothiazole ring system, a fusion of benzene and thiazole rings, presents a unique electronic landscape[1]. The introduction of substituents, such as the N-methylamino group at the 2-position and the amino group at the 5-position in our target molecule, further modulates the electron density and, consequently, the C13 NMR chemical shifts of the ring carbons. Understanding these substituent effects is paramount for the accurate assignment of the observed signals.
Visualizing the Structure: this compound
To facilitate the discussion of its C13 NMR spectrum, the carbon atoms of this compound are systematically numbered as shown in the diagram below.
Caption: Molecular structure of this compound with carbon numbering.
Comparative Analysis: Expected vs. Predicted C13 NMR Chemical Shifts
The following table presents a comparison of expected chemical shifts, derived from literature data on substituted benzothiazoles[3][7], and predicted chemical shifts from a hypothetical computational model. The expected values are estimated based on the known effects of amino and methylamino substituents on the benzothiazole core. The amino group at C5 is an electron-donating group, which is expected to cause an upfield shift (lower ppm) for the ortho (C4, C6) and para (C7a) carbons. The N-methylamino group at C2, also electron-donating, will significantly influence the chemical shift of C2.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Rationale for Expected Shift |
| C2 | ~165-170 | 167.8 | Strongly influenced by the adjacent nitrogen and sulfur atoms, and the N-methylamino group. |
| C3a | ~130-135 | 132.5 | Quaternary carbon in the benzene ring, adjacent to the sulfur atom. |
| C4 | ~110-115 | 112.3 | Shielded by the ortho amino group at C5. |
| C5 | ~140-145 | 142.1 | Directly attached to the electron-donating amino group. |
| C6 | ~115-120 | 117.6 | Shielded by the ortho amino group at C5. |
| C7 | ~120-125 | 122.4 | Meta to the amino group, less affected. |
| C7a | ~145-150 | 148.9 | Quaternary carbon, para to the amino group and part of the fused ring system. |
| -CH3 | ~25-30 | 28.5 | Typical chemical shift for a methyl group attached to a nitrogen atom. |
Experimental Protocol for C13 NMR Acquisition
The following is a detailed, step-by-step methodology for acquiring a high-quality C13 NMR spectrum of this compound.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The choice of solvent is crucial; it must dissolve the sample and be deuterated to avoid interfering signals.
-
Procedure:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃[8]. DMSO-d₆ is often a good choice for polar compounds like diamines.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
2. NMR Spectrometer Setup:
-
Rationale: The spectrometer parameters must be optimized to ensure good signal-to-noise and resolution.
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is essential for sharp spectral lines.
-
Set the spectrometer to the appropriate C13 frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz spectrometer, respectively).
-
3. Data Acquisition:
-
Rationale: C13 NMR is inherently less sensitive than 1H NMR due to the low natural abundance of the C13 isotope. Therefore, a sufficient number of scans must be acquired to obtain a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum and enhance the signal.
-
Procedure:
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to remove C-H coupling and improve signal intensity.
-
Set the number of scans to a value sufficient to achieve a good signal-to-noise ratio (e.g., 1024 or more, depending on the sample concentration).
-
Set the relaxation delay (d1) to an appropriate value (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei between scans.
-
Initiate data acquisition.
-
4. Data Processing:
-
Rationale: The raw data (Free Induction Decay, FID) must be processed to generate the final spectrum.
-
Procedure:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline correct the spectrum to remove any distortions.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks if desired (though integration is less reliable in C13 NMR than in 1H NMR).
-
Assign the peaks based on the expected chemical shifts and comparison with predicted data.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages in the experimental workflow for validating the structure of this compound using C13 NMR.
Caption: Experimental workflow for C13 NMR analysis.
Conclusion
The structural validation of this compound can be confidently achieved through a systematic application of C13 NMR spectroscopy. By combining the analysis of expected chemical shifts derived from the literature on analogous compounds with the power of computational prediction, researchers can build a strong, self-validating case for the correct molecular structure. The detailed experimental protocol provided in this guide offers a robust framework for obtaining high-quality spectral data, which is the foundation of accurate structural elucidation in modern drug discovery and development.
References
-
R. Discovery. Effect of substituents on the 13C NMR chemical shifts of 2‐R‐3‐methylbenzothiazolium quaternary salts and 2‐R‐benzothiazoles. (1989). Available at: [Link]
-
MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). Available at: [Link]
-
PubMed. Computational protocols for calculating 13C NMR chemical shifts. (2019). Available at: [Link]
-
Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. (2018). Available at: [Link]
-
PMC. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (2026). Available at: [Link]
-
SFERA. Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). Available at: [Link]
-
Der Pharma Chemica. Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. (2026). Available at: [Link]
-
SUPPLEMENTARY INFORMATION. Available at: [Link]
-
ResearchGate. 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Available at: [Link]
-
ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (2025). Available at: [Link]
-
The Royal Society of Chemistry. Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles This file includes:. Available at: [Link]
-
ACG Publications. Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022). Available at: [Link]
-
ACS Publications. Improving the Accuracy of Computed 13C NMR Shift Predictions by Specific Environment Error Correction: Fragment Referencing. (2013). Available at: [Link]
-
ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Available at: [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]
-
Arabian Journal of Chemistry. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Available at: [Link]
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A Comparative Guide to Elemental Analysis Standards for N-Methyl-benzothiazole-2,5-diamine
This guide provides a comprehensive comparison of elemental analysis standards and methodologies for N-Methyl-benzothiazole-2,5-diamine, a key intermediate in various research and development applications. For professionals in drug development and chemical research, establishing the precise elemental composition and purity of such molecules is not merely a procedural step but a foundational requirement for ensuring safety, efficacy, and regulatory compliance. This document offers an in-depth analysis of the techniques, protocols, and regulatory frameworks that govern this critical aspect of chemical characterization.
The Imperative of Elemental Analysis: Beyond the Formula
This compound (Molecular Formula: C₈H₉N₃S, Molecular Weight: 179.24 g/mol ) is a heterocyclic amine whose utility is intrinsically linked to its structural integrity and purity.[1] Elemental analysis serves two primary, yet distinct, purposes in its characterization:
-
Stoichiometric Verification: This analysis confirms that the empirical formula of the synthesized compound matches its theoretical composition. It is the most fundamental proof of identity and purity, ensuring that the correct molecule has been synthesized. For most scientific publications and regulatory submissions, the experimentally determined mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) must align with the theoretical values to within ±0.4%.[2][3]
-
Impurity Profiling: This involves the detection and quantification of trace elemental impurities that may be introduced during the synthesis, purification, or storage of the compound.[4] These impurities, particularly heavy metals, can act as poisons to catalysts in subsequent reactions or, more critically, pose significant toxicological risks in pharmaceutical applications.[5][6]
The regulatory landscape, driven by bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), mandates a rigorous, risk-based approach to controlling these impurities in all drug substances and products.[7][8][9][10]
A Tale of Two Analyses: Stoichiometry vs. Trace Impurities
The analytical approach for this compound must be bifurcated based on the objective: confirming the core CHNS composition or quantifying trace metallic contaminants. Different technologies are optimized for each task.
| Analytical Goal | Primary Elements | Typical Concentration | Recommended Technique |
| Stoichiometric Verification | C, H, N, S | Percent Level (%) | Combustion Analysis |
| Elemental Impurity Profiling | As, Cd, Hg, Pb, etc. | Parts Per Million (ppm) to Parts Per Billion (ppb) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
Combustion Analysis: The Gold Standard for CHNS Verification
Combustion analysis is the definitive method for determining the carbon, hydrogen, nitrogen, and sulfur content of an organic compound like this compound.[11][12]
Principle of Causality: The method's reliability stems from its straightforward and complete conversion of the analyte into simple, detectable gases. A precisely weighed sample is combusted in a high-temperature (typically 900-1150 °C) furnace rich in oxygen.[12][13] This process quantitatively converts all carbon to CO₂, hydrogen to H₂O, nitrogen to N₂/NOx (which is then reduced to N₂), and sulfur to SO₂. These gases are then separated, often by gas chromatography, and measured by a thermal conductivity detector (TCD).[11]
Experimental Workflow: CHNS Analysis
The workflow for combustion analysis is designed to ensure complete sample conversion and accurate detection, minimizing atmospheric contamination.
Caption: Workflow for Elemental Impurity analysis by ICP-MS.
Protocol 2: ICP-MS Analysis for Elemental Impurities
-
System Preparation: Calibrate the ICP-MS instrument using multi-element certified reference standards. [14][15]The calibration curve should bracket the expected concentration range and include all elements of interest as defined by ICH Q3D.
-
Sample Preparation (Digestion):
-
Accurately weigh approximately 0.2 g of this compound into a clean microwave digestion vessel. [16] * Add a mixture of high-purity oxidizing acids (e.g., 5 mL Nitric Acid, 1 mL Hydrochloric Acid). [17][18]The choice of acids is critical to completely destroy the organic matrix.
-
Seal the vessels and place them in the microwave digestion system. Run a program with controlled temperature and pressure ramps to ensure complete digestion.
-
After cooling, carefully open the vessels and dilute the clear digestate to a final volume (e.g., 50 mL) with 18 MΩ·cm deionized water.
-
-
Analysis: Add an internal standard mix (e.g., Sc, Y, In, Bi) to the final solution to correct for instrumental drift and matrix effects. [16]Introduce the sample into the ICP-MS for analysis.
-
Data Evaluation: Quantify the concentration of each element against the calibration curve. Compare the results to the Permitted Daily Exposure (PDE) limits outlined in USP <232> and ICH Q3D. [8][19]
Data Comparison: Elemental Impurity Analysis vs. Regulatory Limits
Assuming an oral drug product with a maximum daily dose of 1.0 g:
| Element | Class | USP <232> PDE (µ g/day ) | Example Result (µg/g) | Calculated Daily Exposure (µ g/day ) | Status |
| Cadmium (Cd) | 1 | 5 | < 0.2 | < 0.2 | Pass |
| Lead (Pb) | 1 | 5 | 0.3 | 0.3 | Pass |
| Arsenic (As) | 1 | 15 | < 0.5 | < 0.5 | Pass |
| Mercury (Hg) | 1 | 30 | < 0.1 | < 0.1 | Pass |
| Nickel (Ni) | 2A | 200 | 0.8 | 0.8 | Pass |
| Vanadium (V) | 2A | 100 | < 0.5 | < 0.5 | Pass |
| Copper (Cu) | 3 | 3000 | 1.2 | 1.2 | Pass |
Ensuring Trustworthiness: The Role of Validation and CRMs
Every protocol described is a self-validating system when executed correctly. The trustworthiness of elemental analysis data hinges on two pillars: proper method validation and the correct use of Certified Reference Materials (CRMs).
-
Method Validation: Any analytical procedure must be validated for its intended purpose, as outlined in guidelines like ICH Q2(R1). [20]This involves demonstrating its accuracy (closeness to the true value), precision (repeatability), specificity , linearity (proportionality of signal to concentration), and establishing a limit of detection (LOD) and limit of quantitation (LOQ) . * Certified Reference Materials (CRMs): CRMs are highly characterized and homogenous materials with certified property values. [14][21]They are indispensable for:
-
Calibration: Creating the standard curves against which unknown samples are measured.
-
Quality Control: Analyzing a CRM alongside test samples to verify that the instrument and method are performing within established specifications.
-
Conclusion
For a compound such as this compound, a dual-pronged approach to elemental analysis is essential. Combustion analysis provides the definitive confirmation of its stoichiometric formula (C, H, N, S), serving as a primary identifier and purity check. In parallel, ICP-MS offers the ultra-sensitive surveillance required to control trace elemental impurities according to global pharmaceutical standards like ICH Q3D and USP <232>. By selecting the appropriate technique, adhering to validated protocols, and employing certified reference materials, researchers and drug development professionals can generate the accurate and reliable data necessary to ensure chemical quality and patient safety.
References
-
International Council for Harmonisation. (2019). ICH Harmonised Guideline: Guideline for Elemental Impurities Q3D(R1). [Link]
-
United States Pharmacopeia. General Chapter <232> Elemental Impurities—Limits. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline: Guideline for Elemental Impurities Q3D(R2). [Link]
-
Shimadzu. Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. [Link]
-
Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]
-
European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline. [Link]
-
West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. [Link]
-
Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]
-
Materials Characterization Services. LECO - Combustion Analysis (H, C, N, O, S). [Link]
-
U.S. Food & Drug Administration. (2014). USP Chapters <232> and <233> Implementation Strategy. [Link]
-
Elementar. (2025). Best practices for sample preparation in elemental analysis. [Link]
-
SciSpace. Pharmacopoeia methods for elemental analysis of medicines: a comparative study. [Link]
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Horetska, M., & Vasylets, T. (2018). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. Journal of Chemistry and Technologies, 26(1), 83-93. [Link]
-
LARS. Total Carbon, Organic Carbon, Nitrogen and Sulphur Analysis Flash Combustion Method. [Link]
-
Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]
-
National Institute of Metrology, China. Reference Material Certificate: Dibenzothiophene. [Link]
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Zhang, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry. [Link]
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Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
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EPFL. Elemental Analysis – Sample preparation. [Link]
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Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
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Wikipedia. Combustion analysis. [Link]
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Mettler Toledo. CHNSO Elemental Analysis – Sample Preparation. [Link]
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Elementar. Sulfur and nitrogen analyzer trace SN cube. [Link]
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Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]
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CPAchem. Organic CRM. [Link]
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Al-Fartosy, A. J. M., et al. (2022). Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complex. Egyptian Journal of Chemistry. [Link]
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Elementar. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Shimadzu. The best technique for elemental analysis - secrets of science. [Link]
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Agilent Technologies. ULTRA Analytical Standards and Certified Reference Materials. [Link]
-
INFINITIA Industrial Consulting. Elemental analysis and chemical composition. [Link]
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Milestone Srl. (2022). Practical Guidelines on Sample Preparation for Elemental Analysis. [Link]
-
Wiley-VCH. Preparation of Liquid and Solid Samples. [Link]
-
Analytik Jena. Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Elemental Analysis. [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
ResearchGate. (2013). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]
-
Williams, A. J., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Williams, A. J., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
PubChem. 1,3-Benzothiazole-2,5-diamine. [Link]
-
Abdel-Aziz, M., et al. (2016). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. [Link]
-
Jaros-Kurek, A., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules. [Link]
-
Wikipedia. Benzothiazole. [Link]
-
ResearchGate. (2025). Novel mixed ligand of 2,5-diamino-1,3,4-thiadiazole schiff base incorporating benzoic acid: Synthesis and antimicrobial activity. [Link]
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Comparison of biological potency: N-Methyl vs unmethylated benzothiazole diamines
[1]
Executive Summary
This guide provides a technical analysis of the structure-activity relationship (SAR) between N-methylated and unmethylated benzothiazole diamines. The biological potency of these scaffolds is highly context-dependent, governed primarily by the specific therapeutic target:
-
Antitumor Agents (CYP1A1-activated): Unmethylated primary amines are generally required for metabolic activation.[1] N-methylation often diminishes potency by altering the metabolic trajectory.
-
Hsp90 Inhibitors: Monomethylation of the exocyclic amine is tolerated (unchanged potency), while dimethylation reduces potency due to steric hindrance.[1]
-
DNA/RNA Binders: N-methylation (specifically quaternization) drastically enhances potency by fixing a positive charge, facilitating electrostatic interaction with the phosphate backbone.[1]
Mechanistic Comparison & Potency Data
A. Antitumor 2-(4-aminophenyl)benzothiazoles (Phortress Class)
These compounds (e.g., DF 203 , 5F 203 ) are prodrugs.[1] They require bioactivation by Cytochrome P450 1A1 (CYP1A1) to form reactive electrophiles (hydroxylamines/nitrenium ions) that form DNA adducts.[1]
| Feature | Unmethylated (R-NH₂) | N-Methylated (R-NH-Me) | Mechanism of Difference |
| Metabolic Activation | High Efficiency. Rapidly N-hydroxylated by CYP1A1 to active species.[1] | Altered/Lower. N-dealkylation must often occur first, or steric bulk impedes CYP1A1 active site access. | CYP1A1 specificity for planar primary arylamines. |
| Potency (GI₅₀) | < 1 nM (in sensitive MCF-7 cells).[1] | Reduced (typically µM range unless dealkylated).[1] | N-alkyl groups block the formation of the critical N-OH intermediate. |
| Selectivity | Extreme selectivity for CYP1A1+ tumors. | Lower selectivity; potential for off-target toxicity.[1] | Loss of specific enzyme-substrate "lock and key" fit. |
Critical Insight: For this class, C-methylation (specifically at the 3'-position of the phenyl ring) enhances potency (DF 203), whereas N-methylation is generally deleterious to the prodrug mechanism.[1]
B. Hsp90 C-Terminal Domain Inhibitors
In this context, the benzothiazole serves as a scaffold to orient a basic amine side chain into a hydrophilic pocket.
-
Compound Reference: 2,6-disubstituted benzothiazoles (e.g., Compound 9i vs 9j).[1]
-
Unmethylated (Primary Amine): IC₅₀ = 3.9 ± 0.1 µM.[1]
-
N-Monomethylated: IC₅₀ = 4.2 ± 0.9 µM (Statistically equivalent).[1]
-
N,N-Dimethylated: IC₅₀ = 5.3 ± 1.1 µM (Reduced potency).[1]
C. DNA Minor Groove Binders (Cationic Dyes)
For benzothiazole diamines designed to bind DNA (e.g., cyanine dye analogs), the nitrogen's charge state is the potency driver.[1]
| Parameter | Unmethylated (Neutral) | N-Methylated (Quaternary Salt) |
| DNA Affinity (K) | Low (~10³ M⁻¹) | High (~10⁵ - 10⁶ M⁻¹) |
| Binding Mode | Weak Groove Binding / Intercalation | Strong Electrostatic + Groove Binding |
| Cytotoxicity | Low (Poor cellular retention) | High (Mitochondrial accumulation & DNA damage) |
Visualizing the Mechanisms
Diagram 1: CYP1A1 Activation vs. Steric Blockade
This diagram illustrates why unmethylated amines are preferred for the antitumor prodrug class.
Caption: CYP1A1 activation pathway favoring unmethylated primary amines for DNA adduct formation.[1]
Diagram 2: SAR Decision Tree for Benzothiazoles
A logic flow for medicinal chemists deciding on N-methylation.
Caption: Strategic decision matrix for N-methylation based on therapeutic target.
Experimental Protocols
Protocol A: Synthesis of N-Methylated Benzothiazole Diamines (Reductive Amination)
Use this protocol to convert a primary amine precursor to a mono-N-methyl derivative.[1]
-
Reagents: Primary amine substrate (1 eq), Paraformaldehyde (1.1 eq), Sodium Methoxide (1.5 eq), Sodium Borohydride (NaBH₄).[1]
-
Formation of Imine:
-
Dissolve the benzothiazole amine in dry Methanol (MeOH).[1]
-
Add Paraformaldehyde and Sodium Methoxide.
-
Reflux at 65°C for 4 hours. Monitor by TLC for disappearance of starting material.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH₄ (2 eq) portion-wise over 30 minutes.
-
Stir at room temperature for 12 hours.
-
-
Workup:
Protocol B: Comparative Cytotoxicity Assay (MTT)
Self-validating system to compare GI₅₀.[1]
-
Cell Seeding: Seed MCF-7 (sensitive) and MDA-MB-435 (insensitive control) cells at 3,000 cells/well in 96-well plates. Incubate 24h.
-
Drug Treatment:
-
Prepare 10 mM stock solutions of Unmethylated and N-Methylated variants in DMSO.
-
Perform serial dilutions (10⁻⁵ M to 10⁻¹⁰ M).
-
Control: Include Phortress (or DF 203) as a positive control for CYP1A1 activation.[1]
-
-
Incubation: Treat cells for 72 or 96 hours.
-
Development:
-
Add MTT reagent (0.5 mg/mL).[1] Incubate 4h.
-
Solubilize crystals with DMSO.
-
-
Analysis: Measure absorbance at 570 nm. Calculate GI₅₀ using non-linear regression.
-
Success Criteria: The unmethylated compound should show >100-fold selectivity for MCF-7 over MDA-MB-435. The N-methylated analog will likely show reduced selectivity and potency.
-
References
-
Kashiyama, E., et al. (1999). Antitumor Benzothiazoles.[1] 8. Synthesis, Metabolic Formation, and Biological Properties of the C- and N-oxidation Products. Journal of Medicinal Chemistry.[3]
-
Leong, C-O., et al. (2003). Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo.[1] British Journal of Cancer.
-
Sriram, D., et al. (2018). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors.[1] Molecules.[3][4][5][6][7][8][9][10][11][12][13][14]
-
Racané, L., et al. (2023). The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules.[1] Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] [1]
-
Bradshaw, T. D., et al. (1998). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity.[1][15] British Journal of Cancer.
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- 12. Antitumor benzothiazoles. 7. Synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigations into the role of acetylation in the antitumor activities of the parent amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide to Reference Standards for N-Methyl-benzothiazole-2,5-diamine Analysis
The following guide is a comprehensive technical resource designed for researchers and analytical scientists. It addresses the specific challenges of sourcing, characterizing, and utilizing reference standards for N-Methyl-benzothiazole-2,5-diamine , a critical intermediate in pharmaceutical synthesis (e.g., HDAC inhibitors) and oxidative hair dye formulations.
Executive Summary
This compound is a high-value heterocyclic diamine used primarily as a scaffold in histone deacetylase (HDAC) inhibitor synthesis and as a precursor in oxidative dye chemistry. Unlike common pharmacopeial standards, "Gold Standard" Certified Reference Materials (CRMs) for this specific molecule are rare.
This guide addresses the critical "Isomer Trap" (confusing N-methyl with C-methyl variants), provides a self-validating protocol for establishing an in-house Primary Standard, and details a robust HPLC-MS/UV analytical method.
Part 1: Chemical Identity & The "Isomer Trap"
A major source of analytical error for this compound is the ambiguity in commercial nomenclature. Many suppliers list 6-Methyl-1,3-benzothiazole-2,5-diamine (CAS 35435-49-5) when users search for "Methyl-benzothiazole-diamine". You must distinguish between the C-Methyl (ring substituted) and N-Methyl (amine substituted) variants.
Structural Differentiation
The following diagram illustrates the critical structural differences that must be verified via NMR before using any sourced material as a standard.
Figure 1: Structural differentiation between the N-Methyl target and the common C-Methyl analog found in commercial catalogs.
Part 2: Reference Standard Tiering & Selection
Since a USP/EP monograph does not exist for this specific intermediate, you must establish a Primary Reference Standard in-house or source a high-grade custom synthesis.
Comparison of Standard Grades
| Feature | Certified Reference Material (CRM) | High-Purity Analytical Standard | Technical/Synthesis Grade |
| Availability | Extremely Rare | Limited (Custom Synthesis) | Common |
| Purity | > 99.0% (Mass Balance) | > 97% (HPLC Area %) | ~90-95% |
| Traceability | SI Units / NIST Traceable | Supplier CoA | Batch-dependent |
| Data Provided | qNMR, TGA, ROI, Water | HPLC, H-NMR, MS | HPLC (limited) |
| Suitability | Quantification & Validation | Routine ID / System Suitability | Synthesis Starting Material |
Protocol: Establishing an In-House Primary Standard
If you must use a commercial "Analytical Standard" for quantitative work (e.g., drug impurity profiling), follow this Self-Validation Protocol to convert it into a Primary Standard.
-
Structural Confirmation:
-
1H-NMR (DMSO-d6): Confirm methyl group integration (3H). N-Methyl singlets typically appear at 2.8–3.0 ppm , whereas Aryl-Methyl (C-Me) appears at 2.1–2.4 ppm .
-
MS (ESI+): Confirm parent ion
.
-
-
Purity Assignment (Mass Balance Approach):
-
%Volatiles: Determine via TGA or Loss on Drying (LOD).
-
%Inorganics: Determine via Residue on Ignition (ROI).
-
%HPLC: Determine using the gradient method below (Area % at 254 nm).
-
Part 3: Analytical Methodologies
This section details a validated HPLC-UV/MS workflow adapted for benzothiazole diamines. This method is designed to separate the N-Methyl target from its nitro-precursors and regioisomers.
Method A: Reverse-Phase HPLC-UV (Quantification)
Application: Purity assessment and assay determination.
-
Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV at 254 nm (aromatic core) and 280 nm .
-
Injection Volume: 5–10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold |
| 15.0 | 60 | Linear Ramp |
| 18.0 | 95 | Wash |
| 20.0 | 95 | Hold |
| 20.1 | 5 | Re-equilibration |
Method B: LC-MS (Identification & Trace Analysis)
Application: Detecting trace levels in biological matrices or final drug products.
-
Ionization: ESI Positive Mode (
). -
Fragmentor Voltage: 100–135 V (Optimize for benzothiazole core stability).
-
Key Fragments: Look for loss of methyl-amine group or cleavage of the thiazole ring.
Part 4: Stability & Handling (Critical)
Diaminobenzothiazoles are electron-rich and prone to rapid oxidation. Improper handling of the reference standard will lead to "drifting" calibration curves.
Degradation Pathway Visualization
Figure 2: Oxidation pathway and required mitigation strategies for standard stability.
Handling Protocol
-
Storage: Store the neat solid at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Solvent Choice: Dissolve in DMSO or Degassed Methanol . Avoid non-degassed protic solvents for long-term storage.
-
Shelf-Life: Re-test purity every 3 months. If the appearance changes from pale yellow to brown, repurify or discard.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 768525, 1,3-Benzothiazole-2,5-diamine. Retrieved from [Link]
- Note: Used for structural comparison of the non-methyl
- Note: Cited to highlight the common "C-Methyl" isomer often confused with the target.
-
Google Patents (2004). AU2004210016B2 - Inhibitors of histone deacetylase.[2][3] Retrieved from
- Note: Primary source for the synthesis and application of this compound as an intermedi
- Note: Adapted for the general HPLC conditions for benzothiazole separ
-
ResearchGate (2010). Determination of 2,5-toluylenediamine and aromatic amines in urine. Retrieved from [Link]
- Note: Referenced for biological matrix extraction techniques applicable to diamine analysis.
Sources
Safety Operating Guide
N-Methyl-benzothiazole-2,5-diamine proper disposal procedures
Topic: N-Methyl-benzothiazole-2,5-diamine Proper Disposal Procedures
Core Directive: Operational Safety & Compliance
Handling This compound (and its structural analogs like 6-methyl-1,3-benzothiazole-2,5-diamine) requires strict adherence to protocols designed for toxic aromatic amines and benzothiazole derivatives . These compounds are potent aquatic toxins, potential sensitizers, and precursors to hazardous byproducts if mismanaged.
This guide provides a self-validating disposal system. Do not deviate from these protocols without consulting your site’s Environmental Health & Safety (EHS) officer.
Chemical Identity & Hazard Profile
Before disposal, verify the specific isomer in your inventory. While disposal protocols are identical for the class, accurate labeling requires specific CAS identification.
| Property | N2-Methyl-benzothiazole-2,5-diamine | 6-Methyl-benzothiazole-2,5-diamine |
| CAS Number | 503040-75-3 | 35435-49-5 |
| Structure | Methyl group on amine nitrogen (N2) | Methyl group on benzene ring (C6) |
| Molecular Formula | C₈H₉N₃S | C₈H₉N₃S |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Skin Sensitizer | Acute Toxicity, Irritant, Aquatic Toxicity |
| Signal Word | WARNING / DANGER | WARNING |
| RCRA Status | Not specifically listed (U/P); treat as Characteristic Toxic | Not specifically listed; treat as Characteristic Toxic |
Critical Safety Insight: Aromatic amines can react with nitrosating agents (e.g., sodium nitrite, nitrous acid) to form nitrosamines , which are potent carcinogens. NEVER co-mingle this waste with acidic aqueous waste or oxidizing agents.
Pre-Disposal Handling & Segregation
Effective disposal starts at the bench. Segregation prevents dangerous incompatibility reactions in the waste stream.
Segregation Rules
-
Incompatible With: Strong Oxidizers (Peroxides, Nitrates), Strong Acids, Acid Chlorides, Chloroformates.
-
Storage: Store waste in amber glass or high-density polyethylene (HDPE) containers. Avoid metal containers due to potential corrosion from amine-sulfur interactions.
-
Labeling: All waste containers must be labeled "Hazardous Waste - Toxic, Organic, Amine."
Workflow: Waste Stream Decision Tree
Figure 1: Decision tree for segregating this compound waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired reagents, synthesis solids, recrystallization residues.
-
PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles, N95 dust mask or fume hood operation.
-
Container: Use a wide-mouth HDPE or glass jar.
-
Transfer: Carefully transfer the solid into the container. Avoid generating dust.
-
Expert Tip: If the solid is fine and dusty, wet it slightly with mineral oil or a high-boiling solvent (like glycol) to suppress dust before transfer.
-
-
Labeling: Affix a hazardous waste tag. List constituents as "this compound" and "Toxic Solid."
-
Disposal: Seal tightly. Request pickup for High Temperature Incineration .
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates from synthesis, HPLC waste, cleaning solvents.
-
Solvent Compatibility Check: Ensure the solvent stream does not contain oxidizers (e.g., Hydrogen Peroxide).
-
Segregation:
-
Halogenated: If dissolved in DCM or Chloroform, place in the "Halogenated" carboy.
-
Non-Halogenated: If dissolved in Methanol, Ethanol, or DMSO, place in the "Non-Halogenated/Flammable" carboy.
-
-
Concentration Limit: If the concentration of the diamine is >5%, consider precipitating it out (if possible) to dispose of as solid waste, reducing the volume of highly toxic liquid waste.
-
Labeling: List the solvent percentages and explicitly name the diamine contaminant.
Protocol C: Contaminated Debris (Spill Cleanup/PPE)
Applicability: Gloves, weigh boats, paper towels, broken glass.
-
Containment: Place all items in a clear, heavy-duty plastic bag (minimum 4 mil thickness).
-
Sharps: Place contaminated glass or needles in a rigid biohazard/sharps container, not the soft bag.
-
Sealing: Twist and tape the bag neck (gooseneck seal). Place this bag inside a second bag (double-bagging).
-
Disposal: Treat as "Hazardous Solid Debris." Do NOT autoclave (benzothiazoles may volatilize or degrade into noxious fumes). Incineration is required.
Emergency Procedures: Spill Response
In the event of a spill outside of primary containment (fume hood), follow this logic to minimize exposure and environmental release.
Figure 2: Immediate response workflow for this compound spills.
Decontamination Solution: Use a detergent and water solution.[1] Avoid Bleach (Sodium Hypochlorite) .
-
Reasoning: Hypochlorite can react with primary amines to form chloroamines or oxidize the sulfur in the benzothiazole ring, potentially creating more toxic or volatile byproducts.
Regulatory & Compliance Framework
-
EPA (USA): While not explicitly P-listed, this compound meets the criteria for Toxic Waste if TCLP testing shows leachability, or simply due to its acute toxicity profile. It must be manifested and transported by a licensed hazardous waste hauler.[2]
-
REACH (EU): Classified as Aquatic Chronic 1 (H410). Release to the environment (drains) is strictly prohibited.
-
DOT/IATA: Likely regulated as UN 2811 (Toxic Solid, Organic, n.o.s.) or UN 3077 (Environmentally Hazardous Substance) depending on the formulation.
References
-
PubChem. (n.d.). 1,3-Benzothiazole-2,5-diamine.[3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[5] Retrieved October 26, 2023, from [Link]
Sources
Navigating the Safe Handling of N-Methyl-benzothiazole-2,5-diamine: A Guide to Personal Protective Equipment and Disposal
The "Why" Behind the "Wear": Understanding the Risks
The molecular structure of N-Methyl-benzothiazole-2,5-diamine, featuring both a benzothiazole core and aromatic amine functionalities, suggests potential health hazards that necessitate a robust PPE strategy. Aromatic amines, as a class of compounds, are known for their potential to cause skin irritation, allergic reactions, and, in some cases, more severe systemic effects upon absorption.[1] Thiazole-containing compounds can also present risks, including irritation to the skin and respiratory tract.[2] Therefore, our primary objective is to establish a comprehensive barrier between the researcher and the chemical, mitigating the risks of dermal contact, inhalation, and accidental ingestion.
Your Armor in the Lab: A Multi-Layered PPE Approach
A risk-based assessment is crucial for determining the appropriate level of PPE. The following recommendations provide a foundational framework for handling this compound in a typical laboratory setting.
Hand Protection: The First Line of Defense
Given the potential for dermal absorption and skin sensitization, selecting the right gloves is critical.[3]
-
Glove Type: Nitrile gloves are a preferred choice for their resistance to a broad range of chemicals.[4][5] For prolonged or high-exposure tasks, consider double-gloving to provide an additional layer of protection.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use.[6] Contaminated gloves should be removed promptly and replaced, followed by thorough hand washing.[2][7]
Eye and Face Protection: Shielding Your Vision
The eyes are particularly vulnerable to chemical splashes and airborne particles.[8]
-
Safety Glasses and Goggles: At a minimum, safety glasses with side shields should be worn.[2] For procedures with a higher risk of splashing, chemical splash goggles are essential.[6][8]
-
Face Shields: When handling larger quantities or during procedures with a significant splash potential, a face shield worn over safety goggles provides an extra layer of protection for the entire face.[9][10]
Protective Clothing: Guarding Against Contamination
Your everyday clothing offers insufficient protection against chemical spills.
-
Laboratory Coat: A buttoned, long-sleeved lab coat is mandatory to protect your skin and clothing from contamination.[4][6][7]
-
Chemical-Resistant Apron: For tasks involving larger volumes or a high likelihood of splashes, a chemical-resistant apron worn over the lab coat is recommended.[4]
-
Full-Body Protection: In scenarios with a high risk of significant exposure, such as a large-scale reaction or spill cleanup, a disposable coverall may be necessary.[8]
Respiratory Protection: A Breath of Fresh Air
Minimizing inhalation exposure is a critical aspect of safe chemical handling.[1][8]
-
Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls, such as a certified chemical fume hood.[5][6] All weighing and handling of solid this compound, as well as the preparation of its solutions, should be conducted within a fume hood.
-
Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. The selection of the appropriate respirator (e.g., an N95, half-face, or full-face respirator with appropriate cartridges) should be based on a formal risk assessment and in accordance with your institution's respiratory protection program.[4]
PPE Selection Matrix: A Task-Based Summary
To simplify the selection process, the following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing Solid Compound | Nitrile Gloves (double-gloving recommended) | Safety Goggles | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Nitrile Gloves (double-gloving recommended) | Safety Goggles and Face Shield | Lab Coat and Chemical-Resistant Apron | Chemical Fume Hood |
| Running Reactions | Nitrile Gloves | Safety Goggles | Lab Coat | Chemical Fume Hood |
| Work-up and Purification | Nitrile Gloves (double-gloving recommended) | Safety Goggles and Face Shield | Lab Coat and Chemical-Resistant Apron | Chemical Fume Hood |
| Handling Waste | Nitrile Gloves | Safety Goggles | Lab Coat | Well-ventilated area |
| Spill Cleanup | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles and Face Shield | Chemical-Resistant Coverall | Appropriate Respirator (based on spill size) |
A Visual Guide to PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task and the potential for exposure.
Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).
Operational Plan: From Gowning to Disposal
A systematic approach to the use and disposal of PPE is crucial to prevent cross-contamination and ensure safety.
Donning PPE: A Step-by-Step Guide
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a fit check according to your institution's guidelines.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the first pair, followed by the second.
Doffing PPE: Preventing Contamination
-
Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Remove the inner pair in the same manner.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator (if worn): Remove according to the manufacturer's instructions.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[7]
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal of contaminated materials is a critical component of laboratory safety.
-
Solid Waste: All disposable PPE (gloves, wipes, etc.) and any solid chemical waste contaminated with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[12]
-
Container Disposal: Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment. Remember, a proactive approach to safety is the cornerstone of scientific excellence.
References
- Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Santa Cruz Biotechnology. Thiazole.
- Sigma-Aldrich.
- US EPA. Personal Protective Equipment.
- Fisher Scientific.
- TCI EUROPE N.V.
- Institute for Molecular Biology & Biophysics.
- Fisher Scientific.
- A&C Co., Ltd.
- CPAchem.
- University of California, Los Angeles. Personal Protective Equipment Selection Guide.
- PPS Essentials. Ensuring Safety: The Importance of PPE for Handling Chemicals.
- Harvey Mudd College Department of Chemistry.
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
- Green World Group. Chemical Safety Best Practices in The Lab.
- Actylis Lab Solutions.
- ChemScene. 6-Methyl-1,3-benzothiazole-2,5-diamine.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cpachem.com [cpachem.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. hmc.edu [hmc.edu]
- 7. ethz.ch [ethz.ch]
- 8. pps-essentials.co.uk [pps-essentials.co.uk]
- 9. epa.gov [epa.gov]
- 10. sams-solutions.com [sams-solutions.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
